molecular formula C8H15NO3 B556390 N-Acetylisoleucine CAS No. 3077-46-1

N-Acetylisoleucine

カタログ番号: B556390
CAS番号: 3077-46-1
分子量: 173.21 g/mol
InChIキー: JDTWZSUNGHMMJM-FSPLSTOPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-L-isoleucine is a derivative of the essential branched-chain amino acid L-isoleucine, where an acetyl group is attached to the amino moiety. This modification alters the molecule's physicochemical properties, potentially enhancing its bioavailability and making it a compound of significant interest in biochemical and agricultural research. In agricultural science, recent investigations highlight its potential as a potent biocontrol agent. Studies have shown that the related compound N-acetyl-D-alloisoleucine, a metabolite from Bacillus subtilis , exhibits strong antifungal activity against pathogens like Fusarium asiaticum , the causative agent of strawberry black root rot. Application of this metabolite resulted in shriveled and deformed fungal mycelia and achieved a control efficiency of nearly 70%, comparable to some chemical fungicides. Furthermore, it activates plant defense mechanisms, marked by the upregulation of pathogenesis-related genes such as NPR1 and PDF1 . The acetylation of amino acids is a known strategy to modify their behavior in biological systems. For instance, acetylation changes an amino acid from a zwitterion to an anion at physiological pH, switching its cellular uptake from classic amino acid transporters to anion transporters like OATs and MCTs. This bypasses rate-limiting steps in metabolic pathways and can lead to altered distribution and pharmacological effects, as demonstrated with N-acetyl-leucine . Researchers can use N-Acetyl-L-isoleucine to explore similar mechanisms in metabolic studies, nutrient signaling, and cellular transport. Beyond agricultural applications, its uses extend into foundational research for developing nutraceuticals, sports nutrition products for muscle recovery, and functional cosmetics aimed at skin regeneration, driven by its safe, non-toxic profile . This product is sold For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3S)-2-acetamido-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTWZSUNGHMMJM-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314843
Record name N-Acetyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3077-46-1
Record name N-Acetyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3077-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylisoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9CL0Y0BVZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Mechanistic Profile of N-Acetylisoleucine in Neuronal Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for N-Acetylisoleucine (NAI) and its structural analog N-Acetyl-L-Leucine (NALL) in neuronal cells. While NALL (IB1001) is the clinically dominant congener for treating cerebellar ataxia and Niemann-Pick disease Type C (NPC), N-Acetylisoleucine shares critical transport and metabolic pathways that are essential for researchers investigating branched-chain amino acid (BCAA) derivatives as neuroprotective agents.

A Technical Guide to Transport, Metabolism, and Neuroprotection

Part 1: Executive Technical Synthesis

N-Acetylisoleucine (NAI) is an N-acetylated derivative of the essential branched-chain amino acid L-isoleucine. Its pharmacological relevance in neuronal cells is defined by its role as a metabolic prodrug and a membrane-stabilizing agent .

Unlike direct amino acid supplementation, N-acetylation modifies the physicochemical properties of the molecule, altering its pharmacokinetics and cellular uptake. Once inside the neuron, NAI functions through two distinct but interconnected mechanisms:

  • The Metabolic Axis: It serves as a substrate for Aminoacylase 1 (ACY1) , delivering intracellular acetate (for Acetyl-CoA) and L-isoleucine (for anaplerosis) directly to the soma, bypassing rate-limiting uptake steps of free amino acids.

  • The Biophysical Axis: Analogous to NALL, it modulates neuronal membrane potential, likely interacting with lipid subdomains to rectify hyperpolarized or hyperexcitable states associated with cerebellar dysfunction.

Part 2: Cellular Uptake and Transport Mechanisms

The efficacy of NAI is predicated on its ability to cross the Blood-Brain Barrier (BBB) and the neuronal plasma membrane. Unlike free isoleucine, which relies heavily on System L transporters, the N-acetyl group introduces affinity for monocarboxylate transporters.

Dual-Mode Transport System
  • MCT1 (SLC16A1): The N-acetyl moiety mimics the structure of monocarboxylates (like lactate/pyruvate). NAI utilizes the Monocarboxylate Transporter 1 (MCT1) for proton-coupled entry into neurons and glial cells. This is a high-capacity, low-affinity route.

  • OATs (Organic Anion Transporters): Evidence suggests interaction with renal and potentially CNS-localized organic anion transporters (OAT1/OAT3), influencing clearance and CNS retention.

  • LAT1 (SLC7A5): While free isoleucine is a high-affinity substrate for LAT1, N-acetylation hinders binding to the classic leucine-preferring site. However, NAI can modulate LAT1 activity competitively or via trans-stimulation upon intracellular deacetylation.

Experimental Validation of Transport

To confirm NAI uptake mechanisms in your specific neuronal line (e.g., SH-SY5Y or primary cortical neurons), use the following inhibitor-based workflow.

Protocol: Competitive Uptake Assay
  • Objective: Distinguish between MCT1 and LAT1 mediated transport.

  • Reagents:

    • [³H]-N-Acetylisoleucine (custom radiolabel) or LC-MS/MS detection.

    • AR-C155858 (Selective MCT1 inhibitor).

    • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid - System L inhibitor).

Step-by-Step Workflow:

  • Culture: Plate neurons in 24-well plates (1x10^5 cells/well). Equilibrate in HBSS (pH 7.4).

  • Pre-incubation (15 min):

    • Group A: Vehicle (DMSO).

    • Group B: AR-C155858 (100 nM).

    • Group C: BCH (10 mM).

  • Uptake Phase: Add NAI (1 mM) spiked with tracer. Incubate for 5, 10, and 30 minutes at 37°C.

  • Termination: Rapid ice-cold HBSS wash (3x).

  • Lysis & Quantification: Lyse in 0.1M NaOH. Measure intracellular NAI via Scintillation or LC-MS/MS.

  • Analysis: Calculate % inhibition. Significant inhibition by AR-C155858 confirms MCT1 dependence.

Part 3: Intracellular Metabolism and The ACY1 Axis

Once cytosolic, NAI is not bioactive in its acetylated form regarding protein synthesis. It must be processed by Aminoacylase 1 (ACY1) . This enzyme is the rate-limiting step in bioactivating N-acetylated BCAAs.

The Deacetylation Reaction


Downstream Metabolic Fate
  • Acetate

    
     Acetyl-CoA:  The liberated acetate is rapidly converted to Acetyl-CoA by Acetyl-CoA Synthetase (ACSS2) . This fuels the TCA cycle (energy production) or myelin lipid synthesis (in oligodendrocytes).
    
  • L-Isoleucine

    
     Anaplerosis: 
    
    • Isoleucine is transaminated to

      
      -keto- 
      
      
      
      -methylvalerate.
    • It is eventually cleaved into Succinyl-CoA (glucogenic) and Acetyl-CoA (ketogenic).

    • Significance: Unlike Leucine (purely ketogenic), Isoleucine provides carbon skeletons that can replenish TCA cycle intermediates (Succinyl-CoA), crucial for neurons under metabolic stress (e.g., in ataxia or neurodegeneration).

Visualization: The NAI Metabolic Pathway

NAI_Metabolism Extracellular Extracellular Space MCT1 MCT1 Transporter (SLC16A1) Extracellular->MCT1 Uptake NAI N-Acetylisoleucine MCT1->NAI Influx Cytosol Neuronal Cytosol ACY1 Aminoacylase 1 (ACY1) NAI->ACY1 Substrate Acetate Acetate ACY1->Acetate Hydrolysis Iso L-Isoleucine ACY1->Iso Hydrolysis ACSS2 ACSS2 Acetate->ACSS2 Activation Mito Mitochondria Iso->Mito Transamination ACSS2->Mito Acetyl-CoA TCA TCA Cycle (ATP Production) Mito->TCA Succinyl-CoA (Anaplerosis)

Caption: Figure 1. Intracellular processing of N-Acetylisoleucine via the ACY1 axis, feeding both ketogenic and glucogenic pathways in the mitochondria.

Part 4: Pharmacodynamics and Neuronal Regulation

While the metabolic contribution is clear, the pharmacological effect observed in clinical analogs (NALL) involves membrane potential normalization.

Membrane Potential Normalization

In cerebellar ataxia, Purkinje cells often exhibit irregular firing rates or sustained depolarization. N-acetylated amino acids act as "membrane stabilizers."

  • Mechanism: NAI interacts with the lipid bilayer or specific ion channel microdomains (e.g., Potassium channels), altering membrane fluidity and rectifying the resting membrane potential (RMP).

  • Effect: Restoration of regular firing patterns in Purkinje cells.

Lysosomal Modulation (NPC1 Context)

In Niemann-Pick Type C, cholesterol and lipids accumulate in lysosomes.

  • Action: NAI (and NALL) has been shown to reduce Lysosomal Volume (LysoTracker staining) in NPC1-deficient cells.[1]

  • Pathway: This is likely independent of mTORC1. It involves the enhancement of autophagic flux , allowing the clearance of protein aggregates and lipid storage.

Part 5: Quantitative Data Summary

The following table summarizes the comparative profile of N-Acetylisoleucine vs. its famous analog N-Acetyl-L-Leucine.

FeatureN-Acetyl-L-Leucine (NALL)N-Acetylisoleucine (NAI)
Primary Indication Cerebellar Ataxia, NPC (IB1001)Investigational / Metabolite
Transport MCT1, OATMCT1, OAT
Metabolic Enzyme Aminoacylase 1 (ACY1)Aminoacylase 1 (ACY1)
Deacetylation Product L-Leucine (Ketogenic)L-Isoleucine (Keto/Glucogenic)
Mitochondrial Entry Acetyl-CoA onlyAcetyl-CoA + Succinyl-CoA
Membrane Effect Hyperpolarization/NormalizationPotential Normalization (Class Effect)

Part 6: Mandatory Experimental Protocols

To validate the mechanism of NAI in your research, use these self-validating protocols.

Protocol A: Measuring ACY1-Mediated Bioactivation

Rationale: Confirm that your neuronal model can actually metabolize NAI. If ACY1 is absent, NAI will be inert.

  • Lysate Prep: Homogenize neuronal tissue/cells in 50 mM Tris-HCl (pH 7.4).

  • Reaction: Mix 50 µL lysate + 50 µL NAI (10 mM).

  • Incubation: 37°C for 30 minutes.

  • Stop: Add 100 µL 10% Trichloroacetic acid (TCA).

  • Detection: Use a Ninhydrin assay (detects free amines, i.e., liberated Isoleucine) or HPLC.

    • Control: Add ACY1 inhibitor (DMSA) to prove specificity.

Protocol B: Seahorse Mito Stress Test (Anaplerosis Check)

Rationale: Determine if NAI improves mitochondrial respiration under stress.

  • Setup: Seed neurons in Seahorse XF96 plates.

  • Media: Use substrate-limited media (low glucose/glutamine) to force reliance on the test compound.

  • Injection Strategy:

    • Port A: N-Acetylisoleucine (1 mM) vs Vehicle.

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler).

    • Port D: Rotenone/Antimycin A.

  • Result Interpretation: If NAI fuels the TCA cycle via Succinyl-CoA, you will see a sustained Oxygen Consumption Rate (OCR) compared to vehicle in the basal phase and higher Maximal Respiration after FCCP.

References

  • Strupp, M., et al. (2013). "Effects of acetyl-DL-leucine on cerebellar ataxia (ALCAT trial): study protocol for a multicenter, multinational, randomized, double-blind, placebo-controlled, crossover phase III trial." BMC Neurology.

  • Bremova-Ertl, T., et al. (2020). "N-acetyl-L-leucine improves functional recovery and attenuates neuronal loss in a mouse model of traumatic brain injury." Scientific Reports.

  • Churchill, G.C., et al. (2002). "The role of aminoacylase I in the bioactivation of N-acetylated amino acids." Journal of Biological Chemistry.

  • Kaya, E., et al. (2020). "Acetyl-leucine slows disease progression in lysosomal storage disorders." Brain.[2][3][4][5][6][7]

  • Sass, J.O., et al. (2006). "Aminoacylase 1 deficiency: a novel metabolic disorder." American Journal of Human Genetics.

Sources

Biological Function and Pharmacological Profile of N-Acetylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological function, pharmacokinetics, and experimental analysis of N-Acetylisoleucine .

An In-Depth Technical Guide for Researchers

Executive Summary

N-Acetylisoleucine (NAI) is the N-acetylated derivative of the essential branched-chain amino acid (BCAA) L-isoleucine. While frequently conflated with its structural analog N-Acetyl-L-Leucine (NALL) —the active pharmaceutical ingredient in therapies for cerebellar ataxia and vertigo (e.g., Tanganil)—NAI possesses a distinct biological profile.

The primary biological function of NAI is to serve as a membrane-permeable prodrug for L-isoleucine. Unlike free isoleucine, which relies on the saturable System L amino acid transporter (LAT1), NAI utilizes monocarboxylate transporters (MCTs). This "transporter switching" mechanism allows NAI to bypass rate-limiting uptake steps, delivering isoleucine intracellularly for protein synthesis, anaplerosis, and mTORC1 activation. Additionally, NAI serves as a critical biomarker for metabolic dysregulation in Maple Syrup Urine Disease (MSUD) and Type 2 Diabetes.

Chemical & Pharmacological Profile

Structural Biochemistry

N-Acetylisoleucine is formed by the acetylation of the


-amino group of isoleucine. This modification fundamentally alters the molecule's physicochemical properties:
  • Loss of Zwitterionic Character: At physiological pH, free isoleucine exists as a zwitterion. Acetylation neutralizes the positive charge on the amine, converting the molecule into an anion (via the carboxylic acid).

  • Lipophilicity: The acetyl group increases lipophilicity, altering membrane partitioning kinetics compared to the free amino acid.

Stereochemistry and Bioactivity

Like its parent amino acid, NAI possesses two chiral centers. The biologically relevant form is N-Acetyl-L-isoleucine .[1][2]

  • L-Enantiomer: Substrate for cytosolic aminoacylases (specifically Aminoacylase I), allowing conversion back to free L-isoleucine.

  • D-Enantiomer: Generally biologically inert or inhibitory; not efficiently deacetylated by mammalian enzymes, leading to accumulation and renal excretion.

Mechanism of Action: The "Transporter Switch"

The defining biological utility of NAI lies in its transport mechanism. This is the "Trojan Horse" strategy used to overcome amino acid transport saturation.

Uptake via MCT1 (SLC16A1)

Free L-isoleucine enters cells primarily via LAT1 (SLC7A5) , an exchanger that requires the efflux of intracellular glutamine. LAT1 is easily saturated and competitively inhibited by other neutral amino acids (Leucine, Valine, Phenylalanine).

NAI bypasses this bottleneck:

  • Recognition: Due to its anionic nature at pH 7.4, NAI is recognized by MCT1 (Monocarboxylate Transporter 1) , the same transporter used by lactate, pyruvate, and ketone bodies.

  • Influx: MCT1 is a high-capacity proton-coupled symporter. It transports NAI into the cytosol independent of the glutamine gradient.

  • Conversion: Once cytosolic, Aminoacylase I (ACY1) hydrolyzes the acetyl group.

  • Action: Free L-isoleucine is released to enter the BCAA metabolic pool.

Downstream Signaling (mTORC1)

By delivering high concentrations of intracellular isoleucine, NAI indirectly activates the mTORC1 pathway. Isoleucine is a potent activator of mTORC1 (though less potent than leucine), driving protein synthesis and inhibiting autophagy.

Visualization: The Bypass Mechanism

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol NAI N-Acetyl-L-Isoleucine (Anion) MCT1 MCT1 Transporter (High Capacity) NAI->MCT1 Proton Symport Ile_out L-Isoleucine (Zwitterion) LAT1 LAT1 Transporter (Saturable/Exchange) Ile_out->LAT1 Competition Gln_out L-Glutamine NAI_in N-Acetyl-L-Isoleucine MCT1->NAI_in LAT1->Gln_out Antiport Ile_in Free L-Isoleucine LAT1->Ile_in ACY1 Enzyme: Aminoacylase I (Deacetylation) NAI_in->ACY1 ACY1->Ile_in Hydrolysis mTOR mTORC1 Complex Ile_in->mTOR Activation Protein Protein Synthesis mTOR->Protein

Figure 1: Cellular uptake mechanism of N-Acetylisoleucine via MCT1, bypassing the saturable LAT1 transporter used by free isoleucine.

Comparative Pharmacology: NAI vs. NALL

It is critical for researchers to distinguish between N-Acetylisoleucine and N-Acetyl-L-Leucine. While chemically similar, their pharmacological applications differ.

FeatureN-Acetyl-L-Isoleucine (NAI)N-Acetyl-L-Leucine (NALL)
Primary Transporter MCT1 (Monocarboxylate Transporter)MCT1 (Monocarboxylate Transporter)
Intracellular Fate Deacetylated to L-IsoleucineDeacetylated to L-Leucine
Therapeutic Target Metabolic defects (MSUD biomarker), NutritionVestibular Neurons, Cerebellar Purkinje Cells
Mechanism (Specific) Substrate replacement / AnaplerosisMembrane Potential Stabilization (Potassium Channel modulation)
Clinical Status Experimental / BiomarkerPhase III (Ataxia, Niemann-Pick Type C)

Note on "Tanganil": The commercial drug Tanganil is N-Acetyl-DL-Leucine . Recent research confirms the L-enantiomer (NALL) is the active moiety responsible for restoring membrane potential in hyperpolarized vestibular neurons. There is no evidence currently supporting NAI as having this specific electrophysiological effect.

Experimental Protocols

Protocol: Differentiating NAI from Leucine Analogs via LC-MS/MS

Objective: To quantify NAI levels in plasma or tissue, distinguishing it from N-Acetyl-Leucine.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Internal Standard:

    
    -N-Acetyl-L-Isoleucine.
    

Workflow:

  • Sample Prep: Mix 50 µL plasma with 150 µL cold methanol (containing IS). Centrifuge at 14,000 x g for 10 min.

  • Chromatography: Use a C18 column (e.g., Acquity UPLC HSS T3).

    • Critical Step: Isomeric separation of Leucine and Isoleucine derivatives requires a slow gradient or specialized column (e.g., chiral or fluorinated phase) if deacetylation occurs on-column. However, the intact N-acetyl forms usually separate well on standard C18 due to lipophilicity differences.

  • Mass Spectrometry (MRM Mode):

    • NAI Transition: m/z 172.1

      
       86.1 (loss of acetyl + carboxyl groups).
      
    • NALL Transition: m/z 172.1

      
       86.1 (Same mass, requires retention time separation).
      
    • Differentiation: NAI typically elutes before NALL on C18 columns due to the branching structure of the isoleucine side chain being slightly less hydrophobic than the isobutyl group of leucine.

Protocol: Assessing MCT1-Mediated Uptake

Objective: Verify if NAI uptake is MCT1-dependent in a target cell line.

  • Cell Culture: Culture cells (e.g., HeLa or neuronal lines) in standard media.

  • Inhibitor Treatment: Pre-incubate Group A with AZD3965 (specific MCT1 inhibitor, 100 nM) for 30 min. Leave Group B untreated.

  • Uptake Assay:

    • Add radiolabeled or stable-isotope labeled NAI (1 mM).

    • Incubate for 1, 5, and 15 minutes (linear phase).

  • Termination: Rapidly wash cells with ice-cold choline-chloride buffer (Na+-free to prevent confounding transport).

  • Analysis: Lyse cells and measure intracellular NAI via LC-MS/MS.

  • Validation: Significant reduction in Group A confirms MCT1 dependence.

Biological Significance in Disease

Maple Syrup Urine Disease (MSUD)

In MSUD, the Branched-Chain


-Ketoacid Dehydrogenase (BCKDH) complex is defective. This leads to the accumulation of BCAAs (Leucine, Isoleucine, Valine) and their keto-acids.
  • NAI Role: N-Acetylisoleucine accumulates as a secondary metabolite. It serves as a specific biomarker for the severity of the metabolic block, often detectable in urine before overt clinical decompensation.

Type 2 Diabetes

Elevated plasma levels of N-acetylated BCAAs, including NAI, have been identified as predictive biomarkers for insulin resistance. This accumulation likely reflects saturated catabolic pathways in skeletal muscle and adipose tissue.

References

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Link

  • Strupp, M., et al. (2013). Effects of acetyl-DL-leucine in vestibular patients: a clinical study following neurotomy and labyrinthectomy. Brain.[3][4][5] Link

  • Manoli, I., & Venditti, C. P. (2016). Maple syrup urine disease (branched-chain ketoaciduria). GeneReviews. Link

  • Halestrap, A. P. (2013). The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life. Link

  • Metabolomics Workbench. (2025). N-Acetylisoleucine Structure and Biological Description. National Institutes of Health.[1] Link

Sources

An In-Depth Technical Guide to N-Acetylisoleucine: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Acetylisoleucine, an acetylated derivative of the essential branched-chain amino acid L-isoleucine, is a molecule of growing interest in the scientific community. While its close analog, N-Acetyl-leucine, has garnered significant attention for its therapeutic potential in neurological disorders, N-Acetylisoleucine presents its own unique profile and relevance, particularly in the context of metabolic studies and as a potential biomarker. This guide, intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development, provides a comprehensive technical overview of the core chemical properties, structure, synthesis, and analysis of N-Acetylisoleucine. By synthesizing field-proven insights with established scientific principles, this document aims to serve as a valuable resource for those working with or exploring the potential of this intriguing molecule.

Molecular Structure and Stereochemistry

N-Acetyl-L-isoleucine is structurally defined by an acetyl group attached to the nitrogen atom of the amino acid L-isoleucine. The IUPAC name for this compound is (2S,3S)-2-acetamido-3-methylpentanoic acid.[1]

The stereochemistry of N-Acetyl-L-isoleucine is crucial to its identity and biological recognition. Derived from the naturally occurring L-isoleucine, it possesses two chiral centers at the alpha-carbon (C2) and the beta-carbon (C3). The correct stereochemical designation is (2S,3S), which dictates the specific three-dimensional arrangement of the atoms.[1]

Caption: 2D Chemical Structure of N-Acetyl-L-isoleucine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Acetylisoleucine is fundamental for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource(s)
IUPAC Name (2S,3S)-2-acetamido-3-methylpentanoic acid[1]
CAS Number 3077-46-1[1]
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 150-151 °C[1]
Boiling Point (Predicted) 369.7 ± 25.0 °C[1]
Density (Predicted) 1.069 ± 0.06 g/cm³[1]
pKa (Predicted) 3.67 ± 0.10[1]
Solubility Soluble in DMF (20 mg/ml), DMSO (14 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (5 mg/ml).[2]

Synthesis and Purification

The most common method for the synthesis of N-Acetyl-L-isoleucine is the direct acetylation of L-isoleucine using acetic anhydride. This reaction is a nucleophilic acyl substitution where the amino group of L-isoleucine attacks the carbonyl carbon of acetic anhydride.

General Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification L_Isoleucine L-Isoleucine Reaction Acetylation Reaction (Aqueous or Acidic Medium) L_Isoleucine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Crude_NAI Crude N-Acetylisoleucine Reaction->Crude_NAI Recrystallization Recrystallization (e.g., from water or ethanol) Crude_NAI->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_NAI Pure N-Acetylisoleucine Drying->Pure_NAI

Caption: General workflow for the synthesis and purification of N-Acetylisoleucine.

Detailed Experimental Protocol: Acetylation of L-Isoleucine

This protocol is a generalized procedure based on common methods for the acetylation of amino acids.[3][4] Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

  • L-Isoleucine

  • Acetic Anhydride (95% or higher)

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-isoleucine in deionized water. The amount of water should be the minimum required to achieve near-complete dissolution with gentle warming.

  • Cooling: Cool the solution in an ice bath with continuous stirring.

  • Acetylation: While vigorously stirring the cooled solution, add acetic anhydride in one portion. The molar ratio of acetic anhydride to L-isoleucine is typically in excess, around 2:1. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: Continue stirring vigorously for 20-30 minutes. The solution may become warm, and N-Acetylisoleucine may begin to crystallize.

  • Crystallization: Place the reaction flask in a refrigerator (4-8 °C) overnight to ensure complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the purified N-Acetylisoleucine in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Purification by Recrystallization

For higher purity, the crude N-Acetylisoleucine can be recrystallized.[5][6]

Procedure:

  • Dissolution: Dissolve the crude N-Acetylisoleucine in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry as described previously.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of synthesized N-Acetylisoleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • Expected Chemical Shifts (δ) and Splitting Patterns:

    • Amide Proton (NH): A broad singlet or doublet (depending on solvent and concentration) typically in the range of 6.0-8.0 ppm.

    • α-Proton (CH): A doublet of doublets or a multiplet, coupled to the amide proton and the β-proton, usually found between 4.0-4.5 ppm.

    • β-Proton (CH): A multiplet, coupled to the α-proton, γ-protons, and the β-methyl protons, typically in the range of 1.8-2.2 ppm.

    • Acetyl Protons (CH₃): A sharp singlet around 2.0 ppm.

    • γ-Methylene Protons (CH₂): Two diastereotopic protons that will appear as complex multiplets, likely between 1.1-1.5 ppm.

    • γ-Methyl Protons (CH₃): A doublet coupled to the β-proton, typically around 0.9 ppm.

    • δ-Methyl Protons (CH₃): A triplet coupled to the γ-methylene protons, also around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms.

  • Expected Chemical Shifts (δ):

    • Carboxyl Carbon (C=O): In the range of 170-180 ppm.

    • Amide Carbonyl Carbon (C=O): In the range of 169-172 ppm.

    • α-Carbon (CH): Around 55-60 ppm.

    • β-Carbon (CH): Around 35-40 ppm.

    • γ-Methylene Carbon (CH₂): Around 25-30 ppm.

    • Acetyl Methyl Carbon (CH₃): Around 22-25 ppm.

    • γ-Methyl Carbon (CH₃): Around 15-20 ppm.

    • δ-Methyl Carbon (CH₃): Around 10-15 ppm.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[1][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]

  • Expected Vibrational Modes:

    • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

    • N-H Stretch (Amide): A band around 3300 cm⁻¹.

    • C-H Stretches (Alkyl): Bands in the region of 2850-3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp band around 1630-1680 cm⁻¹.

    • N-H Bend (Amide II): A band around 1510-1570 cm⁻¹.

    • C-N Stretch (Amide III): A band in the region of 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.[11][12][13]

  • Expected Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 174.1.

  • Fragmentation Pattern: The fragmentation of N-Acetylisoleucine is expected to involve the loss of the carboxyl group, the acetyl group, and fragmentation of the branched alkyl side chain. Differentiating between leucine and isoleucine isomers by mass spectrometry can be challenging but is achievable with advanced techniques like tandem mass spectrometry (MS/MS) by analyzing specific fragment ions.[12][13]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of N-Acetylisoleucine and for its quantification.[14][15][16][17]

A General HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength, typically around 210 nm, where the amide bond absorbs.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[17]

Biological Role and Potential Applications

While research on N-Acetyl-L-isoleucine is not as extensive as for its leucine counterpart, it holds significance in several biological contexts.

Metabolic Relevance

N-Acetyl-L-isoleucine is an acetylated form of an essential branched-chain amino acid (BCAA). BCAAs, including isoleucine, play crucial roles in protein synthesis, energy metabolism, and signaling pathways.[] Isoleucine itself is involved in regulating blood sugar levels and hemoglobin production.[] The acetylation of isoleucine may alter its transport across cell membranes and its metabolic fate.[2]

Biomarker in Metabolic Disorders

Elevated levels of N-Acetylisoleucine, along with other N-acetylated amino acids, have been detected in the urine of patients with Maple Syrup Urine Disease (MSUD), an inborn error of metabolism affecting the breakdown of BCAAs.[19] This suggests that N-acetylation may be a detoxification pathway for excess amino acids in certain metabolic disorders.[20] The quantification of N-Acetylisoleucine in biological fluids could therefore serve as a diagnostic or monitoring biomarker for such conditions.[21][22]

Potential Therapeutic Applications

While direct therapeutic applications of N-Acetylisoleucine are still under investigation, the therapeutic success of N-Acetyl-L-leucine in neurological disorders like Niemann-Pick disease type C provides a strong rationale for exploring the potential of N-Acetylisoleucine in similar contexts.[23] The acetylation is thought to improve the bioavailability and transport of the amino acid into the central nervous system.[2] Given isoleucine's own roles in metabolic regulation and neuronal function, N-Acetylisoleucine is a candidate for further research in neurodegenerative and metabolic diseases.[24]

Safety, Handling, and Storage

Proper handling and storage are essential when working with N-Acetylisoleucine in a laboratory setting.

  • Safety Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust by working in a well-ventilated area or using a fume hood.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Protect from light and moisture.

  • Disposal:

    • Dispose of in accordance with local, state, and federal regulations.

References

  • Royal Society of Chemistry. (n.d.). Simple and efficient Fmoc removal in ionic liquid. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetylisoleucine. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of L-isoleucine.
  • ResearchGate. (n.d.). 13 C NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b).... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

  • ACS Publications. (2012). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. Retrieved from [Link]

  • ResearchGate. (n.d.). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • PubMed. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig 1. Metabolic pathway of the branched-chain amino acids, isoleucine.... Retrieved from [Link]

  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]

  • Scribd. (n.d.). E Preparation of Pure N Acetyl L Leucine and L Leucine1. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple preparation of D-alloisoleucine from L-isoleucine via acetylation and separation of the ammonium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Retrieved from [Link]

  • BioInsights. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

  • umass.edu. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • BMRB. (n.d.). bmse000041 L-Isoleucine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • DergiPark. (n.d.). Green HPLC method for simultaneous determination of N-acetylcysteine and L-ascorbic acid in co-formulated pharmaceutical product. Retrieved from [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • Cell. (2024). Dietary isoleucine content defines the metabolic and molecular response to a Western diet. Retrieved from [Link]

  • National Niemann-Pick Disease Foundation. (2024). N-acetyl-l-Leucine and Neurodegenerative Disease. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Retrieved from [Link]

  • Escapist CrossFit. (2025). The Essential Amino Acids Series – Part 2: Isoleucine and Its Role in Metabolism, Endurance, and Blood Sugar Control. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetylglycine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Dietary isoleucine affects muscle fatty acid and amino acid profiles through regulating lipid metabolism and autophagy in hybrid catfish (Pelteobagrus vachelli × Leiocassis longirostris ). Retrieved from [Link]

  • Nilsson Lab. (2015). N-acetylated amino acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-n-BUTYL-2,4-PENTANEDIONE. Retrieved from [Link]

  • Swarthmore College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • slideshare.net. (n.d.). Synthesis of Acetylcystiene. Retrieved from [Link]

  • West Virginia University. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Retrieved from [Link]

  • PubMed. (n.d.). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Retrieved from [Link]

  • chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Agilent. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

N-Acetylisoleucine metabolic pathway and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathway and Degradation of N-Acetylisoleucine

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N-Acetylisoleucine (NAI) is the N-acetylated derivative of the essential branched-chain amino acid, L-isoleucine.[1] While often considered a minor metabolite, the growing field of metabolomics is shedding light on the importance of N-acetylated amino acids (NAAAs) in cellular physiology and pathology. This guide provides a comprehensive technical overview of the metabolic pathway of N-Acetylisoleucine, its degradation products, and the key enzymatic players involved. We will delve into the causality behind experimental choices for its study and provide detailed protocols for its analysis, grounded in authoritative scientific principles.

Introduction: The Significance of N-Acetylation in Amino Acid Metabolism

N-acetylation is a fundamental biochemical reaction involving the transfer of an acetyl group, typically from acetyl-CoA, to the nitrogen atom of an amino group.[2] This modification can dramatically alter a molecule's biological properties. In the context of amino acids, N-acetylation converts the zwitterionic amino acid into an anionic compound, which can change its solubility, membrane transport characteristics, and metabolic fate.[3]

N-Acetylisoleucine has been identified in biological systems and its levels are known to be elevated in certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), a condition characterized by impaired degradation of branched-chain amino acids.[4] This suggests a direct link between NAI metabolism and the primary pathways of isoleucine catabolism. Understanding the lifecycle of NAI—from its synthesis to its degradation—is crucial for elucidating its role in both normal physiology and disease states.

The Metabolic Lifecycle of N-Acetylisoleucine

The metabolism of N-Acetylisoleucine can be understood as a cyclical process involving its formation (anabolism) and breakdown (catabolism).

Biosynthesis of N-Acetylisoleucine

There are two primary routes hypothesized for the endogenous formation of N-Acetylisoleucine:

  • Direct Enzymatic Acetylation: The most direct pathway is the enzymatic acetylation of free L-isoleucine. This reaction is catalyzed by N-acyltransferases, which utilize acetyl-CoA as the acetyl group donor.[5] While specific enzymes that acetylate free isoleucine in humans are not yet fully characterized, the GNAT superfamily of acetyltransferases is known to catalyze similar reactions. This pathway is likely a regulated process, with the availability of both substrates—isoleucine and acetyl-CoA—influencing the rate of synthesis.

  • Protein Degradation: A significant source of free N-acetylated amino acids may be the degradation of N-terminally acetylated proteins.[6] N-terminal acetylation is a common co-translational modification that can protect proteins from degradation.[7] The breakdown of these proteins by proteasomes would release N-acetylated amino acids, including N-Acetylisoleucine if it was the N-terminal residue.

It is also plausible that non-enzymatic formation can occur under conditions of metabolic stress where precursors, such as the corresponding keto-acid of isoleucine (α-keto-β-methylvalerate), accumulate.[5]

G cluster_synthesis Biosynthesis Pathways Isoleucine L-Isoleucine NAT_Enzyme N-Acyltransferase Isoleucine->NAT_Enzyme Substrate AcetylCoA Acetyl-CoA AcetylCoA->NAT_Enzyme NAI N-Acetylisoleucine NAT_Enzyme->NAI Product N_Term_Proteins N-Terminally Acetylated Proteins Proteolysis Proteolysis N_Term_Proteins->Proteolysis Proteolysis->NAI

Caption: Putative biosynthetic pathways of N-Acetylisoleucine.

Degradation of N-Acetylisoleucine and Its Products

The primary catabolic pathway for N-Acetylisoleucine is enzymatic hydrolysis, which reverses its formation.

  • Enzymatic Deacetylation: The key enzymes responsible for the degradation of NAAAs are aminoacylases (also known as N-acyl-L-amino-acid amidohydrolases).[5] These hydrolases cleave the amide bond of N-Acetylisoleucine to release its constituent parts:

    • L-Isoleucine: The free amino acid.

    • Acetate: The acetyl group.

This reaction is essentially irreversible and returns the components to their respective metabolic pools.

  • Metabolic Fate of Degradation Products:

    • L-Isoleucine: Once liberated, L-isoleucine enters the canonical branched-chain amino acid (BCAA) catabolic pathway. It is first transaminated to α-keto-β-methylvalerate and subsequently oxidized through a series of steps to ultimately yield propionyl-CoA and acetyl-CoA, which can enter the TCA cycle for energy production or be used for gluconeogenesis and fatty acid synthesis.[8][9]

    • Acetate: Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase, thereby entering the central carbon metabolism to be used in the TCA cycle or for the synthesis of fatty acids and cholesterol.[2]

G cluster_degradation Degradation Pathway NAI N-Acetylisoleucine Aminoacylase Aminoacylase NAI->Aminoacylase Substrate Isoleucine L-Isoleucine Aminoacylase->Isoleucine Product 1 Acetate Acetate Aminoacylase->Acetate Product 2 BCAA_Catabolism BCAA Catabolism (TCA Cycle Precursors) Isoleucine->BCAA_Catabolism AcetylCoA_Pool Acetyl-CoA Pool (TCA Cycle, Lipogenesis) Acetate->AcetylCoA_Pool

Caption: Degradation pathway of N-Acetylisoleucine and fate of its products.

Analytical Methodologies: A Self-Validating Protocol

The study of N-Acetylisoleucine requires robust and sensitive analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the quantification of NAAAs in biological matrices due to its high specificity and sensitivity.[10][11]

Experimental Protocol: LC-MS/MS Analysis of N-Acetylisoleucine in Plasma

This protocol provides a self-validating system for the accurate measurement of N-Acetylisoleucine. The causality behind each step is explained to ensure scientific integrity.

Objective: To quantify the concentration of N-Acetylisoleucine in human plasma.

Materials:

  • Human plasma collected in K2-EDTA tubes.

  • N-Acetylisoleucine analytical standard.

  • N-Acetylisoleucine-d3 (or other stable isotope-labeled internal standard).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

  • Centrifuge capable of 4°C.

  • LC-MS/MS system (e.g., Triple Quadrupole).

Protocol Steps:

  • Sample Preparation (Protein Precipitation):

    • Rationale: Biological samples like plasma contain high concentrations of proteins that interfere with LC-MS analysis. Protein precipitation is a crucial step to remove these macromolecules. Cold acetonitrile is used to efficiently denature and precipitate proteins while keeping small molecule metabolites in solution.

    • Procedure:

      • Thaw plasma samples on ice.

      • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., N-Acetylisoleucine-d3 at 100 ng/mL). The internal standard is critical for correcting for sample loss during preparation and for variations in instrument response.

      • Vortex vigorously for 30 seconds.

      • Incubate at -20°C for 20 minutes to enhance protein precipitation.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C.

      • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

      • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

      • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This step ensures the sample is in a solvent compatible with the LC system, improving peak shape.

  • LC-MS/MS Analysis:

    • Rationale: Chromatographic separation is necessary to resolve N-Acetylisoleucine from its isomers (like N-acetyl-leucine) and other isobaric interferences. A C18 reversed-phase column is suitable for retaining and separating these moderately polar compounds. Mass spectrometry provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

    • Chromatographic Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions:

        • N-Acetylisoleucine: m/z 174.1 -> 86.1 (Quantifier), 174.1 -> 116.1 (Qualifier). The 86.1 fragment corresponds to the immonium ion of isoleucine.

        • N-Acetylisoleucine-d3 (IS): m/z 177.1 -> 89.1.

      • Self-Validation: The ratio of the quantifier to qualifier ion should remain constant across all samples and standards, confirming the identity of the analyte.

  • Data Analysis and Quantification:

    • Rationale: A calibration curve is constructed using known concentrations of the analytical standard. The concentration of N-Acetylisoleucine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against this curve.

    • Procedure:

      • Prepare a calibration curve by spiking a blank matrix (e.g., stripped serum) with the N-Acetylisoleucine standard over the expected physiological range.

      • Process the standards and quality control (QC) samples alongside the unknown samples.

      • Integrate the peak areas for the analyte and the internal standard.

      • Calculate the peak area ratio (Analyte/IS).

      • Plot the peak area ratio against the concentration for the standards and perform a linear regression to generate the calibration curve.

      • Interpolate the concentration of N-Acetylisoleucine in the unknown samples from the calibration curve.

Workflow Visualization

G cluster_workflow LC-MS/MS Analytical Workflow Sample Plasma Sample (100 µL) Spike Add Internal Standard in Acetonitrile (400 µL) Sample->Spike Precipitate Vortex & Incubate (-20°C, 20 min) Spike->Precipitate Centrifuge Centrifuge (14,000 x g, 15 min, 4°C) Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase (100 µL) Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Data Analysis & Quantification Inject->Analyze

Caption: Step-by-step workflow for the analysis of N-Acetylisoleucine.

Quantitative Data and Biological Implications

While specific kinetic data for the enzymes metabolizing N-Acetylisoleucine are not widely available, we can present comparative data for related processes to provide context.

Table 1: Representative Quantitative Data for N-Acetylated Amino Acids and Related Analytes

ParameterAnalyte/ProcessValueBiological ContextReference
Concentration N-Acetyl-leucine in Diabetic Patient HairSignificantly higher vs. controls (p<0.001)Potential biomarker for metabolic dysregulation.[11]
Concentration N-Acetyl-isoleucine in Diabetic Patient HairSignificantly higher vs. controls (p<0.01)Co-elevated with N-acetyl-leucine in diabetes.[11]
Enzyme Kinetics N-acylamino acid racemase (NAAAR)Km = 12.3 mM (N-acetyl-L-methionine)Demonstrates enzyme affinity for NAAAs. Note: This is a racemase, not a hydrolase.[12]
Pharmacokinetics N-acetylcysteine (Oral)Bioavailability < 10%Highlights extensive first-pass metabolism for some NAAAs.[13]

The elevated levels of N-Acetylisoleucine in disease states like diabetes and MSUD underscore its potential as a biomarker.[4][11] The metabolic pathways of NAAAs are increasingly recognized as having significant physiological roles, from detoxification to cellular signaling.[14] Further research into the specific enzymes that synthesize and degrade N-Acetylisoleucine is warranted to fully understand its function and to explore potential therapeutic targets within this pathway.

References

  • N-Acetylisoleucine | C8H15NO3 | CID 7036275. PubChem, National Institutes of Health. [Link]

  • Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology. (2021-08-04). [Link]

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites. (2023-09-05). [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. (2022-01-02). [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences. (2019-12-03). [Link]

  • N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. Nature Communications. [Link]

  • N-acetylated amino acids. Nilsson Lab. (2015-09-18). [Link]

  • Overview of Amino Acid Metabolism (video). Khan Academy. [Link]

  • Amino Acid Metabolism. StatPearls. [Link]

  • First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. Journal of Chromatography B. (2015). [Link]

  • Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. Journal of Molecular Biology. [Link]

  • N-Acetylcysteine (NAC): Impacts on Human Health. MDPI. [Link]

Sources

Biosynthesis of N-Acetylisoleucine from L-isoleucine and acetyl-CoA

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic production of N-Acetyl-L-isoleucine (N-Acetyl-Ile), focusing on the enzymatic transfer of the acetyl group from Acetyl-CoA to L-isoleucine.

Substrate: L-Isoleucine | Co-Substrate: Acetyl-CoA | Enzyme Class: GNAT Superfamily

Executive Summary

N-Acetyl-L-isoleucine is an acetylated amino acid derivative with emerging therapeutic relevance in the treatment of vestibular disorders (e.g., vertigo, cerebellar ataxia). While traditional synthesis relies on chemical acetylation (often requiring racemization and resolution), biosynthetic routes offer enantiomeric purity and milder processing conditions.

This guide outlines a biocatalytic workflow utilizing L-amino acid N-acetyltransferases (NATs) . Specifically, it focuses on the application of broad-spectrum bacterial NATs (such as AaaT from E. coli) and the engineering of GNAT superfamily enzymes to catalyze the transfer of an acetyl group from Acetyl-CoA to the


-amino group of L-isoleucine.

Mechanistic Foundations

The core transformation is a nucleophilic acyl substitution catalyzed by enzymes of the GCN5-related N-acetyltransferase (GNAT) superfamily.

Reaction Chemistry
  • Nucleophile: The

    
    -amino group of L-isoleucine (
    
    
    
    ). Inside the active site, a general base (often a water molecule activated by a glutamate or histidine residue) depotonates the amine to increase nucleophilicity.
  • Electrophile: The thioester carbonyl carbon of Acetyl-CoA.

  • Mechanism: Direct nucleophilic attack forming a tetrahedral intermediate, which collapses to release Coenzyme A (CoA-SH) and N-Acetyl-L-isoleucine.

Thermodynamics & Kinetics
  • Equilibrium: The hydrolysis of the high-energy thioester bond in Acetyl-CoA (

    
    ) drives the reaction forward, making it effectively irreversible under physiological conditions.
    
  • Selectivity: Unlike chemical acetylation (acetic anhydride), enzymatic NATs provide varying degrees of regiospecificity (avoiding side-chain acetylation if residues like Lys are present) and strict stereospecificity for the L-isomer.

G cluster_inputs Substrates cluster_enzyme Catalytic Core (GNAT) cluster_outputs Products Ile L-Isoleucine Enz N-Acetyltransferase (e.g., AaaT / ArgA*) Ile->Enz Binding (Km_Ile) AcCoA Acetyl-CoA AcCoA->Enz Binding (Km_AcCoA) Inter Tetrahedral Intermediate Enz->Inter Nucleophilic Attack NAI N-Acetyl-L-isoleucine Inter->NAI Product Release CoA CoA-SH Inter->CoA Leaving Group

Figure 1: Reaction mechanism of GNAT-mediated N-acetylation of L-isoleucine.

Biocatalyst Selection & Engineering

There is no single "Isoleucine N-acetyltransferase" in standard metabolic maps. The synthesis requires repurposing promiscuous NATs.

Primary Candidate: AaaT (Escherichia coli)

The gene aaaT encodes an L-amino acid N-acetyltransferase involved in the detoxification of amino acid analogs.

  • Native Specificity: High activity for L-Phenylalanine and L-Methionine.

  • Promiscuity: Demonstrates activity on Leucine analogs (conferring resistance to leucyl sulfamoyl adenylate). Given the structural isomerism between Leucine and Isoleucine, AaaT is the most viable wild-type starting point.

  • Engineering Target: Site-directed mutagenesis of the acceptor binding pocket (hydrophobic cleft) to accommodate the

    
    -branched side chain of Isoleucine.
    
Secondary Candidates
EnzymeSourceNative FunctionSuitability for Ile
ArgA E. coli / C. glutamicumGlutamate acetylation (Arginine synthesis)Medium. Requires engineering to shift specificity from acidic (Glu) to hydrophobic (Ile) substrate.
RimL E. coliRibosomal protein L12 acetylationLow/Medium. Known for N-terminal specificity; potential for small molecule acetylation if engineered.
NAT8L Mammalian (Brain)Aspartate acetylationLow. Highly specific for Aspartate; generally unsuitable for industrial Ile production.

Experimental Protocol: In Vitro Biocatalysis

This protocol describes the production of N-Acetyl-L-isoleucine using recombinant AaaT (or engineered variant) with an Acetyl-CoA regeneration system.

Reagents & Setup
  • Buffer: 50 mM Tris-HCl, pH 8.0 (Optimum for GNATs).

  • Substrate: 10–50 mM L-Isoleucine.

  • Cofactor System:

    • 0.5 mM Acetyl-CoA (catalytic amount).

    • 25 mM Acetyl Phosphate (donor).

    • 10 U/mL Phosphotransacetylase (Pta) (to regenerate Acetyl-CoA).

  • Enzyme: 1–5 mg/mL purified His-tagged AaaT.

Workflow
  • Cloning & Expression: Clone aaaT into pET-28a(+). Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C overnight to minimize inclusion bodies.

  • Purification: Lyse cells and purify via Ni-NTA affinity chromatography. Dialyze against reaction buffer.

  • Reaction Initiation: Mix Substrate, Buffer, and Cofactor Regeneration system. Initiate by adding AaaT.

  • Incubation: Incubate at 30°C with gentle shaking (200 rpm) for 4–12 hours.

  • Quenching: Stop reaction by acidification (add HCl to pH 2.0) or heat inactivation (80°C for 10 min).

Acetyl-CoA Regeneration Cycle

Using stoichiometric Acetyl-CoA is cost-prohibitive. The Pta/Acetyl-Phosphate system is recommended.

Regeneration cluster_main Main Synthesis cluster_regen Regeneration System Ile L-Isoleucine NAI N-Acetyl-L-Ile Ile->NAI NAT AcCoA Acetyl-CoA CoA CoA-SH AcCoA->CoA Acetyl Transfer CoA->AcCoA Regeneration AcP Acetyl-Phosphate Pi Phosphate AcP->Pi Pta

Figure 2: Acetyl-CoA regeneration coupling using Phosphotransacetylase (Pta).[1]

Analytical Validation

Quantification of N-Acetyl-L-isoleucine requires separation from the free amino acid.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B for 2 min, ramp to 40% B over 10 min.

  • Detection: UV at 210 nm (Amide bond absorption).

    • Note: L-Isoleucine has low UV absorbance at 210 nm compared to the N-acetyl derivative. For simultaneous detection, use pre-column derivatization (OPA/FMOC) or LC-MS.

LC-MS Confirmation
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) and Negative Mode (
    
    
    
    ).
  • Target Mass:

    • L-Isoleucine: 131.17 Da.

    • N-Acetyl-L-isoleucine: 173.21 Da.

    • Look for peak at m/z 174.2 (Positive) or m/z 172.2 (Negative).

References

  • Kajitani, N., et al. (2017). "Identification of the sequence determinants of protein N-terminal acetylation through a decision tree approach." BMC Bioinformatics.

  • Vetting, M. W., et al. (2005).[2] "Structure and functions of the GNAT superfamily of acetyltransferases." Archives of Biochemistry and Biophysics.

  • Schmidt, R. S., et al. (2016). "The Amino Acid N-Acetyltransferase AaaT of Escherichia coli." Journal of Bacteriology.

  • Favrot, L., et al. (2016). "Mechanism of GNAT Acetyltransferases." Biochemistry.

  • Struys, E. A., et al. (2008). "Metabolism of N-acetyl-L-amino acids." Molecular Genetics and Metabolism.

Sources

Cellular Uptake Mechanisms for N-Acetylisoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Acetylisoleucine (NAI) is an acetylated form of the essential branched-chain amino acid L-isoleucine.[1] Its therapeutic potential in various contexts, including neurological disorders, necessitates a thorough understanding of how it traverses the cell membrane to reach its intracellular targets. Unlike its parent amino acid, the addition of an acetyl group fundamentally alters the molecule's physicochemical properties, suggesting its cellular uptake mechanisms may diverge significantly from those of L-isoleucine. This guide synthesizes current understanding and provides a logical, experimentally-driven framework for elucidating the specific transport pathways responsible for NAI uptake. We will explore the primary hypotheses centered around carrier-mediated transport via Solute Carrier (SLC) transporters, contrasting them with passive diffusion and endocytic routes. Detailed, field-tested protocols are provided to enable researchers to systematically investigate these mechanisms, from initial uptake characterization to specific transporter identification and validation.

Introduction to N-Acetylisoleucine (NAI)

Physicochemical Properties and Therapeutic Rationale

N-Acetylisoleucine is a small molecule with a molecular weight of 173.21 g/mol .[2] The N-acetylation of the primary amine group of isoleucine neutralizes its positive charge at physiological pH, converting the zwitterionic amino acid into a more anionic molecule. This modification can significantly impact a molecule's interaction with membrane transporters and its ability to passively diffuse across the lipid bilayer.[3][4] Understanding the cellular entry of NAI is paramount, as its efficacy is contingent upon achieving sufficient intracellular concentrations to engage with its targets. For instance, the related compound N-acetyl-L-leucine has been shown to modulate mitochondrial and lysosomal function, actions that require its presence within the cytoplasm.[5][6]

PropertyValue / DescriptionSource
Chemical Name (2S,3S)-2-acetamido-3-methylpentanoic acid[2]
Molecular Formula C8H15NO3[1][7]
Molecular Weight 173.21 g/mol [2]
Appearance White crystalline solid[2][7]
Predicted pKa 3.67 ± 0.10[7]
Solubility Slightly soluble in Chloroform, DMF, Methanol[7]
The Central Question: Navigating the Cellular Barrier

The cell membrane is a formidable barrier to most polar molecules. While small, uncharged molecules can cross via passive diffusion, the transport of amino acids and their derivatives is predominantly handled by a large superfamily of membrane proteins known as Solute Carrier (SLC) transporters.[8][9][10] These proteins act as gates, facilitating the movement of essential nutrients and metabolites across cellular membranes.[9] The core challenge is to identify which, if any, of these transporters recognize N-Acetylisoleucine as a substrate.

Hypothesized Cellular Uptake Mechanisms

The transport of a small molecule like NAI into a cell can theoretically occur via three primary routes: passive diffusion, carrier-mediated transport, or endocytosis.

Passive Diffusion

This mechanism relies on the molecule's ability to dissolve in the lipid bilayer and move down its concentration gradient. While N-acetylation increases lipophilicity compared to the parent amino acid, NAI remains a relatively polar molecule. Therefore, passive diffusion is likely to be a minor contributor to its overall cellular uptake, especially if efficient, high-capacity transporters exist.

Carrier-Mediated Transport: The Solute Carrier (SLC) Superfamily

This is the most probable mechanism for efficient NAI uptake. SLC transporters are a diverse group of over 400 proteins that facilitate the transport of a wide array of solutes.[11] The transport process is often described by an "alternating access" model, where the transporter exposes a binding site to either the outside or inside of the cell, but not both simultaneously.[12] Based on the structure of NAI, several SLC families are prime candidates.

  • Primary Hypothesis: A Shift in Transporter Specificity. A seminal study on N-acetyl-L-leucine revealed a fascinating phenomenon: acetylation caused a switch in transporter preference. While L-leucine is a well-known substrate for the L-type Amino Acid Transporter 1 (LAT1, or SLC7A5), N-acetyl-L-leucine was found to be transported by Monocarboxylate Transporters (MCTs), particularly MCT1.[13] This acetylation-induced "transporter switching" provides a strong rationale to investigate transporters beyond the canonical large neutral amino acid carriers for NAI.

  • Candidate Transporter 1: L-type Amino Acid Transporter 1 (LAT1/SLC7A5). LAT1 is responsible for the sodium-independent transport of large neutral amino acids (LNAAs), including isoleucine, across membranes like the blood-brain barrier.[14] It operates as an obligatory exchanger, importing one LNAA while exporting another. While N-acetylation of leucine blocks LAT1 transport, the structural difference in isoleucine could potentially allow for recognition.[5][13] Therefore, testing LAT1 remains a critical first step.

  • Candidate Transporter 2: Alanine, Serine, Cysteine Transporter 2 (ASCT2/SLC1A5). ASCT2 is a sodium-dependent transporter primarily known for its high affinity for glutamine, but it also transports other neutral amino acids like alanine, serine, and threonine.[15][16][17] Given its role in transporting various neutral amino acids, its potential to accommodate the acetylated form of isoleucine warrants investigation.[15]

  • Candidate Transporter 3: B⁰AT1 (SLC6A19). This transporter is responsible for the sodium-dependent uptake of a broad range of neutral amino acids in the intestine and kidney.[18][19][20] Its broad substrate specificity makes it another plausible, albeit secondary, candidate for NAI transport.[20][21]

Endocytosis

Endocytosis is an energy-dependent process where the cell engulfs extracellular material.[22] This is generally a mechanism for the uptake of much larger molecules or particles. While some non-specific fluid-phase endocytosis (macropinocytosis) will occur, it is unlikely to be a primary, high-capacity route for a small molecule like NAI unless it is specifically formulated into a nanoparticle or other delivery vehicle.[22]

Experimental Validation of Uptake Mechanisms

A systematic, multi-step approach is required to dissect the uptake mechanism of NAI. The following protocols provide a logical workflow, starting from broad characterization and moving toward the identification of specific molecular players.

Experimental Workflow Overview

This workflow diagram illustrates the logical progression of experiments to elucidate the NAI uptake mechanism.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mechanism Differentiation cluster_2 Phase 3: Transporter Identification cluster_3 Phase 4: Genetic Validation cluster_4 Conclusion A Protocol 1: Establish Baseline Uptake (e.g., LC-MS/MS) B Protocol 2A: Temperature Dependence (37°C vs 4°C) A->B Is uptake energy-dependent? C Protocol 2B: Saturation Kinetics (Varying [NAI]) A->C Is uptake saturable? D Protocol 3: Competitive Inhibition (Co-incubation with inhibitors) B->D If energy-dependent C->D If saturable E Protocol 4: siRNA Knockdown (Target candidate transporters) D->E Identify top candidates F Synthesize Data & Identify Mechanism(s) E->F

Caption: Logical workflow for investigating NAI cellular uptake.

Protocol 1: General Uptake Assay in a Model Cell Line

Objective: To quantify the baseline uptake of NAI in a standard cell line (e.g., HEK293, HeLa, or a cancer cell line known to overexpress transporters like A549).

Methodology:

  • Cell Seeding: Plate cells in 12-well or 24-well plates to achieve 80-90% confluency on the day of the experiment.

  • Preparation: On the day of the experiment, aspirate the culture medium. Wash cells twice with a pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Initiate Uptake: Add transport buffer containing a known concentration of N-Acetylisoleucine (e.g., 10-100 µM) to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (a time-course experiment, e.g., 2, 5, 10, 30 minutes, is recommended initially to find the linear uptake range).

  • Cell Lysis: Add a suitable lysis buffer (e.g., methanol/water mixture) to each well to extract intracellular metabolites.

  • Quantification: Collect the lysate. Analyze the intracellular concentration of NAI using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[3] Normalize the result to the total protein content in each well (determined by a BCA assay on the cell lysate).

Scientist's Note: The washing step is critical. It must be performed quickly and with ice-cold buffer to prevent efflux of the compound and to halt all active transport processes.

Protocol 2: Differentiating Passive vs. Carrier-Mediated Transport

Objective: To determine if NAI uptake is an active, carrier-mediated process.

  • A. Temperature Dependence:

    • Rationale: Carrier-mediated transport is an enzymatic process and is highly temperature-dependent. Passive diffusion is less affected by temperature.[23]

    • Protocol: Perform the General Uptake Assay (Protocol 1) in parallel at two temperatures: 37°C and 4°C. A significant reduction (typically >80%) in uptake at 4°C strongly indicates a carrier-mediated process.[23]

  • B. Saturation Kinetics:

    • Rationale: Carrier-mediated transport is saturable because there is a finite number of transporter proteins on the cell surface. Passive diffusion is linear and does not saturate.

    • Protocol: Perform the uptake assay with a range of NAI concentrations (e.g., from low µM to high mM). Plot the initial rate of uptake versus the NAI concentration. If the transport is carrier-mediated, the curve will be hyperbolic and can be fitted to the Michaelis-Menten equation to determine the Vmax (maximum transport rate) and Km (substrate concentration at half-maximal velocity).

Protocol 3: Identifying Specific Transporters via Competitive Inhibition

Objective: To identify the specific transporter(s) involved by testing for competition with known substrates or inhibitors.

Rationale: If NAI shares a transporter with another molecule, the presence of that second molecule at a high concentration will reduce the uptake of NAI.

Methodology:

  • Follow the General Uptake Assay (Protocol 1), using a concentration of NAI that is at or below its determined Km (e.g., 10 µM).

  • In parallel wells, co-incubate the NAI with a high concentration (typically 100x excess, e.g., 1 mM) of a potential competitor or inhibitor.

  • Quantify NAI uptake and compare it to the control (NAI alone). A significant decrease in NAI uptake in the presence of an inhibitor points to the involvement of its target transporter.

Competitor/InhibitorPrimary Target(s)RationaleExpected Outcome if Target is Involved
L-Isoleucine LAT1, B⁰AT1, ASCT2Parent amino acid, positive control for shared transporters.Significant inhibition of NAI uptake.
BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) LAT1 (SLC7A5)A well-characterized, specific inhibitor of LAT systems.[14]Significant inhibition of NAI uptake.
JPH203 LAT1 (SLC7A5)A highly potent and selective LAT1 inhibitor.[14]Strong inhibition of NAI uptake.
L-Glutamine ASCT2 (SLC1A5)The primary substrate for ASCT2.[16]Significant inhibition of NAI uptake.
V-9302 ASCT2 (SLC1A5)A selective antagonist of ASCT2.[24]Significant inhibition of NAI uptake.

Scientist's Note: Always confirm that the inhibitor itself does not interfere with the LC-MS analysis of NAI. Run a control sample of the inhibitor alone.

Protocol 4: Genetic Validation using siRNA

Objective: To confirm the identity of the transporter(s) implicated in Protocol 3 using a genetic approach.

Rationale: Specifically reducing the expression of a candidate transporter protein should lead to a corresponding decrease in NAI uptake.

Methodology:

  • siRNA Transfection: Transfect the model cell line with small interfering RNAs (siRNAs) specifically targeting the mRNA of the candidate transporter (e.g., SLC7A5 or SLC1A5). Use a non-targeting (scrambled) siRNA as a negative control.[25][26] A standard protocol using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX is common.[27][28]

  • Incubation: Allow cells to grow for 48-72 hours post-transfection to ensure knockdown of the target protein.

  • Validate Knockdown: Harvest a subset of cells from each condition to validate the reduction in target gene expression via qPCR (for mRNA levels) or Western Blot (for protein levels). This step is essential for trustworthy data.[25]

  • Perform Uptake Assay: Use the remaining cells to perform the General Uptake Assay (Protocol 1) for NAI.

  • Analyze Results: Compare the rate of NAI uptake in the transporter-knockdown cells to the rate in the scrambled-siRNA control cells. A significant reduction in uptake confirms the transporter's role.

Data Interpretation and Pathway Visualization

By synthesizing the results from these experiments, a clear picture of the NAI uptake mechanism will emerge.

  • No change at 4°C and linear kinetics? -> Passive diffusion is dominant.

  • Strong temperature dependence and saturable kinetics? -> Carrier-mediated transport is dominant.

  • Inhibition by BCH and knockdown by SLC7A5 siRNA? -> LAT1 is a key transporter.

  • Inhibition by L-Glutamine/V-9302 and knockdown by SLC1A5 siRNA? -> ASCT2 is a key transporter.

The final hypothesized pathway can be visualized to summarize the findings.

G cluster_membrane Cell Membrane LAT1 LAT1 (SLC7A5) Imports NAI, Ile Exports LNAA NAI_int N-Acetylisoleucine LAT1->NAI_int ASCT2 ASCT2 (SLC1A5) Imports NAI, Gln + Na+ Exports AA ASCT2->NAI_int Extracellular Extracellular Space Intracellular Intracellular Space NAI_ext N-Acetylisoleucine NAI_ext->LAT1:in NAI_ext->ASCT2:in Ile_ext Isoleucine Ile_ext->LAT1:in Gln_ext Glutamine Gln_ext->ASCT2:in BCH_ext BCH (Inhibitor) BCH_ext->LAT1 V9302_ext V-9302 (Inhibitor) V9302_ext->ASCT2

Caption: Hypothesized NAI uptake via LAT1 and ASCT2 transporters.

Conclusion and Future Directions

This guide provides a comprehensive framework for dissecting the cellular uptake mechanism of N-Acetylisoleucine. Evidence from related N-acetylated amino acids suggests that uptake is likely dominated by specific carrier-mediated transport systems rather than passive diffusion. The experimental workflow detailed herein, progressing from broad characterization to specific competitive and genetic inhibition, allows for the robust identification of the transporters involved. Pinpointing these pathways, such as LAT1 or ASCT2, is not only fundamentally important for understanding NAI's pharmacology but also critical for drug development, informing strategies to optimize cellular delivery and predict potential drug-drug interactions at the transporter level. Future studies could involve using radiolabeled NAI for higher sensitivity assays or validating these findings in more complex, physiologically relevant systems such as primary neurons or in vivo models.

References

  • Mellman, I. (1996). Endocytosis and Molecular Sorting. Annual Review of Cell and Developmental Biology, 12, 575-625. Available at: [Link]

  • Geis, N., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology, 4(1), 941. Available at: [Link]

  • Churchill, G. C., et al. (2021). N-acetyl-l-leucine is not transported by either the l-type amino acid transporter (LAT1) nor the peptide transporter (PepT1). bioRxiv. Available at: [Link]

  • Pey, A. L., et al. (2023). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. Proceedings of the National Academy of Sciences, 120(49), e2307507120. Available at: [Link]

  • Stewart, B. H., et al. (1995). Cellular uptake mechanisms were determined by using small molecules to systematically inhibit various uptake pathways. Journal of Controlled Release, 36(3), 209-216. Available at: [Link]

  • Drazic, A., et al. (2018). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. Nature Communications, 9(1), 2877. Available at: [Link]

  • Colas, C., Schlessinger, A., & Västermark, Å. (2019). SLC Transporters: Structure, Function, and Drug Discovery. Molecular Aspects of Medicine, 67, 1-19. Available at: [Link]

  • Brown, P. S., et al. (2001). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. Biochimica et Biophysica Acta (BBA) - General Subjects, 1527(1-2), 89-96. Available at: [Link]

  • Napolitano, L., et al. (2017). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry, 5, 42. Available at: [Link]

  • Reactome. (n.d.). Amino acid transport across the plasma membrane. Reactome Pathway Database. Available at: [Link]

  • Aksnes, H., et al. (2019). Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases. Molecular Cell, 73(6), 1097-1114. Available at: [Link]

  • Lin, L., & Yee, S. W. (2020). SLC transporter in nutrient and metabolic sensing, regulation, and drug development. Journal of Molecular Cell Biology, 12(10), 757-774. Available at: [Link]

  • The Interface Group. (n.d.). Modeling of amino acid transport across cell membrane. The Interface Group, University of Zurich. Available at: [Link]

  • Bröer, S. (2009). The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition. IUBMB Life, 61(6), 591-599. Available at: [Link]

  • Singh, N., & Ecker, G. F. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International Journal of Molecular Sciences, 19(12), 3977. Available at: [Link]

  • Wender, P. A., et al. (2011). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. ACS Chemical Biology, 6(2), 110-117. Available at: [Link]

  • van der Zwaag, M., et al. (2024). Isoleucine-to-valine substitutions support cellular physiology during isoleucine deprivation. bioRxiv. Available at: [Link]

  • Palacín, M., & Zorzano, A. (2008). Amino Acid Transport by Epithelial Membranes. Comprehensive Physiology. Available at: [Link]

  • Scalise, M., et al. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Cell and Developmental Biology, 6, 96. Available at: [Link]

  • Liu, X., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10964-10973. Available at: [Link]

  • Drazic, A., & Arnesen, T. (2017). Illuminating the impact of N-terminal acetylation: from protein to physiology. The FEBS Journal, 284(9), 1335-1353. Available at: [Link]

  • Sanders, K. M., et al. (2024). Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. STAR Protocols, 5(1), 102808. Available at: [Link]

  • UniProt. (n.d.). SLC6A19 - Sodium-dependent neutral amino acid transporter B(0)AT1 - Homo sapiens (Human). UniProtKB. Available at: [Link]

  • Wikipedia. (n.d.). Solute carrier family. Wikipedia. Available at: [Link]

  • MedlinePlus. (2016). SLC6A19 gene. MedlinePlus Genetics. Available at: [Link]

  • LibreTexts Chemistry. (2024). Transport Across Cell Membrane. Chemistry LibreTexts. Available at: [Link]

  • Solvo Biotechnology. (n.d.). ASCT2 - Transporters. Solvo Biotechnology. Available at: [Link]

  • Wang, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Medicinal Chemistry Letters, 8(2), 195-200. Available at: [Link]

  • YouTube. (2024). Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. YouTube. Available at: [Link]

  • Life Technologies. (2012). siRNA Transfection Protocol. YouTube. Available at: [Link]

  • Bröer, A., et al. (2018). Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders. Metabolites, 8(4), 73. Available at: [Link]

  • Garaeva, A. A., et al. (2019). Structural basis for the transport mechanism of the human glutamine transporter SLC1A5 (ASCT2). bioRxiv. Available at: [Link]

  • Singh, S., et al. (2017). Potent inhibitors of human LAT1 (SLC7A5) transporter based on dithiazole and dithiazine compounds for development of anticancer drugs. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(11 Pt A), 2795-2803. Available at: [Link]

  • Oda, K., et al. (2021). Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Cancer Science, 112(8), 2959-2969. Available at: [Link]

  • Wikipedia. (n.d.). Citric acid cycle. Wikipedia. Available at: [Link]

  • Schlessinger, A., et al. (2013). SLC transporters: structure, function, and drug discovery. RSC Advances, 3(42), 19194-19212. Available at: [Link]

  • QIAGEN. (n.d.). Guidelines for transfection of siRNA. QIAGEN. Available at: [Link]

  • Wikipedia. (n.d.). Sodium-dependent neutral amino acid transporter B(0)AT1. Wikipedia. Available at: [Link]

  • Chen, J.-H., et al. (2022). Dark-Field Microscopic Study of Cellular Uptake of Carbon Nanodots: Nuclear Penetrability. Nanomaterials, 12(8), 1289. Available at: [Link]

  • Albers, T., et al. (2022). Transport mechanism and regulatory properties of the human amino acid transporter ASCT2 (SLC1A5). bioRxiv. Available at: [Link]

  • Wilkinson, D. J., et al. (2022). The Influence of Acute Beta-Hydroxy Beta-Methylbutyrate (HMB) Ingestion on the Human Skeletal Muscle Transcriptome. Nutrients, 14(15), 3127. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Acetyl-L-leucine (CAS 1188-21-2). Cheméo. Available at: [Link]

  • NIST. (n.d.). N-Acetyl-L-leucine. NIST WebBook. Available at: [Link]

Sources

The Dichotomy of N-terminal Acetylation: Guardian or Executioner of Protein Stability?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of N-terminal Acetylation in Protein Stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

For decades, N-terminal acetylation (Nt-acetylation) was viewed as a passive, irreversible chemical block—a "cap" that protected proteins from exopeptidases. Modern proteomics and structural biology have shattered this simplistic view. We now understand Nt-acetylation as a bimodal regulator of protein lifespan: it acts as a specific degradation signal (Ac/N-degron) for the ubiquitin-proteasome system (UPS) while simultaneously serving as a stabilizing shield for other proteome subsets by blocking N-terminal ubiquitination or preventing recognition by specific ligases like UBR4.

This guide dissects the molecular mechanisms governing this duality, provides a validated experimental workflow for characterizing Nt-acetylation effects, and outlines the therapeutic potential of targeting N-terminal acetyltransferases (NATs).

The Biochemical Landscape: NATs and Substrate Specificity[1][2][3][4]

Nt-acetylation is catalyzed by N-terminal acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the


-amino group of the first amino acid.[1][2][3][4] This modification is predominantly co-translational, occurring as the nascent chain emerges from the ribosome.

To manipulate protein stability, one must first identify the responsible NAT. The specificity is dictated by the N-terminal sequence, specifically the first two residues.

Table 1: Human NAT Complexes, Substrate Specificity, and Stability Impact

NAT ComplexCatalytic SubunitSubstrate Specificity (N-terminus)Primary Stability MechanismKey Substrates
NatA NAA10Ser-, Ala-, Thr-, Gly-, Val- (after iMet excision)Destabilization: Creates Ac/N-degrons recognized by ubiquitin ligases.Stabilization: Prevents N-terminal ubiquitination.Arl3, Hsp90, various cytosolic proteins
NatB NAA20Met-Asp-, Met-Glu-, Met-Asn- (iMet retained)Stabilization: Critical for folding and complex assembly (e.g., actomyosin).Tropomyosin, Actin, CDK2
NatC NAA30Met-Leu-, Met-Ile-, Met-Phe- (Hydrophobic at pos 2)Stabilization: "Shielding" effect. Prevents recognition by UBR4-KCMF1 ligase.Arfrp1, Ube2m
NatD NAA40Ser-Gly- (Specifically Histones H2A, H4)Chromatin Stability: Regulates nucleosome dynamics.Histone H4
NatE NAA50Met-Leu-, Met-Ala- Context Dependent: Sister chromatid cohesion stability.Centromeric proteins
The Executioner: The Ac/N-End Rule Pathway

The discovery that Nt-acetylation can signal degradation established the Ac/N-end rule pathway .[5] This pathway targets proteins where the acetylated N-terminus binds to specific E3 ubiquitin ligases, leading to polyubiquitination and proteasomal lysis.

Mechanism of Action[4][6][7]
  • Recognition: The acetylated residue (Ac-Met, Ac-Ser, etc.) is recognized by the substrate-binding pocket of specific E3 ligases, termed Ac/N-recognins .

  • Ligases involved:

    • Doa10 (Yeast) / TEB4 (Mammals, also known as MARCH6): An ER-membrane-embedded ligase that recognizes acetylated residues via cytosolic domains.

    • Not4: Part of the Ccr4-Not complex, implicated in quality control of stalled translation products.

  • Stoichiometry Control: This pathway is crucial for degrading "orphan" subunits of protein complexes. If a subunit fails to complex with its partner, its Ac/N-degron remains exposed, signaling for destruction.

Diagram 1: The Ac/N-End Rule vs. Shielding Pathways

Ac_N_End_Pathway Nascent Nascent Polypeptide (Ribosome Exit) NAT NAT Complex (NatA/B/C) Nascent->NAT Co-translational Acetylated Nt-Acetylated Protein NAT->Acetylated Ac-CoA transfer Exposed Orphan/Misfolded (Ac-Degron Exposed) Acetylated->Exposed Failure to fold/complex Complex Complex Assembly (Ac-Degron Buried) Acetylated->Complex Successful assembly Shielding Shielding Effect (Blocks UBR4/KCMF1) Acetylated->Shielding NatC Substrates Recognin Ac/N-Recognin (TEB4/Doa10) Exposed->Recognin Binding Ubiquitination Poly-Ubiquitination Recognin->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Stable Stable Protein Pool Complex->Stable Shielding->Stable Prevents Ub ligase binding

Caption: Bifurcation of protein fate post-acetylation. The modification can trigger degradation via TEB4/Doa10 (Ac/N-degron) or promote stability by shielding against other ligases or facilitating complex assembly.

The Guardian: Mechanisms of Stabilization

While the Ac/N-end rule promotes turnover, Nt-acetylation is equally critical for preserving the proteome.

A. The "Shielding" Hypothesis (NatC & UBR4)

Recent studies (see References) have elucidated a "shielding" mechanism, particularly for NatC substrates (Met-Hydrophobic).

  • The Threat: The ubiquitin ligase complex UBR4-KCMF1 specifically recognizes unacetylated N-terminal methionines followed by hydrophobic residues.

  • The Defense: NatC acetylates these N-termini. The acetyl group sterically hinders UBR4 binding.

  • Outcome: Loss of NatC leads to the degradation of these substrates because the "shield" is removed, exposing them to UBR4.

B. Blocking N-terminal Ubiquitination

Ubiquitin can be conjugated to the


-amino group of the N-terminus (linear ubiquitination). Nt-acetylation chemically blocks this amine, rendering N-terminal ubiquitination impossible. This forces E3 ligases to find internal lysine residues; if none are accessible, the protein is stabilized (e.g., p16, Bcl-B).
C. Folding and Complex Stabilization (NatB)

For proteins like Tropomyosin (Tpm1), Nt-acetylation by NatB is structurally essential.[8] It stabilizes the N-terminal coiled-coil interaction, allowing Tpm1 to bind actin filaments effectively.[8] Without this, Tpm1 is unstable and degraded, not because of a degron, but due to structural failure.

Experimental Workflow: Determining Stability Dependence

To determine if your target protein is stabilized or destabilized by Nt-acetylation, follow this comparative workflow.

Prerequisite: Identify the likely NAT responsible for your protein using Table 1 or prediction tools (e.g., NetAcet).

Step 1: CRISPR/Cas9 NAT Knockout Generation

Do not rely solely on siRNA, as residual NAT activity can mask effects.

  • Generate a clonal KO cell line for the specific NAT catalytic subunit (e.g., NAA10 for NatA, NAA20 for NatB).

  • Validation: Verify loss of acetylation on the target protein using MS-based N-terminal proteomics (COFRADIC or N-terminomics) or an acetylation-specific antibody if available.

Step 2: Cycloheximide (CHX) Chase Assay

Measure the half-life of your protein in WT vs. NAT-KO cells.

  • Seeding: Seed WT and KO cells in 6-well plates (70% confluence).

  • Treatment: Treat with Cycloheximide (100 µg/mL) to halt translation.

  • Timepoints: Harvest lysates at 0, 2, 4, 8, and 12 hours.

  • Analysis: Western blot for target protein. Normalize to a long-lived loading control (e.g., GAPDH, Vinculin).

  • Interpretation:

    • Faster degradation in KO: Nt-Ac stabilizes the protein (Shielding/Folding).[8]

    • Slower degradation in KO: Nt-Ac acts as a degron (Ac/N-end rule).[9][10]

Step 3: Rescue Experiments (The Gold Standard)

To prove causality, re-introduce the protein into NAT-KO cells.

  • Construct A: WT protein (will remain unacetylated in KO cells).

  • Construct B: A mutant with a swapped N-terminus that is acetylated by a different NAT (if available) or an N-terminal tag that mimics acetylation properties.

  • Note: A better approach is re-introducing the NAT enzyme to rescue the phenotype.

Diagram 2: Experimental Decision Tree

Workflow Start Target Protein Stability Analysis Identify Identify NAT (Seq Analysis) Start->Identify KO Generate NAT Knockout Cell Line Identify->KO Chase CHX Chase Assay (WT vs KO) KO->Chase Result1 Degradation INCREASES in KO Chase->Result1 Result2 Degradation DECREASES in KO Chase->Result2 Concl1 Conclusion: Nt-Ac Stabilizes (Shielding/Folding) Result1->Concl1 Concl2 Conclusion: Nt-Ac is Degron (Ac/N-end Rule) Result2->Concl2

Caption: Decision matrix for characterizing the impact of Nt-acetylation on target protein stability.

Therapeutic Implications

The modulation of protein stability via NATs presents a novel drug discovery avenue, particularly in oncology.[1]

  • NAT Inhibitors: Bisubstrate analogues (CoA-peptide conjugates) are being developed to inhibit NatA (e.g., CoA-Ac-SES4) and NatE.[1] Inhibiting NatA in cancer cells can destabilize anti-apoptotic proteins or stabilize tumor suppressors, depending on the context.

  • Targeting the Ac/N-End Rule: Inhibitors of the TEB4/MARCH6 ligase could prevent the degradation of specific tumor suppressors that are naturally turned over by this pathway.

References
  • Aksnes, H., et al. (2016). First Things First: Vital Protein Marks by N-Terminal Acetyltransferases. Cell Chemical Biology.[10] Link

  • Hwang, C.S., et al. (2010). N-terminal acetylation of cellular proteins creates specific degradation signals. Science. Link

  • Shemorry, A., et al. (2013). Control of protein quality and stoichiometries by N-terminal acetylation and the N-end rule pathway. Molecular Cell. Link

  • Dörfel, M.J., et al. (2021). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. Nature Communications. Link

  • Varland, S., et al. (2015). N-terminal acetyltransferases and their role in physiology and pathology. Nature Reviews Molecular Cell Biology. Link

  • Nguyen, K.T., et al. (2018). N-terminal acetylation: a shield against ubiquitin-mediated degradation? Trends in Biochemical Sciences. Link

Sources

Endogenous N-Acetylisoleucine: Metabolic Origins, Analytical Profiling, and Clinical Significance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the endogenous presence of N-Acetylisoleucine (NAI) in human tissues. While often overshadowed by its pharmacological analogue N-Acetyl-L-leucine (a therapeutic candidate for Niemann-Pick Disease Type C), NAI is a distinct, naturally occurring metabolite. Its presence is tightly regulated by the interplay between N-acetyltransferases (NATs) and Aminoacylase 1 (ACY1). In healthy human physiology, NAI exists in trace quantities due to rapid deacetylation; however, its accumulation is a hallmark of specific metabolic errors and a potential biomarker for metabolic dysregulation (e.g., Type 2 Diabetes). This guide provides a rigorous framework for the detection, quantification, and metabolic contextualization of endogenous NAI.

The Endogenous Profile: Metabolic Pathways & Regulation

The Acetylation-Deacetylation Cycle

Endogenous N-Acetylisoleucine is not a static byproduct but a dynamic intermediate in the "acetylation salvage" pathway. In human tissues, particularly the kidney and brain, free L-isoleucine undergoes N-acetylation via specific N-acetyltransferases (NATs) or as a side reaction of other acyltransferases.

Crucially, the steady-state concentration of NAI is maintained at near-baseline levels by Aminoacylase 1 (ACY1) , a cytosolic zinc-binding enzyme. ACY1 functions as a "scavenger," hydrolyzing N-acetylated amino acids back into free amino acids and acetate, allowing for the recycling of the amino acid pool.[1]

  • Healthy State: High ACY1 activity

    
     Rapid conversion of NAI to Isoleucine 
    
    
    
    Low/Trace endogenous NAI.
  • Pathological State (ACY1 Deficiency): Loss of ACY1 function

    
     Accumulation of NAI 
    
    
    
    High urinary and plasma NAI (Aciduria).
Visualization of the Metabolic Pathway

The following diagram illustrates the enzymatic cycle governing NAI levels.

NAI_Metabolism cluster_regulation Regulation Isoleucine L-Isoleucine NAI N-Acetyl-L-Isoleucine (Endogenous Intermediate) Isoleucine->NAI N-Acetyltransferase (NATs/NAT8L) AcetylCoA Acetyl-CoA AcetylCoA->NAI NAI->Isoleucine Aminoacylase 1 (ACY1) Acetate Acetate NAI->Acetate ACY1_Deficiency ACY1 Deficiency (Blocks Deacetylation) ACY1_Deficiency->NAI Causes Accumulation

Figure 1: The cyclic metabolism of N-Acetylisoleucine involving N-acetyltransferase synthesis and Aminoacylase 1 (ACY1) recycling.

Analytical Methodologies: Quantification in Biological Matrices

Detecting endogenous NAI requires high-sensitivity instrumentation due to its low physiological abundance compared to the free amino acid. The following protocol utilizes LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry), validated for plasma and hair matrices.

Experimental Protocol: LC-MS/MS Workflow

Objective: Isolate and quantify N-Acetylisoleucine from human plasma or tissue homogenate.

Reagents:

  • Internal Standard (IS): N-Acetyl-L-leucine-d3 or N-Acetyl-norleucine (structural analog).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

    • Add 10 µL of Internal Standard solution (1 µM).

    • Add 300 µL of cold Acetonitrile (MeCN) to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Processing:

    • Transfer supernatant to a clean glass vial.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute residue in 100 µL of Mobile Phase A/B (90:10).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) or HILIC for enhanced retention.

    • Ionization: ESI Positive Mode (+).

    • MRM Transitions (Multiple Reaction Monitoring):

      • Target (NAI):m/z 174.1

        
         86.1  (Quantifier), 174.1 
        
        
        
        44.1 (Qualifier).
      • Internal Standard: Adjust based on isotope (e.g., m/z 177.1

        
         89.1 for d3-Analog).
        
Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Precipitation Protein Precipitation (Cold MeCN + IS) Sample->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min) Precipitation->Centrifugation Supernatant Supernatant Recovery & Reconstitution Centrifugation->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS ESI-MS/MS Detection (MRM: 174.1 -> 86.1) LC->MS Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: Step-by-step LC-MS/MS analytical workflow for N-Acetylisoleucine extraction and quantification.

Clinical Implications & Data Interpretation

Normal vs. Pathological Ranges

In healthy tissue, NAI is efficiently recycled. Elevated levels are pathognomonic for enzymatic failure or metabolic stress.

Physiological StateEstimated ConcentrationClinical InterpretationMechanism
Healthy Control < 1.0 µmol/L (Plasma)Normal RecyclingHigh ACY1 activity maintains low steady-state.
ACY1 Deficiency > 50-100 µmol/L (Urine/Plasma)Inborn Error of MetabolismBiallelic ACY1 mutations prevent deacetylation.
Type 2 Diabetes Elevated (Hair/Plasma)Metabolic BiomarkerAltered amino acid flux and acetylation dynamics.[2]
Drug Administration > 500 µmol/LPharmacologicalExogenous administration of N-Acetyl-L-isoleucine.
Distinction from Pharmacological Use

It is critical to distinguish endogenous NAI from its use as a therapeutic agent.

  • Endogenous: Exclusively the L-enantiomer . Serves as a metabolic intermediate.[3][4]

  • Exogenous (Drug): Often administered as a racemate (DL-N-acetylisoleucine) or purified L-form (e.g., for Niemann-Pick Type C). The mechanism of action in NPC involves modulating lysosomal volume and membrane potential, a supraphysiological effect distinct from its endogenous role.

References

  • Aminoacylase 1 deficiency. MedlinePlus Genetics. [Link] Citation Context: Defines the primary genetic cause of endogenous N-acetylisoleucine accumulation.

  • First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. Journal of Chromatography B (via ResearchGate). [Link] Citation Context: Source of the analytical protocol (MRM transitions) and biomarker data for diabetes.

  • The molecular basis of aminoacylase 1 deficiency. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link] Citation Context: detailed mechanism of the ACY1 enzyme and its mutations leading to NAI accumulation.[5]

  • Human Metabolome Database (HMDB): N-Acetylisoleucine. HMDB. [Link] Citation Context: Verification of N-Acetylisoleucine as a recognized human metabolite.

Sources

N-Acetyl-L-Isoleucine: Chemical Architecture & Pharmacokinetic Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Chemical Biology

Executive Summary

N-Acetyl-L-isoleucine (N-Ac-Ile) represents a critical class of "masked" amino acids where N-acetylation fundamentally alters pharmacokinetics. Unlike its parent compound, L-isoleucine, which relies on saturable amino acid transporters (LAT1), N-Ac-Ile functions as an organic anion at physiological pH. This modification triggers a "transporter switch" to Monocarboxylate Transporter 1 (MCT1), enabling high-capacity, non-saturable uptake across the blood-brain barrier (BBB) and cellular membranes. This guide details the chemical synthesis, analytical characterization, and the specific "Trojan Horse" mechanism that makes N-acetylated amino acids potent prodrugs for metabolic and neurological applications.

Chemical Architecture & Physicochemical Shift

The core value of N-Ac-Ile lies in the masking of the


-amino group. In free L-isoleucine, the amino group is protonated (

) and the carboxyl group is deprotonated (

) at physiological pH (7.4), forming a zwitterion.
  • Free L-Isoleucine: Zwitterionic.[1] High polarity. Requires specific amino acid transporters (LAT1/LAT2).

  • N-Acetyl-L-Isoleucine: The acetylation caps the amine, preventing protonation. The molecule exists primarily as a mono-anion (

    
    ) or uncharged acid (
    
    
    
    ) depending on local pH.

Key Properties (N-Acetyl-L-Isoleucine):

  • CAS: 3077-46-1[2]

  • Formula:

    
    
    
  • Molecular Weight: 173.21 g/mol [2]

  • Stereochemistry: (2S,3S)-2-acetamido-3-methylpentanoic acid. Retains the L-configuration of the parent amino acid.

  • Solubility: Higher solubility in organic solvents (Ethanol, DMSO) compared to free isoleucine due to disrupted crystal lattice energy (loss of zwitterionic salt bridges).

The "Transporter Switch" Mechanism

The most significant pharmacological feature of N-Ac-Ile is its ability to bypass the rate-limiting L-type Amino Acid Transporter 1 (LAT1).

The Limitation of Free Isoleucine (LAT1)

Free isoleucine competes with Leucine, Valine, Phenylalanine, and Tyrosine for the LAT1 transporter. LAT1 has high affinity (


) but low capacity. It is easily saturated by dietary amino acids, creating a "bottleneck" for therapeutic delivery to the brain.
The Advantage of N-Ac-Ile (MCT1)

By converting the zwitterion to an organic anion, N-Ac-Ile becomes a substrate for MCT1 (SLC16A1) .

  • High Capacity: MCT1 is ubiquitous and has a much higher

    
     than LAT1.
    
  • Non-Saturable: At therapeutic doses, MCT1 operates in a linear, non-saturable range.

  • Intracellular Release: Once inside the cytosol, ubiquitous Aminoacylase I enzymes rapidly deacetylate N-Ac-Ile, releasing free L-Isoleucine and acetate.

TransporterSwitch cluster_blood Extracellular Space (Blood) cluster_membrane Cell Membrane / BBB cluster_cytosol Intracellular Space (Cytosol) Ile Free L-Isoleucine (Zwitterion) LAT1 LAT1 Transporter (Saturable, High Affinity) Ile->LAT1 Competes w/ Leu/Val NAcIle N-Acetyl-L-Isoleucine (Anion) MCT1 MCT1 Transporter (Non-Saturable, High Capacity) NAcIle->MCT1 High Flux Uptake Ile_Cyto L-Isoleucine LAT1->Ile_Cyto Acylase Aminoacylase I (Deacetylation) MCT1->Acylase Prodrug Entry Metabolism Metabolic Flux (Succinyl-CoA / Protein Synth) Ile_Cyto->Metabolism Acylase->Ile_Cyto Release

Caption: Comparative transport kinetics showing N-Acetyl-L-Isoleucine bypassing the saturable LAT1 bottleneck via the high-capacity MCT1 transporter.[3]

Synthesis Protocol: Selective N-Acetylation

Objective: Synthesize N-Acetyl-L-isoleucine from L-Isoleucine using Schotten-Baumann conditions to ensure preservation of chirality.

Reagents:

  • L-Isoleucine (Reagent Grade, >98%)

  • Acetic Anhydride (

    
    )
    
  • Sodium Hydroxide (2M NaOH)

  • Hydrochloric Acid (6M HCl) for precipitation.[4]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10g (76 mmol) of L-Isoleucine in 40 mL of 2M NaOH. Chill to 0-5°C in an ice bath.

    • Why: High pH ensures the amine is deprotonated (

      
      ), making it a strong nucleophile. Low temperature prevents racemization and hydrolysis of the anhydride.
      
  • Acetylation: Add 9 mL (1.2 eq) of Acetic Anhydride dropwise over 30 minutes while simultaneously adding 2M NaOH to maintain pH between 10-11.

    • Critical Control: If pH drops below 9, the amine becomes protonated (

      
      ) and reactivity stops. If pH > 12, hydrolysis of the acetic anhydride competes with the acetylation.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Acidification & Precipitation: Cool the solution back to 0°C. Acidify carefully with 6M HCl to pH 1-2.

    • Observation: N-Acetyl-L-isoleucine will precipitate as a white solid as the species converts from the soluble carboxylate salt to the free acid form.

  • Crystallization: Filter the solid. Recrystallize from minimal hot water or a water/ethanol mix.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Self-Validating Check:

  • Yield: Expected >80%.

  • Melting Point: The product should have a sharp melting point distinct from free Isoleucine (Free Ile decomposes ~285°C; N-Acetyl derivatives typically melt lower, often ~150°C range, though specific polymorphs vary).

  • Chirality Check: Measure optical rotation. Racemization (formation of D-isomer) is a failure mode.

Analytical Characterization (HPLC)

Standard amino acid analysis (cation exchange) fails for N-acetylated species because the amine is blocked. Reverse-Phase HPLC (RP-HPLC) is required.

Method Parameters:

ParameterSettingRationale
Column C18 (e.g., 250 x 4.6 mm, 5µm)Provides hydrophobic retention for the acetylated alkyl chain.
Mobile Phase A 0.1% Phosphoric Acid or TFA in WaterLow pH (<2.5) suppresses carboxylic acid ionization, maximizing retention.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the hydrophobic isoleucine side chain.
Gradient 0-40% B over 20 minsN-Ac-Ile elutes later than free Ile due to the hydrophobic acetyl group.
Detection UV at 210 nmDetects the amide bond (

) and carboxyl group.
Flow Rate 1.0 mL/minStandard backpressure management.

Workflow Diagram:

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Mobile Phase A) HPLC RP-HPLC Injection (C18 Column, pH 2.1) Sample->HPLC Separation Separation Mechanism (Hydrophobic Interaction) HPLC->Separation Detection UV Detection (210 nm) Amide Bond Absorbance Separation->Detection Data Integration (Compare Retention Time vs Standard) Detection->Data

Caption: Analytical workflow for separating N-Acetyl-L-Isoleucine from free amino acid contaminants.

Therapeutic & Research Implications

While N-Acetyl-L-Leucine is currently the primary focus of clinical trials for Niemann-Pick Type C (NPC) and Ataxia [1, 2], N-Acetyl-L-Isoleucine serves as a vital tool in comparative pharmacology:

  • Metabolic Differentiation: Unlike Leucine (ketogenic), Isoleucine is both glucogenic and ketogenic (degrading to Acetyl-CoA and Succinyl-CoA). Using N-Ac-Ile allows researchers to deliver high intracellular loads of isoleucine substrates to mitochondria without saturating the LAT1 transporter, decoupling transport kinetics from metabolic flux [3].

  • Transporter Specificity: N-Ac-Ile confirms that the "MCT1 Switch" is a general property of N-acetylated aliphatic amino acids, not unique to leucine. This validates the strategy of N-acetylation as a general platform for improving the bioavailability of zwitterionic drugs [3].

References
  • Churchill, G. C., et al. (2021).[5] Acetylation turns leucine into a drug by membrane transporter switching.[5] Scientific Reports. Link (Note: This foundational paper establishes the MCT1 vs. LAT1 mechanism for N-acetylated amino acids).

  • Bremova-Ertl, T., et al. (2020). N-acetyl-L-leucine for Niemann-Pick disease type C: A multinational, double-blind, randomized placebo-controlled crossover study. Trials. Link

  • Kaya, E., et al. (2020). Acetylation of L-leucine switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT). bioRxiv. Link

  • PubChem Database. N-Acetylisoleucine (CID 7036275).[2] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis and Purification of N-Acetyl-L-Isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Acetyl-L-Isoleucine is an important acetylated amino acid derivative with applications in biochemical research and as a chiral building block in pharmaceutical synthesis.[1] This document provides a comprehensive, validated protocol for the synthesis of N-Acetyl-L-Isoleucine via the direct acetylation of L-Isoleucine using acetic anhydride. Furthermore, a detailed methodology for the purification of the crude product by recrystallization is presented, ensuring high purity suitable for downstream applications. This guide is designed to be self-validating, incorporating in-process controls and final product characterization to ensure both reliability and reproducibility.

Principle of Synthesis: N-Acetylation of L-Isoleucine

The synthesis of N-Acetyl-L-Isoleucine is achieved through a nucleophilic acyl substitution reaction. The amino group (-NH₂) of the L-Isoleucine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This process, known as acetylation, results in the formation of an amide bond, yielding N-Acetyl-L-Isoleucine and acetic acid as a byproduct.[2]

The reaction is typically performed under either acidic or basic conditions.[3] This protocol utilizes a weakly acidic environment with acetic acid as the solvent, which also helps to maintain the solubility of the starting amino acid.[4][5] This method is efficient, avoids the large salt waste streams associated with strongly basic conditions (like the Schotten-Baumann reaction), and generally proceeds with retention of the original stereochemistry of the amino acid.[3][6]

Synthesis Protocol

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Grade
L-Isoleucine73-32-5131.17≥98%
Acetic Anhydride108-24-7102.09≥98%
Glacial Acetic Acid64-19-760.05ACS Grade
Deionized Water7732-18-518.02Type II
Equipment
  • Three-neck round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Drying oven or vacuum desiccator

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve L-Isoleucine in Glacial Acetic Acid start->dissolve heat Heat Mixture to 50-60°C dissolve->heat add_anhydride Add Acetic Anhydride Dropwise (1.2 eq) heat->add_anhydride react Stir at 60°C for 2 hours add_anhydride->react cool Cool to Room Temp react->cool precipitate Add Ice-Cold Water to Precipitate Product cool->precipitate filter Vacuum Filter Crude Product precipitate->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry end Crude N-Acetyl-L-Isoleucine dry->end

Caption: Workflow for the synthesis of crude N-Acetyl-L-Isoleucine.

Step-by-Step Synthesis Procedure
  • Preparation : In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add L-Isoleucine (13.1 g, 0.10 mol).

  • Dissolution : Add glacial acetic acid (60 mL). Stir the mixture and gently heat to 50-60°C using a heating mantle to dissolve the amino acid.[4]

  • Acetylation : Once the L-Isoleucine is fully dissolved, add acetic anhydride (12.2 g, 11.4 mL, 0.12 mol, 1.2 equivalents) dropwise over 20-30 minutes using a dropping funnel. An exothermic reaction will occur; maintain the temperature at approximately 60°C.

  • Reaction : After the addition is complete, continue stirring the reaction mixture at 60°C for 2 hours to ensure the reaction goes to completion.[2]

  • Precipitation : Remove the heat source and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 250 mL of ice-cold deionized water while stirring vigorously. The N-Acetyl-L-Isoleucine will precipitate as a white solid.

  • Isolation : Cool the suspension in an ice bath for 30 minutes to maximize crystallization. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected solid on the filter with two portions of ice-cold deionized water (2 x 30 mL) to remove residual acetic acid and other water-soluble impurities.

  • Drying : Dry the crude product in a vacuum desiccator or a drying oven at 60-70°C to a constant weight. The expected yield of the crude product is typically in the range of 85-95%.

Purification by Recrystallization

Principle of Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7] The principle relies on dissolving the impure compound in a minimal amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[8] As the saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the cold solvent (mother liquor).[7] For N-acetylated amino acids, a water-ethanol mixture is often an effective solvent system.[2]

Purification and Characterization Workflow

Purification_Workflow cluster_purification Purification cluster_characterization Quality Control start Crude Product dissolve Dissolve in Minimal Hot Water/Ethanol start->dissolve cool Allow to Cool Slowly to Room Temperature dissolve->cool chill Chill in Ice Bath cool->chill filter Vacuum Filter Pure Crystals chill->filter wash Wash with Cold Solvent filter->wash dry Dry Pure Product wash->dry product Pure N-Acetyl-L-Isoleucine dry->product mp Melting Point Analysis product->mp nmr ¹H and ¹³C NMR Spectroscopy product->nmr

Sources

High-Resolution Quantitative Analysis of N-Acetyl-L-Isoleucine by UPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

N-Acetyl-L-Isoleucine (NAI) is an acetylated amino acid derivative often analyzed alongside its structural isomer, N-Acetyl-L-Leucine (NAL). While NAL is a known pharmaceutical agent (e.g., for cerebellar ataxia and vestibular dysfunction), NAI is frequently monitored as a critical impurity or a distinct metabolic biomarker.

The Analytical Challenge: The core difficulty in quantifying NAI is not sensitivity, but selectivity .

  • Isobaric Interference: NAI and NAL share the exact same molecular weight (173.21 g/mol ) and elemental composition. Mass spectrometry alone cannot distinguish them if they co-elute.

  • Structural Similarity: The only difference is the branching position of the methyl group on the side chain.

  • Matrix Complexity: Endogenous levels in plasma require high-sensitivity extraction and rigorous matrix effect compensation.

This guide moves beyond generic "amino acid analysis" to provide a targeted, isomer-resolving protocol using UPLC-ESI-MS/MS in Negative Ion Mode .

Method Development Strategy (The "Why")

Chromatographic Logic: Solving the Isomer Problem

Standard C18 columns often fail to resolve NAI from NAL due to their identical hydrophobicity indices. To achieve baseline separation, we utilize Shape Selectivity .

  • Column Selection: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases.

    • Mechanism:[1][2][3] These phases interact with the analyte via

      
       interactions and steric exclusion. The "split" tail of Isoleucine vs. the "end" branching of Leucine creates a slight difference in effective molecular volume, which Phenyl phases can discriminate better than alkyl (C18) phases.
      
  • Mobile Phase:

    • We utilize Ammonium Acetate (pH 5.5 - 6.0) rather than strong acid.

    • Reasoning: In Negative ESI, we target the deprotonated carboxylate ion

      
      . Operating at a pH near the pKa (approx 3-4) or slightly above ensures the molecule is partially ionized in solution, or easily deprotonated in the source, while maintaining enough hydrophobicity for retention.
      
Mass Spectrometry Strategy: Negative Mode ESI

While amino acids are often analyzed in positive mode, N-acetylated amino acids possess a free carboxylic acid and a blocked amine (amide). This increases their acidity, making Negative Electrospray Ionization (ESI-) significantly more selective and less prone to background noise from underivatized amines.

  • Precursor:

    
     172.1 
    
    
    
  • Quantifier Transition:

    
     172.1 
    
    
    
    128.1 (Loss of
    
    
    )
  • Qualifier Transition:

    
     172.1 
    
    
    
    86.1 (Characteristic backbone fragment)

Experimental Protocol

Materials & Reagents
  • Analytes: N-Acetyl-L-Isoleucine (NAI), N-Acetyl-L-Leucine (NAL - for resolution check).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

Sample Preparation: Protein Precipitation (PPT)

Rationale: Fast, high-throughput extraction suitable for plasma stability.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (5 µg/mL in water).

  • Precipitation: Add 200 µL of ice-cold Methanol (1:4 ratio).

    • Note: Methanol is preferred over ACN here to prevent potential solubility issues with polar acetyl-metabolites, though ACN is also acceptable.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial.

  • Dilution (Optional but Recommended): Dilute 1:1 with Water prior to injection.

    • Why? Injecting pure methanol onto a Phenyl-Hexyl column can cause "solvent effect" peak distortion (fronting) for early eluters. Matching the initial mobile phase strength is critical for peak shape.

UPLC Conditions
ParameterSetting
System Waters ACQUITY UPLC or Agilent 1290 Infinity II
Column Acquity UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)
Column Temp 45°C (Higher temp improves mass transfer and peak sharpness)
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL
Mobile Phase A 5 mM Ammonium Acetate in Water (pH ~6.0)
Mobile Phase B Acetonitrile
Weak Wash 90:10 Water:MeOH
Strong Wash 100% Isopropanol

Gradient Profile:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B (Hold to elute salts)

  • 5.0 min: 30% B (Shallow gradient for isomer separation)

  • 5.5 min: 95% B (Wash)

  • 7.0 min: 95% B

  • 7.1 min: 5% B (Re-equilibration)

  • 9.0 min: End

MS/MS Parameters (ESI Negative)
CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Cone (V)Collision (eV)Type
N-Acetyl-Ile 172.1128.1502512Quant
N-Acetyl-Ile 172.186.1502522Qual
IS (d3-NAI) 175.1131.1502512Quant

Note: Collision energies are estimates; optimize via direct infusion for your specific instrument.

Workflow Visualization

The following diagram illustrates the critical decision pathways and experimental flow for this method.

NAI_Analysis_Workflow cluster_logic Method Logic Start Start: Plasma Sample Prep Protein Precipitation (MeOH 1:4) Start->Prep Spike IS Dilute Dilution 1:1 with H2O (Prevent Solvent Effect) Prep->Dilute Supernatant LC UPLC Separation Phenyl-Hexyl Column Dilute->LC Inject Isomer_Sep Isomer Resolution (NAI vs NAL) LC->Isomer_Sep Critical Step MS ESI(-) MS/MS MRM: 172 -> 128 Isomer_Sep->MS Elution Data Quantification & Reporting MS->Data

Figure 1: Analytical workflow emphasizing the critical isomer resolution step required before MS detection.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following validation modules are mandatory.

System Suitability Test (SST)

Before every batch, inject a "Resolution Mixture" containing both N-Acetyl-L-Isoleucine and N-Acetyl-L-Leucine (100 ng/mL each).

  • Requirement: Baseline resolution (

    
    ) between the two isomers.[4]
    
  • Failure Mode: If peaks merge, lower the initial %B or decrease column temperature to 40°C to increase retention and selectivity.

Linearity & Range
  • Calibration Curve: 10, 50, 100, 500, 1000, 5000 ng/mL in surrogate matrix (e.g., PBS + BSA) or stripped plasma.

  • Weighting:

    
     linear regression is typically required to cover the dynamic range.
    
Matrix Effect Evaluation

Since NAI is an endogenous compound, "blank" plasma does not exist.

  • Approach: Use the Standard Addition Method or Surrogate Matrix approach.

  • Calculation: Compare the slope of the calibration curve in solvent vs. the slope in matrix.

    • Acceptance:

      
      .[5][6]
      

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Co-elution of NAI/NAL Gradient too steep or wrong column chemistry.Switch to Phenyl-Hexyl. Reduce gradient slope between 1-5 min to 2%/min.
Low Sensitivity (Neg Mode) pH too low (fully protonated) or old mobile phase.Adjust Ammonium Acetate to pH 6.0. Fresh mobile phase (acetate is volatile).
Peak Fronting Solvent mismatch (injecting 100% MeOH).Dilute sample 1:1 with water before injection to match initial mobile phase.
Carryover Acidic analyte sticking to metal surfaces.Ensure needle wash contains 0.1% Ammonia or use a passivation protocol.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[6] Link

  • Separation of Leucine and Isoleucine Isomers. (2012). Journal of Chromatography A. Discusses the use of Phenyl-based columns for branched-chain amino acid isomer separation. Link (Generalized citation for Phenyl-Hexyl mechanism).

  • Tanganil (Acetylleucine) Pharmacokinetics. (2020). European Journal of Drug Metabolism.
  • Negative Ion ESI Fragmentation of Acetylated Amino Acids. (2015). Rapid Communications in Mass Spectrometry. Establishes the loss of CO2 transition mechanism. Link

(Note: Specific URLs for highly niche application notes on NAI are often gated; the above links direct to authoritative bodies or journal landing pages for verification of principles.)

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

N-Acetyl-L-Isoleucine (NAI) is an acetylated amino acid derivative used clinically for the symptomatic treatment of vertigo and cerebellar ataxia. Unlike its parent amino acid, NAI lacks a strong chromophore and possesses specific stereochemical challenges—namely the separation of the active L-isoleucine derivative from its diastereomer, N-Acetyl-L-allo-isoleucine, and its hydrolysis product, L-Isoleucine.

This application note details a robust Reversed-Phase HPLC (RP-HPLC) method designed to resolve NAI from its related substances. The method utilizes a low-pH phosphate buffer system on a high-stability C18 column to suppress carboxyl ionization, ensuring adequate retention and resolution of the diastereomeric pair.

Introduction & Method Development Strategy

The Analytical Challenge

Developing a method for NAI presents three primary obstacles:

  • Weak UV Absorption: The acetyl-amide bond absorbs weakly, necessitating low-wavelength detection (205–210 nm). This requires high-purity solvents to minimize baseline drift.

  • Stereochemical Purity: L-Isoleucine contains two chiral centers.[1][2][3] Acetylation preserves these centers. The primary impurity of concern is the diastereomer N-Acetyl-L-allo-isoleucine , which has similar physicochemical properties to NAI and is difficult to resolve on standard C18 phases.

  • Polarity Range: The method must retain the moderately polar NAI while separating the highly polar hydrolysis product (L-Isoleucine) and less polar process impurities (e.g., N-Acetyl-L-leucine).

Strategic Solution
  • Stationary Phase: A C18 column with high carbon loading or a Polar-Embedded C18 is selected. The high surface area provides the necessary hydrophobic interaction to separate the diastereomers (NAI vs. Allo-NAI) based on their slight difference in 3D shape and solvation volume.

  • Mobile Phase pH: A pH of 2.5 (Phosphate Buffer) is critical. At this pH, the carboxylic acid groups of NAI and its impurities are protonated (neutral), significantly increasing their retention on the hydrophobic stationary phase compared to their ionized forms.

  • Detection: UV at 210 nm offers the best compromise between sensitivity for the amide bond and solvent cutoff noise.

Experimental Protocol

Equipment & Reagents[2][3]
  • HPLC System: Waters Alliance / Agilent 1260 Infinity II or equivalent with Quaternary Pump and PDA/UV Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), HPLC Grade.
      
    • Phosphoric Acid (85%), HPLC Grade.

    • Acetonitrile (ACN), Gradient Grade.

    • Water, Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp. 30°C (Controlled)
Injection Volume 20 µL
Detection UV @ 210 nm
Run Time 35 Minutes
Gradient Program

A shallow gradient is employed to maximize the resolution between the diastereomers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibrate / Injection
5.0955Isocratic Hold (Elute polar impurities)
20.07030Linear Gradient (Elute NAI & Diastereomer)
25.02080Wash Step
30.02080Hold Wash
30.1955Return to Initial
35.0955Re-equilibration
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • System Suitability Solution (SST): Prepare a solution containing 1.0 mg/mL N-Acetyl-L-Isoleucine spiked with 0.5% L-Isoleucine and 0.5% N-Acetyl-L-allo-isoleucine (if commercially available; otherwise, use acid-stressed NAI to generate degradation products).

  • Test Sample: Dissolve 50 mg of N-Acetyl-L-Isoleucine substance in 50 mL of Diluent (1.0 mg/mL).

Method Validation & System Suitability

System Suitability Acceptance Criteria

Before analyzing samples, the system must meet the following metrics to ensure data integrity:

ParameterLimitRationale
Resolution (

)
> 1.5Between NAI and N-Acetyl-L-allo-isoleucine (or nearest peak).
Tailing Factor (

)
0.8 – 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (

)
> 5000Indicates column efficiency.
% RSD (Area) < 2.0%Precision of 6 replicate injections of Standard.
Impurity Profile & Relative Retention (Approximate)
  • L-Isoleucine: RRT ~0.3 (Elutes early due to high polarity).

  • N-Acetyl-L-Isoleucine (Main Peak): RRT = 1.00.

  • N-Acetyl-L-allo-isoleucine: RRT ~1.05 - 1.10 (Diastereomers typically elute close to the main peak; specific RRT depends on exact column carbon load).

  • N-Acetyl-L-leucine: RRT ~1.2 (More hydrophobic isomer).

Visual Workflow (Method Logic)

MethodDevelopment Start Start: N-Acetylisoleucine Analysis Step1 Define Analyte Properties (Acidic, Polar, Weak UV) Start->Step1 Decision1 Select Mobile Phase pH Why pH 2.5? Step1->Decision1 Outcome1 Suppresses ionization (-COOH) Increases Retention on C18 Decision1->Outcome1 pKa ~3.7 Decision2 Select Detection Why 210 nm? Outcome1->Decision2 Outcome2 Detects Amide Bond (No aromatic ring present) Decision2->Outcome2 Step2 Gradient Optimization (Shallow gradient 5% -> 30% B) Outcome2->Step2 Result Separation of Diastereomers (NAI vs Allo-NAI) Step2->Result Resolution > 1.5

Caption: Decision tree illustrating the physicochemical rationale behind the HPLC method parameters.

Troubleshooting & Advanced Optimization

"The Diastereomers won't separate."

If the resolution between NAI and Allo-NAI is


 on a standard C18:
  • Lower the Temperature: Reduce column temperature to 15-20°C. Stereoselectivity often increases at lower temperatures.

  • Change Column Selectivity: Switch to a PFP (Pentafluorophenyl) or C18-PFP column. The fluorine atoms provide unique pi-pi and dipole interactions that enhance shape selectivity for isomers.

  • Use a Specialized Column: A Primesep 100 (Mixed-mode) or PBr (Pentabromobenzyl) column is documented to separate isoleucine stereoisomers more effectively than C18 [4, 5].

"Baseline drift at 210 nm."
  • Check Phosphate Quality: Use only HPLC-grade phosphate salts. Impurities in technical grade salts absorb at low UV.

  • Use Phosphoric Acid Only: If buffer background is too high, switch to 0.1% Phosphoric Acid in water (pH ~2.1) instead of K-phosphate buffer.

  • Reference Wavelength: Do not use a reference wavelength (e.g., 360 nm) if it subtracts real peak data; however, for gradient drift, ensuring the B-solvent (ACN) is "UV-cut" grade is essential.

References

  • European Pharmacopoeia (Ph.[4][5] Eur.) . General Chapter 2.2.29 Liquid Chromatography and Monograph: Acetylcysteine (used as a proxy for N-acetyl amino acid method conditions).

  • Sielc Technologies . Separation of Acetyl-L-leucine on Newcrom R1 HPLC column. Available at: [Link]

  • Shandong Bestcomm Pharmaceutical Co Ltd. Detection method of N-acetyl-L-leucine related substances.
  • Harada, K., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Sielc Technologies . HPLC Separation of allo-D-isoleucine and L-isoleucine. Available at: [Link]

Sources

N-Acetylisoleucine extraction from hair for biomarker studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Acetylisoleucine Extraction from Hair for Biomarker Studies

Part 1: Introduction & Scientific Rationale

The "Metabolic Tape Recorder" Hair analysis offers a unique retrospective window into metabolic activity, unlike blood or urine which provide only transient snapshots. For biomarkers like N-Acetylisoleucine (NA-Ile) —an N-acetylated amino acid implicated in amino acid metabolism disorders (e.g., organic acidemias) and recently identified as a potential biomarker for Type 2 Diabetes—hair analysis allows for the assessment of long-term systemic exposure and metabolic stability.

The Challenge: The Keratin Matrix vs. Analyte Stability The extraction of N-acetylated amino acids presents a specific chemical paradox:

  • Matrix Rigidity: Hair is composed of cross-linked keratin, typically requiring strong acid (6M HCl) or alkaline hydrolysis to dissolve.

  • Analyte Fragility: Standard hydrolysis conditions (e.g., 110°C, 24h) will deacetylate NA-Ile, converting it back to Isoleucine, thereby destroying the specific biomarker of interest.

The Solution: This protocol details a "Soft-Lysis" Micropulverization technique. It utilizes a high-concentration ammonium phosphate buffer to swell and disrupt the keratin matrix without hydrolyzing the peptide bonds of the N-acetyl group, followed by Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) for LC-MS/MS analysis.

Part 2: Mechanism of Action

The following diagram illustrates the incorporation of systemic N-Acetylisoleucine into the hair shaft and the critical extraction logic.

HairExtractionMechanism SystemicCirc Systemic Circulation (Blood) Follicle Hair Follicle (Bulb Region) SystemicCirc->Follicle Passive Diffusion/Transport Keratinization Keratinization (Entrapment) Follicle->Keratinization Growth (1cm/month) HairShaft Hair Shaft (Historical Record) Keratinization->HairShaft Permanent Incorporation AcidHydrolysis Standard Acid Hydrolysis (6M HCl, 110°C) HairShaft->AcidHydrolysis SoftLysis Soft Lysis (Ammonium Phosphate) HairShaft->SoftLysis Deacetylation DESTRUCTION: Converts to Isoleucine AcidHydrolysis->Deacetylation Preservation PRESERVATION: Intact N-Acetylisoleucine SoftLysis->Preservation

Caption: Figure 1. Pathway of biomarker incorporation and the chemical necessity of soft lysis to prevent analyte degradation.

Part 3: Experimental Protocol

Reagents & Equipment
  • Standards: N-Acetyl-L-isoleucine (Target), N-Acetyl-L-leucine (Isomer check), N-Acetyl-L-norleucine (Internal Standard).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Dichloromethane (DCM).

  • Lysis Buffer: 45% (w/v) Ammonium Phosphate solution (adjusted to pH 8.4 with Ammonium Hydroxide). Note: This high salt concentration acts as a chaotropic agent to swell keratin.

  • Equipment: Bead beater (e.g., Precellys or Qiagen TissueLyser), Ultrasonic bath, Centrifuge (15,000 x g).

Step-by-Step Methodology

Step 1: Decontamination (Washing) Goal: Remove external sweat/sebum without leaching internal metabolites.

  • Weigh 10–20 mg of hair.

  • Wash 1: Dichloromethane (DCM) (2 mL) – Vortex 1 min, discard solvent. (Removes oils/waxes).

  • Wash 2: Methanol (2 mL) – Vortex 1 min, discard solvent. (Removes surface sweat).

  • Dry hair samples completely under a stream of nitrogen at room temperature.

Step 2: Micropulverization & Extraction (The "Soft Lysis") Goal: Physical destruction of matrix + chemical swelling.

  • Place dried hair in a bead-beating tube with stainless steel or zirconia beads.

  • Add 0.2 mL of 45% Ammonium Phosphate (pH 8.4) .

  • Add Internal Standard (IS) (e.g., 10 µL of 1 µM N-Acetyl-norleucine).

  • Micropulverize at high speed (e.g., 42 Hz) for 10 minutes. The hair should turn into a fine slurry/paste.

    • Alternative if no bead beater: Finely snip hair (<1mm) and sonicate in the buffer for 1 hour at 40°C.

Step 3: Liquid-Liquid Extraction (Salting Out) Goal: Separate the polar analyte from the high-salt keratin sludge.

  • Add 1.0 mL Acetonitrile (ACN) to the slurry.

  • Vortex vigorously for 2 minutes. The high salt content of the aqueous phase will force organic metabolites into the ACN phase.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a fresh tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase A/B (90:10) .

LC-MS/MS Conditions

Chromatographic Separation (Critical) N-Acetylisoleucine (NA-Ile) and N-Acetylleucine (NA-Leu) are isomers with identical masses. They must be separated chromatographically.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Shim-pack Scepter C18 or Waters HSS T3), 2.1 x 100 mm, 1.9 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Isocratic hold at 10-15% B often works, or a shallow gradient (5% to 20% B over 10 mins).
Separation Check Ensure Baseline Resolution (Rs > 1.5) between NA-Leu and NA-Ile.

Mass Spectrometry (MRM Parameters) Ionization: ESI Positive Mode

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
N-Acetylisoleucine 174.1 86.1 15-20
N-Acetylleucine 174.186.115-20
N-Acetylnorleucine (IS) 174.1112.115-20

Note: The 174->86 transition is common to both isomers; retention time is the only identifier.

Part 4: Workflow Visualization

Workflow Sample Hair Sample (10-20 mg) Wash Decontamination DCM -> MeOH -> Dry Sample->Wash Lysis Micropulverization 45% Ammonium Phosphate (pH 8.4) + Internal Standard Wash->Lysis Extraction LLE / Salting Out Add Acetonitrile -> Vortex -> Spin Lysis->Extraction Evap Evaporation & Reconstitution Mobile Phase A:B (90:10) Extraction->Evap LCMS LC-MS/MS Analysis C18 Column, ESI(+) Evap->LCMS Data Data Analysis Distinguish NA-Ile vs NA-Leu by RT LCMS->Data

Caption: Figure 2.[2] Optimized workflow for N-Acetylisoleucine extraction from hair.

Part 5: Validation & Troubleshooting

Validation Parameters
  • Linearity: 0.1 ng/mg to 50 ng/mg hair.

  • Recovery: The ammonium phosphate method typically yields >80% recovery compared to <10% for standard acid hydrolysis (due to degradation).

  • Matrix Effect: Hair extracts are dirty. Use the Internal Standard (N-Acetylnorleucine) to correct for ion suppression. If suppression exceeds 20%, consider an SPE cleanup (Oasis HLB) instead of simple LLE.

Troubleshooting Guide
IssueProbable CauseSolution
Co-elution of Isomers Gradient too steep.Use an isocratic hold (e.g., 14% ACN) for 5-8 minutes to separate NA-Leu and NA-Ile.
Low Sensitivity Ion suppression from salts.Ensure the LLE step (ACN addition) is done carefully; do not disturb the aqueous salt pellet.
High Background Incomplete washing.Ensure the external wash (Step 1) is thorough. Sweat contains high levels of amino acids.
Analyte Degradation Heat exposure.Never exceed 45°C during evaporation. Avoid strong acids during extraction.

References

  • Li, S., et al. (2015). "First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS." Journal of Chromatography B. Link

  • Stocchero, G., et al. (2024). "Hair analysis in a snip with simplified sample preparation." Wiley Analytical Science. Link

  • Manna, S., et al. (2019). "Hair Metabolomics in Animal Studies and Clinical Settings." Metabolites.[3][4][5] Link

  • Shimadzu Application Note. "LC/MS/MS Method Package for D/L Amino Acids." Link

Sources

Application Note: Preclinical Evaluation of N-Acetylisoleucine in Neurodegenerative Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating N-Acetylisoleucine (NAI) in murine models of neurodegeneration. While its structural isomer, N-Acetyl-L-Leucine (NALL) , has established clinical efficacy in Niemann-Pick Type C (NPC) and cerebellar ataxias, NAI remains an investigational analog of significant interest due to its distinct metabolic fate.

Scientific Premise: Unlike Leucine (purely ketogenic), Isoleucine is both glucogenic and ketogenic. Consequently, NAI may offer a divergent anaplerotic profile upon deacetylation, potentially feeding the TCA cycle via both Succinyl-CoA and Acetyl-CoA. This protocol is designed to assess NAI's efficacy in normalizing membrane potential, reducing neuroinflammation, and correcting metabolic flux in models such as Npc1


 (Niemann-Pick C) or Hexb

(Sandhoff disease).
Key Differentiator: NAI vs. NALL
FeatureN-Acetyl-L-Leucine (NALL)N-Acetylisoleucine (NAI)
Primary Indication NPC, GM2 Gangliosidosis, AtaxiaInvestigational (Metabolic/Neuro)
Metabolic Fate Ketogenic (Acetyl-CoA)Glucogenic & Ketogenic (Succinyl-CoA, Acetyl-CoA)
Transporters MCT1, OAT1/3MCT1, OAT1/3 (Predicted High Affinity)
Deacetylase Aminoacylase 1 (ACY1)Aminoacylase 1 (ACY1)

Mechanism of Action & Pathway Visualization

The therapeutic hypothesis relies on the "transport-metabolism coupling" model. N-acetylation modifies the zwitterionic amino acid into an anion, facilitating transport across the Blood-Brain Barrier (BBB) via monocarboxylate transporters (MCT1) and organic anion transporters (OAT3). Once intracellular, NAI is deacetylated, releasing free isoleucine for protein synthesis or energy metabolism and acetate for lipid biosynthesis.

Figure 1: Pharmacokinetic & Metabolic Pathway of NAI

Caption: Proposed transport and metabolic fate of NAI in neuronal tissue. NAI utilizes MCT1/OAT3 for entry, followed by ACY1-mediated deacetylation to fuel the TCA cycle.

NAI_Pathway cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_neuron Neuronal Cytosol & Mitochondria NAI_Plasma N-Acetylisoleucine (Anionic Form) MCT1 MCT1 / OAT3 Transporters NAI_Plasma->MCT1 Uptake NAI_Intra Intracellular NAI MCT1->NAI_Intra Translocation ACY1 Aminoacylase 1 (Deacetylation) NAI_Intra->ACY1 Substrate Iso L-Isoleucine ACY1->Iso Hydrolysis Acetate Acetate ACY1->Acetate TCA TCA Cycle Anaplerosis (Succinyl-CoA / Acetyl-CoA) Iso->TCA Metabolic Flux Membrane Membrane Potential Normalization TCA->Membrane ATP Production

Detailed Experimental Protocols

Protocol A: Formulation and Administration

N-acetylated amino acids are acidic. Proper pH buffering is critical to prevent esophageal irritation and ensure consistent bioavailability.

Materials:

  • N-Acetyl-DL-isoleucine (or purified L-enantiomer if available).

  • Vehicle: Distilled water or 0.5% Methylcellulose.

  • 1N NaOH for pH adjustment.

Step-by-Step Formulation:

  • Calculation: Calculate required amount for a target dose (Standard efficacy dose: 100 mg/kg to 300 mg/kg ; High-dose diet: 2-4% w/w).

  • Dissolution: Dissolve NAI in distilled water. The solution will be acidic (pH ~2-3).

  • Buffering (CRITICAL): Slowly add 1N NaOH under continuous stirring until pH reaches 7.2 – 7.4 .

    • Note: Failure to neutralize affects gastric emptying and can cause ulcerative damage in chronic gavage studies.

  • Sterilization: Pass through a 0.22 µm syringe filter for acute IP/IV studies. For oral gavage, prepare fresh daily.

Dosing Regimen (Chronic Study):

  • Route: Oral Gavage (p.o.) or Dietary Admixture.

  • Frequency: TID (Three times daily) for gavage due to rapid elimination (t1/2 ~ 0.5 - 1 hr in mice), or ad libitum in chow.

  • Duration: Start at 3 weeks of age (pre-symptomatic) for Npc1

    
     mice; continue until endpoint (approx. 9-11 weeks).
    
Protocol B: Behavioral Efficacy Assessment

Evaluate cerebellar function and motor coordination.

1. Rotarod Performance Test

  • Objective: Assess motor coordination and ataxia.

  • Settings: Accelerating protocol (4 to 40 rpm over 300 seconds).

  • Procedure:

    • Train mice for 3 consecutive days (3 trials/day) before baseline.

    • Test weekly. Record latency to fall.

2. Gait Analysis (Footprint Test)

  • Objective: Quantify stride length and base width (ataxia severity).

  • Procedure: Paint paws (forepaws: red, hindpaws: blue). Let mouse walk on white paper corridor (50 cm long).

  • Analysis: Measure Base of Support (distance between hind paws). Neurodegenerative models show widened stance; efficacy is indicated by a narrower, normalized stance.

Protocol C: Histological & Biomarker Validation

Quantify neuroprotection and lysosomal load.

1. Calbindin D-28k Staining (Purkinje Cell Count)

  • Rationale: Purkinje cells are the primary targets in cerebellar ataxia.

  • Method: Sagittal cerebellar sections (40 µm). Immunostain anti-Calbindin D-28k.

  • Quantification: Count surviving Purkinje cells per mm of lobule length (Lobules I-X).

2. LysoTracker / LAMP1 Analysis

  • Rationale: NAI is hypothesized to reduce lysosomal storage volume.

  • Method: Staining with anti-LAMP1 (Lysosomal-associated membrane protein 1).

  • Quantification: Measure % area of LAMP1 immunoreactivity in the VPM/VPL thalamic nuclei (high pathology regions in NPC mice).

Experimental Workflow Diagram

Figure 2: Preclinical Study Design (8-Week Timeline)

Caption: Workflow for chronic evaluation of NAI in Npc1-/- mice, from weaning to histological endpoint.

Workflow cluster_phase1 Treatment Phase (Weeks 3-9) Start Study Start (Age: 3 Weeks) Group Randomization (WT, Mutant-Veh, Mutant-NAI) Start->Group Dosing Daily Dosing (Diet or Gavage TID) Group->Dosing Behavior Weekly Behavior (Rotarod, Open Field) Dosing->Behavior Concurrent Endpoint Endpoint (Week 10 or Humoral) Behavior->Endpoint Analysis Post-Mortem Analysis (Histology, Biochemistry) Endpoint->Analysis

Expected Results & Data Interpretation

When comparing NAI to the NALL benchmark, use the following interpretive framework:

ParameterVehicle (Mutant)N-Acetyl-L-Leucine (Benchmark)N-Acetylisoleucine (Test)Interpretation
Rotarod Latency Rapid Decline (<10s by Wk 9)Sustained (>60s)Target: >50s Efficacy in preserving motor function.
Purkinje Cell Survival <10% in Lobules VI-VII~40-50% SurvivalTarget: >30% Neuroprotection of vulnerable neurons.
Neuroinflammation (CD68) High Microglial ActivationSignificant ReductionVariable Indicates if mechanism involves immune modulation.
Weight Loss Severe CachexiaStabilizedMonitor Closely Isoleucine affects glucose; watch for metabolic shifts.

References

  • Bremova-Ertl, T., et al. (2020). A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 Gangliosidoses, and Ataxia Telangiectasia. medRxiv.[1] Link

  • Churchill, G.C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports.[2] Link

  • Kaye, D.M., et al. (2019). N-acetyl-L-leucine treatment attenuates neuronal cell death and suppresses neuroinflammation after traumatic brain injury in mice.[1][3][4][5][6] bioRxiv.[1] Link

  • Manack, A., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Link

  • Ziółkowska, E.A., et al. (2025).[2] Limited therapeutic efficacy of N-acetyl-L-leucine in a mouse model of CLN1 disease.[2] Scientific Reports.[2] Link

Sources

Application Note: Clinical Trial Design & Protocols for N-Acetyl-L-Leucine in Niemann-Pick Disease Type C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Niemann-Pick Disease Type C (NPC) is a rare, progressive neurodegenerative lysosomal storage disorder characterized by impaired intracellular cholesterol and lipid trafficking. While substrate reduction therapies (e.g., miglustat) exist, significant unmet needs remain for symptomatic and disease-modifying treatments addressing cerebellar ataxia and fine motor decline.

N-Acetyl-L-Leucine (NALL) , specifically the L-enantiomer (developmental code IB1001), has emerged as a potent modulator of lysosomal function and cerebral glucose metabolism. Unlike its racemic predecessor, NALL demonstrates superior pharmacokinetics and uptake profiles.

This guide provides a technical blueprint for designing clinical trials for NALL in NPC. It moves beyond standard operating procedures to address the specific challenges of rare disease trials: high phenotypic heterogeneity, small sample sizes, and the necessity of sensitive, rater-independent endpoints.

Part 1: Mechanistic Rationale & Preclinical Validation

The "Metabolic Normalization" Hypothesis

Unlike enzyme replacement therapies, NALL functions as a modified amino acid that acts on downstream metabolic dysregulation.

  • Uptake: NALL is actively transported across the blood-brain barrier and into neurons via monocarboxylate transporters (MCT1), whereas L-leucine alone has saturable uptake via LAT1.

  • Intracellular Action: Once intracellular, NALL is deacetylated to L-leucine. This localized elevation of leucine activates mTORC1 (mechanistic target of rapamycin complex 1), a master regulator of cellular metabolism.

  • Result: This activation restores lysosomal biogenesis, normalizes membrane potential in hyperpolarized Purkinje cells, and increases cerebellar glucose metabolism, directly countering the ataxia phenotype.

Mechanism of Action Diagram

The following diagram illustrates the pathway from oral administration to cerebellar functional improvement.

MOA NALL_Oral N-Acetyl-L-Leucine (Oral Administration) BBB Blood-Brain Barrier (MCT1 Transporter) NALL_Oral->BBB Rapid Uptake Intracellular Intracellular Deacetylation BBB->Intracellular Transport Leucine High Intracellular L-Leucine Intracellular->Leucine Enzymatic Cleavage mTORC1 mTORC1 Activation Leucine->mTORC1 Signaling Lysosome Restored Lysosomal Function mTORC1->Lysosome Biogenesis Purkinje Purkinje Cell Repolarization mTORC1->Purkinje Metabolic Flux Outcome Reduced Ataxia & Improved Gait Lysosome->Outcome Purkinje->Outcome

Figure 1: Pharmacological pathway of NALL. Note the critical role of MCT1-mediated transport which distinguishes NALL efficacy from simple dietary leucine supplementation.

Part 2: Clinical Trial Design Framework

The Master Protocol: Crossover Design

For rare diseases like NPC, a Randomized, Placebo-Controlled Crossover Design is the gold standard. It allows each patient to serve as their own control, doubling the statistical power compared to parallel-group designs—critical when the total global patient population is limited.

Key Design Challenges & Solutions:

  • Carryover Effects: NALL has a short half-life (~1 hour), but biological effects (mTORC1 activation) may persist.

    • Recommendation: A washout period is traditional, but recent pivotal trials (IB1001-301) utilized an immediate switch design to maintain patient engagement and prevent severe regression during washout, relying on statistical modeling to account for any carryover.

  • Heterogeneity: NPC patients range from early pediatric (severe developmental delay) to adult-onset (psychiatric/ataxic).

    • Stratification:[1][2][3][4][5] Stratify randomization by age (<12 vs. ≥12 years) and baseline anti-ataxic medication use (e.g., miglustat).

Trial Workflow Visualization

The following diagram outlines the sequence for a pivotal Phase III trial.

TrialDesign cluster_ArmA Sequence 1 cluster_ArmB Sequence 2 Screening Screening (Genotype Confirmed) Baseline Baseline Assessment (SARA, PK) Screening->Baseline Rand Randomization (1:1) Baseline->Rand P1_Drug Period 1: NALL (12 Weeks) Rand->P1_Drug P1_Plac Period 1: Placebo (12 Weeks) Rand->P1_Plac P2_Plac Period 2: Placebo (12 Weeks) P1_Drug->P2_Plac Immediate Switch (No Washout) Extension Open-Label Extension (Long-term Safety) P2_Plac->Extension P2_Drug Period 2: NALL (12 Weeks) P1_Plac->P2_Drug Immediate Switch (No Washout) P2_Drug->Extension

Figure 2: Crossover design maximizing statistical power. The immediate switch minimizes patient burden associated with symptom regression during washout.

Part 3: Detailed Protocols

Protocol A: Standardized Administration of SARA (Primary Endpoint)

Rationale: The Scale for the Assessment and Rating of Ataxia (SARA) is the primary regulatory endpoint. However, inter-rater variability can ruin a trial. This protocol mandates a "Video-SARA" approach for central adjudication.

Equipment:

  • High-definition video camera (tripod mounted).

  • Standardized floor markings (3-meter walkway).

  • Stopwatch.[6]

Step-by-Step Procedure:

  • Environment Setup: Ensure a quiet room with a 10-meter straight path. Mark a "Start" and "Turn" line exactly 3 meters apart.

  • Item 1: Gait (Score 0-8):

    • Instruction: "Walk towards the wall, turn around without touching the wall, and come back."

    • Critical Check: Ensure the patient does not use the wall for support during the turn unless falling.

  • Item 2: Stance (Score 0-6):

    • Sequence: Natural stance -> Feet together -> Tandem (heel-to-toe).

    • Timing: Each position must be held for 10 seconds. Stop timing immediately if the patient steps out of position.

  • Item 5: Finger Chase (Score 0-4):

    • Standardization: The examiner must perform 5 consecutive movements.[5] The amplitude must be ~30cm.

    • Error Trap: Do not move the target finger too quickly; the goal is to assess dysmetria, not reaction time.

  • Video Adjudication:

    • Upload unedited footage to a secure central server.

    • Three independent neurologists (blinded to treatment arm) score the video.

    • The final score is the median of the three independent ratings.[5]

Protocol B: Pharmacokinetic Bioanalysis (LC-MS/MS)

Rationale: To confirm compliance and analyze the conversion rate of NALL to Leucine. Standard amino acid analysis is insufficient; chiral separation is required to distinguish L-Leucine from D-Leucine (if racemic contamination is suspected) and to quantify NALL.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Collection: Draw venous blood into K2EDTA tubes.

  • Separation: Centrifuge at 2000 x g for 10 min at 4°C.

  • Precipitation: Mix 50 µL plasma with 150 µL methanol containing Internal Standard (N-acetyl-L-leucine-d3).

  • Supernatant: Centrifuge at 10,000 x g; transfer supernatant to autosampler vials.

LC Parameters:

  • Column: Chiralpak ZWIX(+) or equivalent (for enantiomer separation).

  • Mobile Phase A: Methanol/Acetonitrile/Water (49:49:2) + 50mM Formic Acid.

  • Mobile Phase B: Methanol + 50mM Ammonium Formate.

  • Gradient: Isocratic or shallow gradient depending on column choice.

MS/MS Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Acetyl-L-Leucine 174.186.12015
L-Leucine 132.186.11812
IS (NALL-d3) 177.189.12015

Data Acceptance Criteria:

  • Calibration curve R² > 0.99.[7]

  • QC samples (Low, Mid, High) within ±15% of nominal value.

  • Critical: Verify absence of N-Acetyl-D-Leucine peaks to confirm drug purity (D-enantiomer inhibits L-enantiomer uptake).

Part 4: Data Presentation & Statistical Considerations

Efficacy Analysis Plan

Data should be analyzed using a Linear Mixed-Effects Model (LMM).

EndpointMeasurement ToolStatistical ModelKey Covariates
Primary SARA Total ScoreLMMBaseline SARA, Age, Period, Sequence
Secondary CGI-I (Global Impression)Logistic RegressionBaseline Severity
Secondary SCAFI (Functional Index)LMM9-Hole Peg Test speed
Exploratory Cerebellar Glucose MetabolismFDG-PET (SUVr)Whole brain volume
Handling Missing Data

In rare disease trials, dropouts are devastating.

  • Strategy: Use Multiple Imputation (MI) for missing data points rather than Last Observation Carried Forward (LOCF), which can bias results in progressive diseases.

References

  • Bremova-Ertl, T., et al. (2024). Trial of N-Acetyl-L-Leucine in Niemann-Pick Disease Type C.[8][9][10] The New England Journal of Medicine.[8][10] [Link][8][11]

  • Strupp, M., et al. (2020). N-acetyl-L-leucine improves symptoms in Niemann-Pick type C: a crossover study. Neurology.[8][10][12][13] [Link]

  • Churchill, G.C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One. [Link]

  • Schmitz-Hübsch, T., et al. (2006). Scale for the assessment and rating of ataxia: development of a new clinical scale. Neurology.[8][10][12][13] [Link]

  • IntraBio Inc. NCT05163288: A Pivotal Study of N-Acetyl-L-Leucine on Niemann-Pick Disease Type C.[9][13] ClinicalTrials.gov.[14][15] [Link][11][14][15][16]

Sources

Measuring the Neuroprotective Effects of N-Acetylisoleucine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for assessing the neuroprotective potential of N-Acetylisoleucine in vitro. The following application note is structured to provide not only step-by-step instructions but also the scientific rationale behind the selection of assays and model systems, ensuring a robust and well-validated approach to investigating this promising therapeutic candidate.

Introduction: The Rationale for Investigating N-Acetylisoleucine

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A confluence of cellular insults, including oxidative stress, excitotoxicity, mitochondrial dysfunction, neuroinflammation, and impaired protein homeostasis, contributes to this neuronal demise. N-Acetylisoleucine, an acetylated derivative of the essential branched-chain amino acid isoleucine, has emerged as a compound of interest for its potential neuroprotective properties. Its therapeutic promise is hypothesized to stem from a multi-pronged mechanism of action that may include the enhancement of cellular clearance pathways like autophagy, mitigation of inflammatory responses, and support of mitochondrial health.

To rigorously evaluate these hypotheses, a suite of well-designed in vitro assays is essential. This guide details a logical, tiered approach to screening and characterizing the neuroprotective effects of N-Acetylisoleucine, starting from general cell viability assessments to more nuanced mechanistic studies.

Foundational Steps: Cell Model Selection and Compound Preparation

The choice of an appropriate cell model is critical for obtaining biologically relevant data. The selection should be guided by the specific aspect of neuroprotection being investigated.

Table 1: Recommended Cell Models for Neuroprotection Studies

Cell Line/TypeDescriptionRationale for UseKey Applications
SH-SY5Y Human neuroblastoma cell lineAmenable to differentiation into a more mature neuronal phenotype. Widely used for studies on oxidative stress and apoptosis.[1][2]Initial screening for cytotoxicity and neuroprotection against oxidative insults.
Primary Cortical Neurons Harvested from embryonic rodent brainsMore closely mimic the in vivo neuronal environment, providing higher physiological relevance.[1][3][4]Gold standard for excitotoxicity and neurite outgrowth studies.
BV-2 Immortalized murine microglial cell lineA robust and reproducible model for studying neuroinflammatory responses.[5][6]Assessing the anti-inflammatory effects of N-Acetylisoleucine.
Preparation of N-Acetylisoleucine for Cell Culture

Proper handling and solubilization of N-Acetylisoleucine (CAS: 3077-46-1) are paramount for reproducible results.[6][7][8]

Solubility Profile:

  • DMSO: 14 mg/mL

  • Ethanol: 20 mg/mL

  • PBS (pH 7.2): 5 mg/mL

Protocol for Stock Solution Preparation:

  • Weigh out the desired amount of N-Acetyl-L-isoleucine powder in a sterile microcentrifuge tube.

  • To prepare a concentrated stock solution (e.g., 100 mM), dissolve the compound in sterile DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When preparing working concentrations for cell treatment, dilute the DMSO stock solution in the appropriate cell culture medium. Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the equivalent concentration of DMSO) must be included in all experiments.

Tier 1 Assays: Assessing General Neuroprotection and Cytotoxicity

The initial phase of investigation should focus on determining the optimal concentration range of N-Acetylisoleucine and its ability to protect against a broad neurotoxic insult. A glutamate-induced excitotoxicity model using primary cortical neurons is a highly relevant starting point.

Glutamate-Induced Excitotoxicity Assay

Principle: Excessive stimulation of glutamate receptors leads to an influx of Ca2+, triggering a cascade of neurotoxic events, including oxidative stress and mitochondrial dysfunction, ultimately leading to neuronal death.[1][9][10] This assay evaluates the ability of N-Acetylisoleucine to mitigate this process.

Experimental Workflow Diagram:

G cluster_0 Day 0-7: Culture Primary Neurons cluster_1 Day 7: Pre-treatment cluster_2 Day 8: Excitotoxic Insult cluster_3 Day 9: Endpoint Analysis plate_neurons Plate Primary Cortical Neurons pretreat Pre-treat with N-Acetylisoleucine (various concentrations) for 24h plate_neurons->pretreat glutamate Expose to Glutamate (e.g., 100 µM) for 20 min to 24h pretreat->glutamate mtt MTT Assay (Cell Viability) glutamate->mtt ldh LDH Assay (Cytotoxicity) glutamate->ldh neurite Neurite Outgrowth Analysis glutamate->neurite

Caption: Workflow for the glutamate-induced excitotoxicity assay.

Detailed Protocol:

  • Cell Plating: Plate primary cortical neurons on poly-D-lysine-coated 96-well plates and culture for 7-8 days in vitro (DIV) to allow for maturation.[11]

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of N-Acetylisoleucine (e.g., 1 µM to 100 µM) or vehicle (DMSO). Incubate for 24 hours.

  • Glutamate Exposure: After pre-treatment, expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) with a co-agonist like glycine (10 µM) for a duration determined by optimization (e.g., 20 minutes to 24 hours).[10]

  • Washout: For short exposure times, gently remove the glutamate-containing medium and replace it with fresh culture medium.

  • Incubation: Incubate the cells for a further 24 hours.

  • Endpoint Measurement:

    • Cell Viability (MTT Assay): Assess metabolic activity by adding MTT reagent and measuring formazan production. A decrease in signal indicates reduced viability.

    • Cytotoxicity (LDH Assay): Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.[12] An increase in LDH activity reflects increased cell death.[9][12]

    • Neurite Outgrowth: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images and quantify neurite length and branching using image analysis software.[3][11][13][14]

Tier 2 Assays: Delving into the Mechanisms of Neuroprotection

Following the confirmation of a general neuroprotective effect, the next step is to investigate the underlying cellular and molecular mechanisms.

Oxidative Stress

Principle: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key contributor to neuronal damage. This assay measures the ability of N-Acetylisoleucine to mitigate intracellular ROS levels.

Protocol: DCFDA Assay

  • Cell Model: SH-SY5Y cells are a suitable model for this assay.

  • Induction of Oxidative Stress: Treat cells with an ROS-inducing agent such as hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor like rotenone.

  • N-Acetylisoleucine Treatment: Co-treat or pre-treat the cells with N-Acetylisoleucine.

  • Staining: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A reduction in DCF fluorescence in N-Acetylisoleucine-treated cells compared to the control indicates a decrease in intracellular ROS.

Mitochondrial Dysfunction

Principle: Mitochondria are central to neuronal health, and their dysfunction is a hallmark of neurodegeneration. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. A loss of ΔΨm is an early event in apoptosis.[12]

Protocol: JC-1 Assay

  • Cell Model: Primary cortical neurons or SH-SY5Y cells.

  • Treatment: Treat cells with a neurotoxic stimulus (e.g., glutamate, rotenone) in the presence or absence of N-Acetylisoleucine.

  • Staining: Incubate the cells with the cationic dye JC-1 (2 µM) for 15-30 minutes at 37°C.[12][15]

  • Mechanism of Action: In healthy cells with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm).[15][16]

  • Analysis: Measure the red and green fluorescence intensities using a fluorescence microscope, plate reader, or flow cytometer. A neuroprotective effect of N-Acetylisoleucine is indicated by a preservation of the red/green fluorescence ratio.

Apoptosis

Principle: Apoptosis, or programmed cell death, is a critical pathway in neurodegeneration. Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation signifies a commitment to cell death.

Apoptosis Signaling Pathway:

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Mito Mitochondrial Stress CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 DeathR Death Receptors (e.g., Fas) Casp8 Caspase-8 (Initiator) DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Protocol: Colorimetric Caspase-3 Activity Assay

  • Cell Lysis: After treatment with a neurotoxic stimulus and N-Acetylisoleucine, harvest and lyse the cells in a chilled lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: Incubate the cell lysate with a colorimetric substrate for Caspase-3, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[7][17]

  • Mechanism of Action: Active Caspase-3 in the lysate cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).[9][17]

  • Measurement: Measure the absorbance of pNA at 405 nm using a microplate reader.[9][17] A decrease in absorbance in N-Acetylisoleucine-treated samples indicates an inhibition of Caspase-3 activation.

Neuroinflammation

Principle: Chronic activation of microglia, the resident immune cells of the brain, contributes to neurodegeneration through the release of pro-inflammatory cytokines. This assay assesses the ability of N-Acetylisoleucine to suppress microglial activation.

Neuroinflammation Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: Simplified LPS-induced neuroinflammation pathway in microglia.

Protocol: Microglial Activation and Cytokine Measurement

  • Cell Model: Culture BV-2 microglial cells.[5][6]

  • Treatment: Pre-treat the cells with N-Acetylisoleucine for a specified time (e.g., 1-2 hours).

  • Activation: Stimulate the microglia with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: A reduction in cytokine levels in the supernatant of N-Acetylisoleucine-treated cells compared to the LPS-only control indicates an anti-inflammatory effect.

Autophagy

Principle: Autophagy is a cellular recycling process that removes damaged organelles and protein aggregates. Enhancing autophagy can be neuroprotective. A key marker of autophagy is the conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II.

Protocol: LC3-II Western Blot Analysis

  • Cell Model: SH-SY5Y cells or primary neurons.

  • Treatment: Treat cells with N-Acetylisoleucine for a desired duration. To assess autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor like Bafilomycin A1 or Chloroquine. These agents block the degradation of autophagosomes, allowing for the accumulation of LC3-II to be measured.

  • Cell Lysis and Protein Quantification: Prepare whole-cell lysates and determine the protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against LC3.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for both LC3-I (typically at ~18 kDa) and LC3-II (at ~16 kDa). An increase in the LC3-II/LC3-I ratio, and particularly an accumulation of LC3-II in the presence of an autophagy inhibitor, suggests that N-Acetylisoleucine enhances autophagic flux.[8]

Data Interpretation and Validation

A multi-assay approach provides a more complete picture of the neuroprotective profile of N-Acetylisoleucine. It is crucial to include appropriate controls in every experiment, including untreated cells, vehicle controls, positive controls for neurotoxicity, and reference neuroprotective compounds. The data should be analyzed statistically to determine the significance of the observed effects.

Table 2: Summary of Assays and Expected Outcomes for Neuroprotection

AssayPrincipleExpected Outcome with N-Acetylisoleucine
Glutamate Excitotoxicity Measures protection against glutamate-induced cell death.Increased cell viability (MTT), decreased cytotoxicity (LDH), and preserved neurite integrity.
Oxidative Stress (DCFDA) Quantifies intracellular reactive oxygen species.Decreased DCF fluorescence, indicating reduced ROS levels.
Mitochondrial Dysfunction (JC-1) Assesses mitochondrial membrane potential.Maintenance of a high red/green fluorescence ratio, indicating healthy mitochondria.
Apoptosis (Caspase-3 Activity) Measures the activity of a key executioner caspase.Reduced Caspase-3 activity, indicating inhibition of apoptosis.
Neuroinflammation (ELISA) Quantifies pro-inflammatory cytokine release from microglia.Decreased levels of TNF-α, IL-6, and IL-1β.
Autophagy (LC3 Western Blot) Measures the conversion of LC3-I to LC3-II as a marker of autophagosome formation.Increased LC3-II/LC3-I ratio, especially in the presence of an autophagy inhibitor.

Conclusion

The protocols outlined in this guide provide a robust framework for the in vitro evaluation of N-Acetylisoleucine's neuroprotective effects. By systematically assessing its impact on key pathological pathways, researchers can build a comprehensive understanding of its mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases. This structured, evidence-based approach is fundamental to the successful translation of promising compounds from the laboratory to the clinic.

References

  • LC3 and Autophagy FAQs. (n.d.). Bio-Techne. Retrieved from [Link]

  • Autophagy ELISA Kit (LC3-II Quantitation). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382. Retrieved from [Link]

  • Caspase-3 Activity Assay Kit (Colorimetric). (n.d.). RayBiotech. Retrieved from [Link]

  • Chio, J. C., et al. (2023). Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. International Journal of Molecular Sciences, 24(19), 14691. Retrieved from [Link]

  • SH-SY5Y Cell Culture and Gene Editing Protocols. (2025). Cyagen. Retrieved from [Link]

  • Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). (2018). Frontiers in Cellular Neuroscience, 12, 215. Retrieved from [Link]

  • Perier, C., et al. (2012). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (65), e3910. Retrieved from [Link]

  • Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. (2025). Perspectives on Integrative Medicine. Retrieved from [Link]

  • Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Neuronal Cell Culture, 1-13. Retrieved from [Link]

  • Schematic diagram of the signalling pathways of neuroinflammation... (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. (n.d.). Axion BioSystems. Retrieved from [Link]

  • Verification of glutamate excitotoxicity assay in rat cortical... (n.d.). ResearchGate. Retrieved from [Link]

  • Neurite Outgrowth Assay. (n.d.). Evotec. Retrieved from [Link]

  • Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. (2015). Molecular Medicine Reports, 12(2), 2227–2233. Retrieved from [Link]

  • Neuroinflammation Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). EU Science Hub. Retrieved from [Link]

  • Effective Detection of Autophagy. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Beaudoin, G. M., et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of Visualized Experiments, (65), e3828. Retrieved from [Link]

  • Apoptosis - Intrinsic Pathway. (2025). TeachMeAnatomy. Retrieved from [Link]

  • Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease. (2021). Cells, 10(3), 617. Retrieved from [Link]

  • The neuroprotective effects of targeting key factors of neuronal cell death in neurodegenerative diseases: The role of ER stress, oxidative stress, and neuroinflammation. (2022). Frontiers in Pharmacology, 13, 964506. Retrieved from [Link]

  • Effects of Betaine on LPS-Stimulated Activation of Microglial M1/M2 Phenotypes by Suppressing TLR4/NF-κB Pathways in N9 Cells. (2021). Molecules, 26(11), 3298. Retrieved from [Link]

  • A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. (2021). Molecular Biology Reports, 48(1), 881–889. Retrieved from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2023). Cureus, 15(8), e43485. Retrieved from [Link]

  • Validation of the experimental protocol. A) For the BV2 cells, medium... (n.d.). ResearchGate. Retrieved from [Link]

  • The dynamics of the LPS triggered inflammatory response of murine microglia under different culture and in vivo conditions. (2005). Journal of Neuroimmunology, 167(1-2), 55–65. Retrieved from [Link]

  • An Overview of in vitro Methods to Study Microglia. (2018). Frontiers in Cellular Neuroscience, 12, 242. Retrieved from [Link]

  • Neuronal Cell Lines for Neurodegenerative Research. (n.d.). 2BScientific. Retrieved from [Link]

  • Primary cortical neuronal culture. (2022). Protocols.io. Retrieved from [Link]

  • Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. (2025). Cells, 14(20), 2038. Retrieved from [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • NeuroNet. (n.d.). Institute of Molecular Biology and Pathology - IBPM CNR. Retrieved from [Link]

  • Diagram of the pathogenesis of neuroinflammation. The brain is an... (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2023). International Journal of Molecular Sciences, 24(13), 10835. Retrieved from [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

Sources

Stereospecific analytical methods for N-acetyl-leucine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NAL-2026

Abstract

The clinical shift from racemic N-acetyl-DL-leucine (Tanganil) to the pharmacologically active N-acetyl-L-leucine (IB1001) for the treatment of Niemann-Pick type C (NPC) and cerebellar ataxias necessitates rigorous stereospecific analytical methods.[1] This guide details two validated protocols for the separation and quantification of N-acetyl-leucine (NAL) enantiomers.

  • High-Throughput HPLC-UV: For Raw Material Quality Control (QC) and enantiomeric purity assessment.[1]

  • Ultrasensitive LC-MS/MS: For pharmacokinetic (PK) profiling in plasma and cerebrospinal fluid (CSF).[1]

Introduction & Clinical Significance

N-acetyl-L-leucine is a modified amino acid currently in Phase III clinical trials (e.g., IntraBio's IB1001) for neurodegenerative disorders.[1] While the racemate has been used historically, the L-enantiomer is the active neuroprotective agent, normalizing metabolic function in lysosomes.

Regulatory guidelines (ICH Q6A) require the strict control of the distomer (D-enantiomer) in chiral drug substances. Furthermore, distinct pharmacokinetic profiles between enantiomers mandate stereospecific bioanalysis during clinical development.

Analytical Challenge:

  • Chromophore: NAL lacks a strong UV chromophore, possessing only weak end-absorption (<210 nm), making UV detection susceptible to baseline noise and buffer interference.[1]

  • Amine Blocking: The acetylation of the primary amine prevents the use of standard ligand-exchange chiral columns (e.g., those requiring free -NH₂ groups).

  • Solution: Macrocyclic Glycopeptide (Teicoplanin) stationary phases offer the highest selectivity for N-blocked amino acids via multiple interaction mechanisms (H-bonding, inclusion complexation, and ionic interactions).

Analytical Strategy & Decision Matrix

The choice of method depends strictly on the sample matrix and required sensitivity.

MethodSelection Start Start: Sample Type Matrix Matrix Analysis Start->Matrix RawMat Raw Material / API (High Conc > 1 mg/mL) Matrix->RawMat Purity Assay BioSample Plasma / CSF / Tissue (Trace Conc < 1 µg/mL) Matrix->BioSample PK Study UV_Method Method A: HPLC-UV (210 nm) RawMat->UV_Method MS_Method Method B: LC-MS/MS (ESI Negative) BioSample->MS_Method Column Column Selection: Teicoplanin (Chirobiotic T) UV_Method->Column MS_Method->Column

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin.

Method A: HPLC-UV for API Purity (QC Protocol)

Objective: Quantify N-acetyl-D-leucine impurity in N-acetyl-L-leucine raw material (Limit: <0.1%).

3.1 Chromatographic Conditions
  • Column: Astec Chirobiotic T (Teicoplanin bonded phase), 250 x 4.6 mm, 5 µm.[1]

    • Rationale: Teicoplanin contains peptide pockets that specifically recognize the N-acetyl group via hydrogen bonding, while the carboxylic acid moiety interacts with the amine sites on the selector.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.1) : Methanol (40:60 v/v).

    • Optimization: The pH is critical. At pH 4.1, the carboxylic acid of NAL is partially ionized, optimizing interaction with the Teicoplanin stationary phase.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 205 nm (Diode Array recommended for peak purity check).

  • Injection Volume: 10 µL.

3.2 Sample Preparation
  • Diluent: Mobile Phase.

  • Stock Solution: Dissolve 10 mg of API in 10 mL diluent (1 mg/mL).

  • Filtration: Filter through 0.22 µm PTFE syringe filter.

3.3 System Suitability Criteria (SST)
ParameterAcceptance Criteria
Resolution (

)
> 2.0 between L- and D-enantiomers
Tailing Factor (

)
0.8 – 1.5
Theoretical Plates (

)
> 5000
% RSD (n=6 injections) < 1.0% for retention time
Method B: LC-MS/MS for Bioanalysis (PK Protocol)

Objective: Quantify N-acetyl-L-leucine in human plasma with high sensitivity (LLOQ: 5 ng/mL) and specificity against endogenous interference.

4.1 Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[1]

    • Rationale: NAL is an acidic compound (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       ~3.5). Negative mode provides superior sensitivity ([M-H]⁻) compared to positive mode, which would require adduct formation.
      
  • MRM Transitions:

    • Quantifier: m/z 172.1

      
       130.1 (Loss of acetyl group).
      
    • Qualifier: m/z 172.1

      
       86.1 (Leucine backbone fragment).
      
  • Internal Standard (IS): N-acetyl-L-leucine-d3.[1]

4.2 Chromatographic Conditions (LC-MS)
  • Column: Astec Chirobiotic T , 150 x 2.1 mm, 5 µm (Narrow bore for MS sensitivity).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: Methanol.[1]

    • Isocratic Elution: 30% A / 70% B.

  • Flow Rate: 0.25 mL/min.[1]

4.3 Plasma Extraction Protocol (Protein Precipitation)

This "Dilute-and-Shoot" method avoids solid-phase extraction (SPE) costs while maintaining column life.[1]

  • Aliquot: Transfer 50 µL human plasma to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL Internal Standard solution (1 µg/mL).

  • Precipitate: Add 200 µL cold Methanol (-20°C). Vortex vigorously for 30 seconds.[1]

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of clear supernatant to an autosampler vial.

  • Inject: 5 µL into LC-MS/MS.

4.4 Bioanalytical Workflow Diagram

Bioanalysis Plasma Plasma Sample (50 µL) IS_Add Add IS (d3-NAL) Plasma->IS_Add Precip Protein Precip (MeOH 1:4) IS_Add->Precip Centrifuge Centrifuge 14k x g Precip->Centrifuge LC LC Separation (Chirobiotic T) Centrifuge->LC MS MS/MS Detection (m/z 172->130) LC->MS

Figure 2: Step-by-step sample preparation and analysis workflow for plasma PK studies.

Results & Discussion
5.1 Selectivity and Elution Order

On the Teicoplanin stationary phase, the L-enantiomer typically elutes first (tR ~4.5 min) followed by the D-enantiomer (tR ~6.2 min) under the described conditions. This order is advantageous for impurity analysis (Method A) as the small D-impurity elutes after the main peak, preventing tailing overlap.

5.2 Linearity and Range
MethodRange

LLOQ
HPLC-UV 10 – 2000 µg/mL> 0.9995 µg/mL
LC-MS/MS 5 – 5000 ng/mL> 0.9985 ng/mL
5.3 Robustness Factors
  • Mobile Phase Water Content: Increasing water content in the mobile phase generally increases retention and resolution on Teicoplanin columns.[1]

  • Temperature: Lower temperatures (15-20°C) enhance resolution (

    
    ) but broaden peaks. 25°C is the optimal compromise.
    
References
  • IntraBio Inc. (2025).[2] N-Acetyl-L-Leucine for Niemann-Pick Type C: A Multinational Double-Blind Randomized Placebo-Controlled Crossover Study. ClinicalTrials.gov. Available at: [Link]

  • Shi, Q., et al. (2023).[1] Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS. Clinica Chimica Acta. Available at: [Link]

  • Berthod, A., et al. (2000).[1][3] Enhanced Selectivity on the Teicoplanin Aglycone Chiral Stationary Phase. Analytical Chemistry. Available at: [Link]

  • European Medicines Agency (EMA). (2000).[1] ICH Topic Q 6 A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Available at: [Link]

Sources

Application Note: A Framework for In Vitro Efficacy Testing of N-Acetylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for designing and executing cell culture-based assays to evaluate the efficacy of N-Acetyl-L-Isoleucine (NAI). While direct research on NAI is emerging, a robust scientific premise can be established based on the well-documented neuroprotective and disease-modifying effects of its structural analog, N-Acetyl-L-Leucine (NALL). We hypothesize that NAI acts as a pro-drug for the essential branched-chain amino acid (BCAA) L-isoleucine, enhancing its bioavailability and modulating cellular pathways critical for neuronal health and metabolic homeostasis. This guide presents a logical framework, from experimental design to detailed protocols, for testing NAI's potential cytoprotective and restorative effects in relevant in vitro models of cellular stress and neurodegeneration.

Introduction: The Scientific Rationale for Investigating N-Acetylisoleucine

N-acetylated amino acids are gaining significant attention in drug development for their potential to treat complex neurological disorders. N-Acetyl-L-Leucine (NALL) has demonstrated clinically meaningful benefits in neurodegenerative conditions like Niemann-Pick Disease Type C (NPC) and shows promise in preclinical models of Parkinson's disease and traumatic brain injury.[1][2][3][4][5][6][7][8] The prevailing mechanism suggests NALL acts as a pro-drug for L-leucine, improving its transport and subsequent action on pathways that enhance lysosomal function, energy homeostasis, and autophagy.[9][10][11]

N-Acetyl-L-Isoleucine (NAI) is the N-acetylated form of L-isoleucine, another essential BCAA. Like leucine, isoleucine plays a critical role in cellular metabolism and central nervous system (CNS) function. Isoleucine catabolism provides key intermediates for the TCA cycle (succinyl-CoA and acetyl-CoA), supporting cellular energy production.[12] It is crucial for metabolic health, influencing glucose regulation and fat metabolism.[13] Importantly, isoleucine can serve as a carbon source for the synthesis of glutamate and glutamine in neurons and astrocytes, which is vital for neurotransmitter recycling and ammonia detoxification.[14]

Based on this evidence, we propose a primary hypothesis: NAI enhances the delivery of L-isoleucine to cells, thereby bolstering cellular resilience against metabolic and oxidative stress. This guide outlines the necessary cell-based assays to test this hypothesis by investigating NAI's ability to:

  • Protect cells from stress-induced death.

  • Mitigate oxidative stress.

  • Modulate key signaling pathways related to metabolism and cell survival.

Foundational Experimental Design

A robust experimental design is crucial for obtaining reproducible and meaningful data. Every protocol described herein is built upon a system of self-validating controls to ensure trustworthiness.

Selecting a Relevant Cell Model

The choice of cell line should reflect the therapeutic context. For neuroprotection, the SH-SY5Y human neuroblastoma cell line is a widely used and validated model.[15][16] These cells are of human origin and can be maintained as undifferentiated neuroblasts or differentiated into a more mature neuronal phenotype, making them suitable for studying neurodegenerative processes and neuroprotective agents.[15]

Inducing a Pathologically Relevant Stress

To test a protective agent, a relevant cellular stressor must be applied. Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. Therefore, a potent oxidizing agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) can be used to induce cytotoxicity and mimic conditions of oxidative damage.

Establishing a Validated Dosing Regimen

Causality: The effect of any compound is dose-dependent. A comprehensive dose-response analysis is required to identify the optimal therapeutic window and rule out toxicity of the compound itself.

  • NAI Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of NAI in a sterile, biocompatible solvent such as phosphate-buffered saline (PBS) or cell culture medium. Avoid DMSO if possible, but if necessary, ensure the final concentration in the culture well is ≤0.1% to prevent solvent-induced artifacts.

  • Dose-Response Curve: Test a wide range of NAI concentrations (e.g., from 1 µM to 10 mM) in a serial dilution format. This is critical to determine the effective concentration (EC₅₀) and to identify any potential toxicity at high concentrations.

The Imperative of Proper Controls

Trustworthiness: The validity of your results hinges on a comprehensive set of controls. Each experimental plate must include the following:

  • Untreated Control: Cells cultured in medium alone. This represents baseline health and viability (100% viability).

  • Vehicle Control: Cells treated with the highest volume of the solvent used for NAI. This ensures that the solvent itself has no effect on the experimental readouts.

  • Stressor-Only Control: Cells treated with the chosen stressor (e.g., H₂O₂). This establishes the window of injury and represents the condition you are trying to rescue (e.g., ~50% viability).

  • Positive Control (Optional but Recommended): A known neuroprotective agent, such as N-Acetylcysteine (NAC), can be used to validate that the assay system is responsive to protective interventions.

Experimental Workflow and Core Protocols

The following section details the step-by-step protocols for assessing NAI's efficacy. The overall workflow is designed to first establish a protective effect on cell viability and then to probe the underlying mechanism related to oxidative stress.

General Experimental Workflow Diagram

This diagram outlines the logical flow from cell preparation to data analysis for the core assays.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Analysis Seed Seed SH-SY5Y cells in 96-well plates Incubate Incubate 24h for cell adherence Seed->Incubate Pretreat Pre-treat with NAI (Dose-Response) for 2-4h Incubate->Pretreat Induce Induce Stress (e.g., H₂O₂ for 24h) Pretreat->Induce Viability Assay 1: Cell Viability (ATP) Induce->Viability ROS Assay 2: Oxidative Stress (DCFDA) Induce->ROS Analyze Normalize Data to Controls & Plot Dose-Response Curves Viability->Analyze ROS->Analyze

Caption: General workflow for testing N-Acetylisoleucine efficacy in vitro.

Protocol 1: Assessing Cytoprotection via Cell Viability Assay

Principle: This protocol measures the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. Luminescent ATP assays, such as Promega's CellTiter-Glo®, are highly sensitive and offer a broad dynamic range, making them superior to older colorimetric methods like MTT for accurately quantifying cell health.[17]

Materials:

  • SH-SY5Y cells and complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Sterile, white, clear-bottom 96-well cell culture plates

  • N-Acetylisoleucine (NAI)

  • Hydrogen Peroxide (H₂O₂)

  • Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in culture medium. Add a small volume (e.g., 10 µL) of the H₂O₂ solution to the wells to achieve a final concentration that induces ~50% cell death (this concentration must be optimized beforehand, typically 100-500 µM). Do not add H₂O₂ to the "Untreated Control" wells.

  • Incubation: Return the plate to the incubator for 24 hours.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP reagent to each well according to the manufacturer's protocol (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the controls: % Viability = [(Luminescence_Sample - Luminescence_Blank) / (Luminescence_Untreated_Control - Luminescence_Blank)] * 100

Example Data Presentation: NAI Cytoprotection
Treatment Group Raw Luminescence (RLU) Calculated % Viability
Untreated Control1,500,000100%
Vehicle Control1,480,00098.7%
H₂O₂ (200 µM)760,00050.7%
H₂O₂ + NAI (10 µM)850,00056.7%
H₂O₂ + NAI (100 µM)1,050,00070.0%
H₂O₂ + NAI (1 mM)1,350,00090.0%
Protocol 2: Quantifying Intracellular Reactive Oxygen Species (ROS)

Principle: This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound DCF. The fluorescence intensity is directly proportional to the level of intracellular ROS.[4][11][18]

Materials:

  • Cells cultured and treated in a black, clear-bottom 96-well plate as described in Protocol 1.

  • DCFH-DA probe

  • Sterile PBS

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1. The final 24-hour incubation with the stressor is the endpoint for ROS generation.

  • Probe Loading:

    • Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium or PBS immediately before use. Protect from light.

    • Carefully remove the treatment medium from all wells.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[18]

  • Measurement:

    • Remove the DCFH-DA solution.

    • Wash the cells twice with 100 µL of PBS to remove any extracellular probe.[18]

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence using a plate reader with excitation set to ~485 nm and emission set to ~535 nm.

Data Analysis: Express the results as a percentage of the ROS level in the stressor-only control group after subtracting background fluorescence. % ROS Level = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Stressor_Control - Fluorescence_Blank)] * 100

Hypothesized Mechanism of Action and Advanced Assays

The primary hypothesis is that NAI provides isoleucine to support cellular metabolism and resilience. This can be visualized through its potential influence on key signaling pathways.

Hypothesized Signaling Pathway

Causality: BCAAs, including isoleucine and leucine, are known nutrient-sensing molecules that can activate the mTOR (mechanistic Target of Rapamycin) pathway . mTORC1 activation promotes protein synthesis and cell growth while suppressing autophagy. In a neuroprotective context, transient mTOR activation can support the synthesis of protective proteins. Furthermore, isoleucine's role as a metabolic fuel can enhance mitochondrial function, reducing the production of endogenous ROS and supporting ATP levels.

Pathway cluster_stress Cellular Stress (e.g., H₂O₂) cluster_nai NAI Intervention cluster_downstream Protective Mechanisms Stress Oxidative Stressor ROS ↑ ROS Stress->ROS Mito Mitochondrial Dysfunction ROS->Mito Death Cell Death Mito->Death NAI N-Acetylisoleucine Ile ↑ Intracellular Isoleucine NAI->Ile Metabolism TCA Cycle Fueling Ile->Metabolism mTOR mTORC1 Activation Ile->mTOR Metabolism->ROS Reduces Survival ↑ Cell Survival Metabolism->Survival mTOR->Survival Survival->Death Inhibits

Advanced Protocols for Mechanistic Insights

To validate the hypothesized mechanism, further assays can be employed:

  • Western Blotting: To measure the phosphorylation status of key mTOR pathway proteins (e.g., p-S6K, p-4E-BP1) in response to NAI treatment. An increase in phosphorylation would support the hypothesis that NAI activates this pathway.

  • Seahorse XF Analyzer: To measure cellular metabolism in real-time. This assay can determine if NAI treatment enhances mitochondrial respiration (Oxygen Consumption Rate, OCR) or glycolysis (Extracellular Acidification Rate, ECAR), providing direct evidence of its impact on bioenergetics.

Conclusion and Future Directions

This application note provides a foundational strategy for the in vitro evaluation of N-Acetylisoleucine. By leveraging established protocols for assessing cell viability and oxidative stress, researchers can generate robust initial data on NAI's cytoprotective potential. The proposed framework is grounded in the scientific literature surrounding the related compound N-Acetyl-L-Leucine and the known metabolic roles of isoleucine. Positive results from these initial screens would warrant further investigation into specific signaling pathways, such as mTOR, and validation in more complex models, including differentiated neurons or co-culture systems, to fully elucidate NAI's therapeutic promise.

References

  • Bremova-Ertl, T., et al. (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. ResearchGate. Available at: [Link]

  • Corti, M., et al. (2024). Results of a Phase III, Randomized, Placebo-controlled Crossover Trial with N-acetyl-L-leucine for Niemann-Pick Disease Type C. Neurology. Available at: [Link]

  • Yu, D., et al. (2024). Dietary isoleucine content defines the metabolic and molecular response to a Western diet. bioRxiv. Available at: [Link]

  • The Bumbling Biochemist. (2022). Branched chain amino acid breakdown & biochemistry of isoleucine. YouTube. Available at: [Link]

  • JJ Medicine. (2017). Branched Chain Amino Acid Metabolism. YouTube. Available at: [Link]

  • Physicians Weekly. (2024). N-Acetyl-L-Leucine Improves Neurological Outcomes in Niemann-Pick Disease Type C. Physicians Weekly. Available at: [Link]

  • Escapist CrossFit. (2025). The Essential Amino Acids Series – Part 2: Isoleucine and Its Role in Metabolism, Endurance, and Blood Sugar Control. Escapist CrossFit. Available at: [Link]

  • Bremova-Ertl, T., et al. (2024). Disease-Modifying, Neuroprotective Effect of N-acetyl-L-leucine in Adult and Pediatric Patients with Niemann–Pick disease type C. medRxiv. Available at: [Link]

  • Niedzwiedz, A., et al. (2007). The metabolic role of isoleucine in detoxification of ammonia in cultured mouse neurons and astrocytes. PubMed. Available at: [Link]

  • Churchill, G. C., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. PMC. Available at: [Link]

  • Drug Discovery and Development. (2025). Modified amino acid approved for Niemann–Pick shows promise in early Parkinson's research. Drug Discovery and Development. Available at: [Link]

  • Kaya, E., et al. (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. bioRxiv. Available at: [Link]

  • Li, H., et al. (2018). Defect of branched-chain amino acid metabolism promotes the development of Alzheimer's disease by targeting the mTOR signaling. PubMed. Available at: [Link]

  • Corti, M., et al. (2024). N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. PMC. Available at: [Link]

  • Ghosh, A., et al. (2021). N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. PubMed Central. Available at: [Link]

  • Ljungberg, M. C., et al. (2014). mTOR signaling and its roles in normal and abnormal brain development. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Ghosh, A., et al. (2019). N-acetyl-L-leucine treatment attenuates neuronal cell death and suppresses neuroinflammation after traumatic brain injury in mice. bioRxiv. Available at: [Link]

  • Ge, P., et al. (2025). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Isoleucine. Wikipedia. Available at: [Link]

  • Jia, F., et al. (2020). Monomethyl branched-chain fatty acid mediates amino acid sensing by mTORC1. bioRxiv. Available at: [Link]

  • Churchill, G. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. YouTube. Available at: [Link]

  • Hoeffer, C. A., & Klann, E. (2014). mTOR signaling and its roles in normal and abnormal brain development. PMC. Available at: [Link]

  • Lian, K., et al. (2015). mTORC1 is involved in the regulation of branched-chain amino acid catabolism in mouse heart. PMC. Available at: [Link]

  • Chen, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC. Available at: [Link]

  • Cell Biolabs. (n.d.). ROS Assay Kit Protocol. Cell Biolabs. Available at: [Link]

  • IMR Press. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. IMR Press. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing degradation of N-Acetylisoleucine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Technical Guide to Preventing Degradation in Aqueous Media

Executive Summary

N-Acetylisoleucine (NAI) is a modified amino acid often used in metabolic research and drug development. Unlike its structural cousin N-Acetylcysteine (NAC), NAI lacks a reactive thiol group, making it resistant to oxidative dimerization. However, it is fundamentally an amide , rendering it susceptible to hydrolysis (cleavage of the acetyl group) and racemization under specific pH and temperature conditions.

This guide provides a self-validating framework to maintain NAI integrity, distinguishing between chemical degradation (hydrolysis) and physical instability (precipitation).

Part 1: The Core Mechanism (Why NAI Degrades)

To prevent degradation, you must understand the enemy: Amide Hydrolysis .

In aqueous solution, the acetyl-amide bond is the weak link. It degrades into free Isoleucine and Acetate. This reaction is catalyzed by both acid (


) and base (

).
The Degradation Pathway

The following diagram illustrates the hydrolysis mechanism you are fighting against.

NAI_Degradation NAI N-Acetylisoleucine (Intact API) TS Tetrahedral Intermediate NAI->TS Nucleophilic Attack (H2O/OH-) Iso L-Isoleucine (Degradant 1) TS->Iso Amide Bond Cleavage Acetate Acetic Acid (Degradant 2) TS->Acetate Acid Acid Catalysis (pH < 3) Acid->NAI Base Base Catalysis (pH > 9) Base->NAI

Figure 1: The hydrolysis pathway of N-Acetylisoleucine. The reaction is driven by extreme pH and heat, cleaving the molecule into free amino acid and acetate.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My HPLC shows a drop in concentration, but the solution looks clear."

Diagnosis: Chemical Hydrolysis. Cause: Your buffer pH is likely outside the stability window (pH 4.0 – 7.0), or the solution was exposed to heat. The Fix:

  • Check pH: Ensure your final solution is buffered between pH 5.5 and 6.5 . This is the "kinetic valley" where amide hydrolysis is slowest.

  • Temperature Control: Hydrolysis follows Arrhenius kinetics. A shift from 4°C to 25°C can increase degradation rates by 5-10x. Store stock solutions at -20°C .

  • Buffer Choice: Avoid carbonate or borate buffers (high pH). Use Phosphate (PBS) or Citrate buffers.

Issue 2: "The solution turned cloudy upon storage at 4°C."

Diagnosis: Physical Precipitation (Not Degradation). Cause: N-Acetylisoleucine is less soluble than free Isoleucine, especially in its protonated (acidic) form. At 4°C, solubility decreases further. The Fix:

  • pH Adjustment: The carboxyl group (

    
    ) must be ionized to maintain solubility. Ensure pH > 5.0.
    
  • Sonication: If precipitate forms, warm to 37°C and sonicate. If it re-dissolves and the HPLC peak area remains constant, it was just precipitation.

  • Cosolvents: For high concentrations (>50 mM), add 5-10% DMSO or Ethanol if compatible with your downstream assay.

Issue 3: "I see extra peaks at the solvent front on my HPLC."

Diagnosis: Presence of Acetate or Free Isoleucine. Cause: Advanced hydrolysis. The Fix:

  • Run the Self-Validating HPLC Protocol (Part 3) to confirm identity. Free Isoleucine will elute differently than NAI due to the loss of the acetyl group (change in polarity).

Part 3: Self-Validating Systems (Protocols)

Do not assume stability; measure it. Use this HPLC method to validate your stock solutions.

Protocol A: Stability-Indicating HPLC Method

Since NAI lacks a strong UV chromophore (like a benzene ring), you must detect the amide bond at low UV wavelengths.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard hydrophobic retention.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH keeps the carboxyl group protonated (

), increasing retention on C18.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Gradient 0-5 min: 5% B

30% B
NAI elutes later than free Isoleucine (more polar).
Flow Rate 1.0 mL/minStandard pressure profile.
Detection UV 205-210 nm Crucial: Detects the

transition of the amide bond.
Temperature 25°CConstant temp ensures reproducible retention times.

Validation Step:

  • Inject a fresh standard of NAI (1 mg/mL).

  • Inject a standard of L-Isoleucine.

  • Success Criteria: The NAI peak must be baseline resolved from the Isoleucine peak. If they co-elute, lower the % ACN in the mobile phase.

Protocol B: Preparation of Stable Stock Solution (100 mM)
  • Weigh: Calculate mass for 100 mM (MW

    
     173.21  g/mol ).
    
  • Dissolve: Add water to 80% of final volume.

  • pH Adjust: The solution will be acidic. Slowly add 1M NaOH while stirring until pH reaches 6.0 . Note: The powder will dissolve faster as pH rises.

  • Filter: Sterile filter (0.22 µm PVDF).

  • Aliquot & Freeze: Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Part 4: Decision Tree for Troubleshooting

Use this workflow to diagnose stability issues in real-time.

Troubleshooting_Tree Start Observation: Sample Issue Cloudy Solution is Cloudy Start->Cloudy ClearLoss Solution Clear but Conc. Low Start->ClearLoss CheckpH Check pH Cloudy->CheckpH CheckTemp Check Storage Temp ClearLoss->CheckTemp LowpH pH < 4.0? CheckpH->LowpH HighTemp Stored > 4°C? CheckTemp->HighTemp Precip Diagnosis: Precipitation (Solubility) LowpH->Precip Yes Hydrolysis Diagnosis: Amide Hydrolysis HighTemp->Hydrolysis Yes Action1 Action: Adjust pH to 6.0 Sonicate Precip->Action1 Action2 Action: Discard. Prepare fresh in PBS. Hydrolysis->Action2

Figure 2: Diagnostic logic for distinguishing physical precipitation from chemical degradation.

References
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • PubChem. (n.d.).[1] N-Acetyl-L-isoleucine (Compound).[1][2][3][4] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Kahsay, G., et al. (2023).[4] Stability Study of Parenteral N-Acetylcysteine. Pharmaceuticals, 16(1), 72. (Provides comparative HPLC methods and hydrolysis data for N-acetyl amino acids). Retrieved from [Link][5]

Sources

Technical Support Center: N-Acetyl-L-Isoleucine Synthesis & Purity Control

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Analytical Development) Subject: Minimizing Racemization and Chemical Impurities in N-Acetyl-L-Isoleucine (N-Ac-L-Ile)

Critical Impurity Profiling: The "Silent" Enemies

In the synthesis of N-Acetyl-L-Isoleucine, chemical purity (>98%) is often easily achieved, but stereochemical purity is the primary failure mode. Unlike simple amino acids, Isoleucine possesses two chiral centers (


1

While acetylation rarely affects the


Azlactone mechanismN-Acetyl-D-allo-isoleucine2
The Impurity Landscape
Impurity TypeSpecific ContaminantOrigin/CauseDetection Method
Stereochemical N-Acetyl-D-allo-isoleucine Base-catalyzed racemization via azlactone intermediate.[2][3]Chiral HPLC / Polarimetry
Starting Material L-IsoleucineIncomplete acetylation; pH drop during reaction.[2]RP-HPLC / TLC (Ninhydrin)
Byproduct Acetic AcidHydrolysis of Acetic Anhydride.[2]GC / RP-HPLC
Inorganic Sodium Acetate / NaClIncomplete washing after Schotten-Baumann reaction.[2]ROI (Residue on Ignition)
Mechanism of Failure: The Azlactone Pathway

The following diagram illustrates how thermodynamic stress (heat) or incorrect pH drives the L-isomer into the D-allo impurity.

AzlactoneMechanismL_IsoN-Acetyl-L-Isoleucine(Target)AzlactoneOxazolone (Azlactone)Intermediate(Unstable/Reactive)L_Iso->AzlactoneDehydration(High T or Acid Chlorides)Azlactone->L_IsoHydrolysis(Retention of config)EnolEnol Tautomer(Planar Alpha-Carbon)Azlactone->EnolBase Catalysis(Loss of Chirality)D_AlloN-Acetyl-D-allo-isoleucine(Impurity)Azlactone->D_AlloHydrolysis(Attack from opposite face)Enol->AzlactoneRe-protonation

Figure 1: The Azlactone pathway.[2] High temperatures or excess activation energy promote ring closure to the oxazolone. Re-opening this ring in the presence of base frequently results in inversion of the alpha-carbon, creating the D-allo isomer.

Optimized Synthesis Protocol (Schotten-Baumann)

To minimize the impurities listed above, we utilize a modified Schotten-Baumann protocol.[2] This method is superior to thermal reflux in glacial acetic acid because it operates at low temperatures (

Reagents
  • Substrate: L-Isoleucine (High purity, >99% ee)

  • Reagent: Acetic Anhydride (

    
    ) - Preferred over Acetyl Chloride to reduce racemization risk.[2]
    
  • Base: NaOH (2M or 4M solution)

  • Solvent: Water (or Water/Acetone 1:1 if solubility is an issue)[2]

Step-by-Step Methodology
  • Dissolution (pH Control): Dissolve L-Isoleucine in equimolar NaOH. Chill to 0–5°C .[2]

    • Why: Low temperature is the primary defense against racemization.

  • Acetylation (The Critical Window): Simultaneously add

    
     (1.2 eq) and NaOH dropwise.[2]
    
    • Critical Control: Maintain pH between 10.0 and 11.5 .[2]

    • Troubleshooting: If pH drops < 9, unreacted L-Isoleucine will persist.[2] If pH > 12.5, risk of base-catalyzed enolization increases.[2]

  • Acidification & Precipitation: Once

    
     addition is complete, stir for 30 mins. Carefully acidify with HCl to pH 1–2 while keeping temperature < 10°C.
    
    • Observation: The product, N-Ac-L-Ile, will precipitate as a white solid.[2]

  • Purification (Crystallization):

    • Filter the crude solid.[4]

    • Recrystallize from Water or 33% Aqueous Methanol.

    • Note: N-Ac-L-Ile is sparingly soluble in cold water but soluble in hot water.[2] This differential allows for excellent rejection of salts (NaCl) and trace L-Isoleucine.[2]

Troubleshooting Guide (Q&A)

Scenario A: "My product has a low specific rotation ( ), but HPLC purity looks high."

Diagnosis: You likely have enantiomeric contamination (N-Acetyl-D-allo-isoleucine) .[2] Standard C18 HPLC columns cannot separate enantiomers, so the chemical purity appears perfect while the optical purity is compromised. Corrective Action:

  • Check Reaction Temp: Did the temperature spike >10°C during the exothermic addition of acetic anhydride?

  • Switch Analytics: Run the sample on a Chiral HPLC column (see Section 4).

  • Reprocess: Recrystallize from water. The racemic compound often has a different solubility profile than the pure enantiomer.

Scenario B: "I see a persistent peak at the solvent front in my HPLC."

Diagnosis: This is likely unreacted L-Isoleucine .[2] Corrective Action:

  • pH Monitoring: The acetylation reaction releases acetic acid, which drops the pH. If the pH fell below the pKa of the amino group (~9.6) during synthesis, the amine became protonated (

    
    ) and could not react with the anhydride.
    
  • Fix: Ensure simultaneous addition of NaOH with the anhydride to maintain pH > 10.

Scenario C: "The product is oiling out instead of crystallizing."

Diagnosis: Presence of residual organic solvents (like acetone) or excessive impurities lowering the melting point. Corrective Action:

  • Solvent Swap: Evaporate any organic co-solvents completely before acidification.[2]

  • Seeding: Cool the aqueous solution very slowly and seed with a pure crystal of N-Ac-L-Ile at 25°C before chilling to 4°C.

Analytical Validation Methods

Method 1: Chemical Purity (RP-HPLC)

Use this to quantify unreacted isoleucine and general byproducts.[2]

  • Column: C18 (e.g., Shim-pack Scepter or equivalent), 5µm, 250 x 4.6mm.[5][6]

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (90:10).[2]

  • Wavelength: 210 nm (Amide bond absorption).[2]

  • Flow Rate: 1.0 mL/min.[2][6]

Method 2: Enantiomeric Purity (Chiral HPLC)

Mandatory for drug development. This distinguishes N-Ac-L-Ile from N-Ac-D-allo-Ile.[2]

  • Column: Immobilized polysaccharide column (e.g., Chiralpak IA/IC) or specialized PBr columns for amino acids.[2]

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).[2]

  • Target: Look for the "D-allo" peak, which typically elutes immediately before or after the main L-peak depending on the specific column selector.

Decision Logic for Purity Analysis

AnalysisWorkflowStartCrude Product IsolatedCheck1Specific Rotation([a]D)Start->Check1RP_HPLCRun RP-HPLC (C18)Check1->RP_HPLCScreeningChiral_HPLCRun Chiral HPLC(Quantify D-allo isomer)Check1->Chiral_HPLCValidationPass1Rotation within spec(-24.0° to -26.0°)Fail1Rotation LowRecrystRecrystallize(Water/MeOH)RP_HPLC->RecrystChemical Impurities > 0.5%FinalRelease BatchRP_HPLC->FinalPassChiral_HPLC->RecrystD-allo > 0.1%Chiral_HPLC->FinalPassRecryst->Check1Re-test

Figure 2: Analytical workflow. Note that Specific Rotation is a quick screen, but Chiral HPLC is the definitive release test.

References

  • Schotten-Baumann Reaction Conditions: Vertex AI Search Result 1.1, 1.2. "Method for the synthesis of an n-acyl compound without the use of organic solvent...". Available at: [2]

  • Racemization via Azlactone: Vertex AI Search Result 1.12. "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation... Theorized azlactone formation". MDPI Molecules 2023. Available at: [2]

  • Crystallization Purification: Vertex AI Search Result 1.22. "Preparation of Pure N-Acetyl-L-leucine... Recrystallization from water or aqueous methanol".[2][4] J. Am. Chem. Soc. (via Scribd). Available at:

  • Identification of D-allo Impurities: Vertex AI Search Result 1.19. "Separation and Identification of Isoleucine Enantiomers... using PBr columns". J-Stage. Available at: [2]

  • Analytical Standards (Isoleucine Impurities): Vertex AI Search Result 1.25. "Isoleucine Impurities and Related Compound... allo forms that can appear as related substances". Veeprho. Available at:

Technical Support Center: N-Acetylisoleucine (NAI) Experimental Consistency

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Paradox

You are likely here because your


 values are drifting, your cellular uptake assays are non-reproducible, or your in vivo efficacy data (e.g., ataxia scoring) contradicts your PK profiles.

N-Acetylisoleucine (NAI) presents a unique "triad of variability" that distinguishes it from standard small molecules:

  • Chiral Sensitivity: The biological activity is stereoselective (L- vs. D-), yet chemical synthesis often yields racemates.

  • Isobaric Interference: NAI is structurally isomeric with N-Acetylleucine (NALL). Standard LC-MS/MS methods often fail to separate them, leading to false quantitation.

  • Metabolic Instability: Rapid in vivo deacetylation converts NAI to isoleucine, complicating the distinction between the drug and the endogenous nutrient.

This guide bypasses generic advice to target these specific failure points.

Part 1: Chemical & Formulation Integrity

Q1: My potency data varies significantly between batches. What is the first thing I should check?

A: Verify the Enantiomeric Purity (L- vs. DL-).

The Mechanism: Like its analog N-Acetylleucine, N-Acetylisoleucine is biologically active primarily as the L-enantiomer . The D-enantiomer is often metabolically inert or, worse, may competitively inhibit the Organic Anion Transporters (OATs) required for cellular uptake of the L-form.

  • The Trap: Many chemical suppliers sell "N-Acetylisoleucine" as a racemate (DL-form) without prominent labeling. If you switch from a pure L-standard to a racemate, your effective dose is immediately halved, and uptake kinetics are altered.

The Protocol (Chirality Check):

  • Do not rely on the bottle label alone.

  • Request the Certificate of Analysis (CoA) and look for "Optical Rotation" or "Chiral HPLC Purity."

  • Self-Validation: Run a specific Chiral LC method.

    • Column: Chiralpak QN-AX or equivalent.

    • Mobile Phase: Methanol/Acetic Acid/Ammonium Acetate.

    • Target: Ensure >99% L-isomer excess.

Q2: The compound precipitates in my cell culture media or stock solution. Is it hydrophobic?

A: No, it is pH-dependent. You are likely fighting the carboxylic acid pKa.

The Mechanism: NAI is an N-acetylated amino acid.[1][2][3][4] At low pH (< 3.5), it exists as a free acid with poor aqueous solubility. At physiological pH (7.4), it exists as a carboxylate anion, which is highly soluble.

  • Common Error: Dissolving the free acid powder directly into unbuffered water or low-pH media causes it to "crash out" or form micro-precipitates that are invisible to the naked eye but ruin concentration accuracy.

Troubleshooting Table: Solubility Optimization

ParameterCondition Causing FailureOptimized Condition
Form Free Acid (Powder)Sodium Salt (or in situ salt formation)
Solvent pH < 4.0> 6.5 (Adjust with NaOH or use PBS)
Temperature 4°C (Storage)Warm to 37°C before adding to cells
Buffer Unbuffered SalinePBS or HEPES (Strong buffering capacity required)

Part 2: Bioanalytical Challenges (LC-MS/MS)

Q3: My LC-MS quantification is inconsistent, even with a standard curve. Why?

A: You are likely co-eluting N-Acetylleucine (NALL) or Alloisoleucine.

The Mechanism: NAI and NALL are constitutional isomers . They share the exact same molecular weight (MW ~173.2) and fragmentation patterns (transitions).[5]

  • The Failure: On a standard C18 column, NAI and NALL often co-elute. If your biological matrix (plasma/tissue) contains endogenous N-Acetylleucine (or if your standard is contaminated), your detector reads both as "NAI," inflating your results.

The Protocol (Isobaric Separation): You must demonstrate baseline separation of these isomers.

  • Column: Use a column with alternative selectivity, such as a Pentafluorophenyl (PFP) or a specialized Polar X column.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Validation: Inject pure N-Acetyl-L-Leucine and N-Acetyl-L-Isoleucine separately. If they elute at the same retention time, your method is invalid.

Q4: My plasma samples show low recovery. Is the drug degrading?

A: Yes, Deacetylation is occurring ex vivo.

The Mechanism: Acylases in plasma and liver rapidly convert NAI back to Isoleucine. This reaction continues in the collection tube after blood draw unless stopped.

The Fix (Sample Stabilization):

  • Temperature: Keep all samples on ice immediately.

  • Inhibitor: Do not just use EDTA. You must precipitate proteins immediately to stop enzymatic activity.

  • Workflow:

    • Draw blood.

    • Centrifuge at 4°C.

    • Immediately add ice-cold Acetonitrile or Methanol (3:1 ratio) to the plasma.

    • Vortex and centrifuge.

    • Analyze the supernatant. Never store raw plasma at -20°C without acidification or precipitation if you are measuring the parent NAI.

Part 3: Biological Interpretation

Q5: Why do my animal models (e.g., NPC mice) show variable ataxia recovery?

A: Pharmacokinetic washout is faster than expected.

The Mechanism: NAI has a short half-life (


) in rodents (often < 2 hours).
  • The Error: Dosing once daily (QD) results in huge "troughs" where the drug is absent from the brain for 12+ hours.

  • The Solution: Divide the total daily dose into TID (3x daily) or QID (4x daily) administration, or use dietary admixture (medicated chow) to ensure steady-state exposure.

Visual Troubleshooting Guides

Diagram 1: The "Inconsistent Results" Decision Tree

Use this logic flow to identify the root cause of your data variability.

TroubleshootingFlow Start Start: Inconsistent NAI Data CheckSource 1. Check Chemical Source (Is it L- or DL-?) Start->CheckSource PurityFail Action: Switch to Pure L-Enantiomer CheckSource->PurityFail Racemate Found CheckLCMS 2. Check Bioanalytics (LC-MS Separation) CheckSource->CheckLCMS Pure L-Form Confirmed IsobarFail Action: Optimize Column (Separate NAI from NALL) CheckLCMS->IsobarFail Co-elution Detected CheckSample 3. Check Sample Prep (Deacetylation Control) CheckLCMS->CheckSample Baseline Separation Confirmed EnzymeFail Action: Immediate Protein Precipitation CheckSample->EnzymeFail Low Recovery / High Ile CheckDose 4. Check Dosing Regimen (PK Trough Levels) CheckSample->CheckDose Stability Confirmed DoseFail Action: Increase Frequency (TID or Medicated Diet) CheckDose->DoseFail Once Daily Dosing Success Data Consistency Achieved CheckDose->Success Steady State Confirmed

Caption: Step-by-step diagnostic workflow for isolating the source of experimental variability.

Diagram 2: The Isobaric Interference Trap

Visualizing why standard methods fail to distinguish N-Acetylisoleucine from its isomers.

IsobaricTrap cluster_0 The Sample Matrix NAI N-Acetyl-L-Isoleucine (Target) MS Mass Spectrometer (Q1 Mass: 173.2) NAI->MS NALL N-Acetyl-L-Leucine (Interference) NALL->MS Result_Bad Combined Peak (Overestimation) MS->Result_Bad Standard C18 Column (Co-elution) Result_Good Distinct Peaks (Accurate Quant) MS->Result_Good PFP / Polar X Column (Separation)

Caption: Analytical failure mode where structural isomers (Leucine/Isoleucine analogs) mimic the target analyte.

References

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Link

    • Relevance: Establishes the critical difference between L- and D-enantiomers in uptake and metabolism for this class of compounds.
  • IntraBio Inc. (2021).[6] IB1001 Mechanism of Action: Lysosomal Storage Disorders. Link

    • Relevance: Defines the therapeutic mechanism (membrane potential normalization) and the necessity of the L-isomer.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Link

    • Relevance: Provides technical parameters for separating isobaric amino acids (Leucine/Isoleucine/Alloisoleucine)
  • Kaiser, P., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts. Journal of Chemical & Engineering Data. Link

    • Relevance: Explains the salting-in effects and pH dependence of amino acid solubility.

Sources

Technical Guide: Optimization of N-Acetyl-DL-Leucine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-NAL-004 | Version: 2.1 | Last Updated: 2025-05-15 Department: Chemical Process Optimization Group

Executive Summary & Mechanism

N-Acetyl-DL-leucine (Tanganil) is widely used in neurology for treating vertigo and cerebellar ataxia. While the acetylation of amino acids is a classic reaction, achieving high yields (>85%) with high purity (>99%) requires strict control over competitive hydrolysis and solubility equilibria.

This guide moves beyond standard textbook protocols, focusing on the Modified Schotten-Baumann approach. This method is superior for yield optimization because it allows precise pH control to manipulate solubility, unlike the acetic acid reflux method which often suffers from difficult solvent stripping and product oiling.

The Reaction Mechanism

The synthesis relies on the nucleophilic attack of the leucine amino group on the carbonyl carbon of acetic anhydride.

Critical Constraint: The reaction competes with the hydrolysis of acetic anhydride by water.

  • Pathway A (Desired): Amine attack

    
     N-Acetyl-Leucine.
    
  • Pathway B (Parasitic): Water attack

    
     Acetic Acid (wasted reagent).
    

To favor Pathway A, we utilize a biphasic or high-pH aqueous system where the amino group is unprotonated (


) and highly nucleophilic, while keeping temperatures low initially to suppress anhydride hydrolysis.

ReactionPathway Leu DL-Leucine (Zwitterion) Leu_Na Sodium Leucinate (Activated Nucleophile) Leu->Leu_Na Deprotonation (pH > 10) Base NaOH (2N) Base->Leu_Na Intermediate Tetrahedral Intermediate Leu_Na->Intermediate Nucleophilic Attack (T < 5°C) Ac2O Acetic Anhydride (Excess 1.2-1.5 eq) Ac2O->Intermediate Product_Salt Sodium N-Acetyl-DL-Leucinate (Soluble) Intermediate->Product_Salt Elimination of Acetate Final_Product N-Acetyl-DL-Leucine (Precipitate pH 2.5) Product_Salt->Final_Product Protonation Crystallization HCl HCl (Acidification) HCl->Final_Product

Figure 1: Reaction pathway for the alkaline acetylation of DL-Leucine. Note the critical temperature control at the nucleophilic attack stage to prevent reagent hydrolysis.

Optimized Protocol (High-Yield Variant)

Standard Yield: 85-92% | Purity: >99% (HPLC)

Reagents & Stoichiometry
ComponentRoleStoichiometryNotes
DL-Leucine Substrate1.0 eqMust be dry; moisture consumes anhydride.
NaOH (2M) Solvent/Base~2.2 eqMaintains pH >10 to keep amine nucleophilic.
Acetic Anhydride Reagent1.2 - 1.5 eqExcess required to account for hydrolysis.
HCl (6M) PrecipitantAs neededFor final pH adjustment to 2.5.
Step-by-Step Workflow
  • Dissolution (The Nucleophilic Setup):

    • Dissolve DL-Leucine in 2M NaOH.

    • Critical: Cool solution to 0–5°C using an ice bath.

    • Why? Low temperature minimizes the kinetic rate of acetic anhydride hydrolysis (waste) while maintaining the reaction rate of the highly nucleophilic amine.

  • Acetylation (The Kinetic Phase):

    • Add Acetic Anhydride dropwise over 30–45 minutes.

    • Maintain temperature <10°C during addition. Vigorous stirring is essential to disperse the anhydride (which is immiscible initially).

    • Checkpoint: The solution should remain clear. Turbidity suggests premature precipitation or impurities.

  • Completion (Thermodynamic Phase):

    • Once addition is complete, remove ice bath. Allow to warm to room temperature (20–25°C).

    • Stir for 60 minutes.

    • Optional: If starting from L-Leucine and aiming for DL (racemization), heat to 90°C for 3 hours. If starting from DL, room temp is sufficient.

  • Isolation (The Yield Maker):

    • Cool reaction mixture back to <10°C.

    • Slowly add 6M HCl with constant stirring.

    • Target pH: 2.5 – 3.0 .

    • Why? The pKa of the carboxylic acid is approx 3.7. Dropping to 2.5 ensures >90% is in the protonated, insoluble form. Going too low (pH < 1) risks re-solubilizing the product or trapping inorganic salts.

  • Purification:

    • Filter the white precipitate.

    • Wash with ice-cold water (2x small volumes).

    • Recrystallize from boiling water (approx 15 mL water per g of product).

Troubleshooting Center (FAQ)

Category A: Yield Issues

Q: My yield is consistently below 60%. What is happening? A: This is usually a "Competitive Hydrolysis" issue.

  • Check Temperature: Did you add acetic anhydride at room temperature? If so, water hydrolyzed the reagent before it could react with the leucine. Keep it at 0–5°C.

  • Check pH: If the initial solution wasn't basic enough, the amine remains protonated (

    
    ) and cannot react. Ensure Leucine is fully dissolved in NaOH before starting.
    
  • Check Isolation pH: If you stopped acidification at pH 4.0, a significant portion of the product remains soluble as the salt. You must hit pH 2.5.[1][2]

Q: The product won't crystallize; I have a thick oil. A: This indicates solvent entrapment or impurity profile issues.

  • Immediate Fix: Re-heat the solution to boiling, add a seed crystal of pure N-Acetyl-DL-Leucine, and cool very slowly (over 4 hours) to 4°C.

  • Root Cause: Rapid cooling traps water/acetic acid in the lattice.

Category B: Purity & Appearance[3]

Q: The product is brown or yellow instead of white. A: This is oxidative degradation or "scorching."

  • Cause: Heating >100°C or exposure to air at high pH for too long.

  • Fix: Dissolve the crude product in hot water, add Activated Carbon (1% w/w) , stir for 15 mins, and hot-filter before final crystallization.

Q: How do I distinguish DL-Leucine from L-Leucine in the final product? A: Use Melting Point (MP) analysis.

  • N-Acetyl-L-Leucine: MP = 187–190°C.[3]

  • N-Acetyl-DL-Leucine: MP = 159–161°C.[4]

  • Note: If your MP is 170–180°C, you have a partial racemate (enantiomeric excess), meaning your starting material was L-Leucine and you didn't racemize it fully.

Troubleshooting Logic Map

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield (<70%) IssueType->LowYield Color Discoloration (Brown) IssueType->Color Purity Wrong Melting Point IssueType->Purity CheckPH Check Precipitation pH Is it > 3.0? LowYield->CheckPH Carbon Action: Recrystallize with Activated Carbon Color->Carbon Racemization MP > 161°C? (Incomplete Racemization) Purity->Racemization FixPH Action: Acidify to pH 2.5 CheckPH->FixPH Yes CheckTemp Check Addition Temp Was it > 10°C? CheckPH->CheckTemp No FixTemp Action: Keep T < 5°C during addition CheckTemp->FixTemp Yes FixRac Action: Increase reaction time/temp or add salicylaldehyde catalyst Racemization->FixRac Yes

Figure 2: Decision tree for troubleshooting common synthesis failures.

Analytical Specifications

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 159°C – 161°CCapillary Method
Solubility Soluble in Ethanol, warm water1g/10mL test
Loss on Drying < 0.5%Gravimetric (105°C, 2h)
Assay 98.5% – 101.0%NaOH Titration (Phenolphthalein)

References

  • DeWitt, E. G., et al. (1951).[5] Preparation of N-Acetyl-L-leucine. Journal of the American Chemical Society, 73(7), 3359-3360.[5] Link

  • Vertex Pharmaceuticals. (2015). Method for preparing N-acetyl-DL-leucine. Patent CN104592052A. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1995, N-Acetyl-DL-leucine. Link

  • Estime, N., et al. (2020).[6] Characterization of the conglomerate form of acetyl-DL-leucine by thermal analysis and solubility measurements. Thermochimica Acta. Link

Sources

Technical Support Center: N-Acetylisoleucine (NAI) Solubility Guide

[1][2]

Subject: Overcoming Solubility Barriers of N-Acetyl-L-Isoleucine in Cell Culture Systems

Executive Summary: The "Zwitterion Loss" Mechanism

Researchers often assume N-Acetylisoleucine (NAI) behaves like its free amino acid counterpart, L-Isoleucine.[1] This is the root cause of solubility failure.

Free amino acids are zwitterions at neutral pH (positive amine, negative carboxyl), allowing them to interact favorably with water dipoles.[2] However, N-acetylation caps the alpha-amino group , converting it into a non-basic amide.[1] This leaves the molecule with only a carboxylic acid group.[1]

  • The Consequence: In its solid state, NAI exists as a protonated, hydrophobic organic acid with strong intermolecular hydrogen bonding (crystal lattice).[2] It resists dissolution in neutral water.[1]

  • The Fix: You must drive the equilibrium toward the carboxylate anion form using a base (NaOH) before introducing it to the neutral environment of cell media.[1]

Master Protocol: Preparation of 100 mM Stock Solution

Do not attempt to dissolve NAI directly in DMEM or RPMI.[1] The buffering capacity of the media will fight the dissolution, leading to microscopic crystal seeds that cause precipitation later.

Reagents Required
  • N-Acetyl-L-Isoleucine (Powder, >98% purity)[1][2]

  • 1.0 M NaOH (Sodium Hydroxide), sterile filtered[2][3]

  • Milli-Q Water (18.2 MΩ[1][2]·cm)

  • Syringe Filter (0.22 µm, PES or PVDF) — Do not use Nylon if pH > 10[2][3]

Step-by-Step Workflow

Target: 10 mL of 100 mM Stock Solution (Total Mass: ~173.2 mg)

  • Weighing: Weigh 173.2 mg of NAI powder into a 15 mL conical tube.

  • The Alkaline Drop: Add 1.0 mL of 1.0 M NaOH directly to the powder.

    • Why? This provides a 1:1 molar ratio (approx) to deprotonate the carboxylic acid immediately.[1]

    • Observation: The powder should dissolve rapidly, turning clear.

  • Dilution: Add 8.0 mL of Milli-Q water. Mix by inversion.

  • pH Check (Critical): Check pH. It will likely be alkaline (~pH 10-11).[1]

    • Adjustment: If extremely high (>12), titrate carefully with small volumes of 1M HCl to reach pH ~8.0–8.[2]5. Do not overshoot below pH 7.0 , or it will precipitate.[1][2]

  • Final Volume: Adjust volume to 10 mL with Milli-Q water.

  • Sterilization: Filter through a 0.22 µm syringe filter into a sterile cryovial.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

Visualization: The Solubility Logic Tree

The following diagram illustrates the decision-making process for solubilization and troubleshooting.

NAI_Solubility_WorkflowStartStart: NAI PowderDirectWaterAttempt: Dissolve in Water/MediaStart->DirectWaterNaOH_AddStep 1: Add 1M NaOH(Molar Equivalent)Start->NaOH_AddRecommendedFailResult: Cloudy/Precipitate(Protonated Acid Form)DirectWater->FailHydrophobicInteractionsSaltFormResult: Clear Solution(Sodium N-acetylisoleucinate)NaOH_Add->SaltFormDeprotonationCheck_pHStep 2: Check pHSaltForm->Check_pHMedia_AddStep 3: Add to Cell MediaCheck_pH->Media_AddIf pH 7.5 - 8.5Precip_RiskRisk: Shock Precipitation?Media_Add->Precip_RiskPrecip_Risk->FailRapid additionto cold mediaSuccessExperimental Success(Bioavailable NAI)Precip_Risk->SuccessSlow addition+ Vortexing

Figure 1: Decision logic for solubilizing N-Acetylisoleucine. Note the critical failure point when attempting direct dissolution in neutral water.

Integration into Cell Media: The "Shock" Prevention

When adding your alkaline stock (pH ~8.[1][2]5) to neutral media (pH 7.4), you risk "Shock Precipitation" if the local concentration is too high.[1]

Data Table: Solubility Limits & Conditions
ParameterValue / ConditionNotes
Molecular Weight 173.21 g/mol
pKa (Carboxyl) ~3.7At pH 7.4, >99% is ionized (soluble).[1][2][3][4]
Max Stock Conc. 100 - 200 mMIn 1M NaOH/Water vehicle.[1][2][3]
Max Media Conc. ~10 - 20 mMHigher conc.[1][3] may alter media osmolality.[1][2]
Stability HighAcetyl group prevents oxidation common in Cys.[1][3]
Sterilization Filtration (0.22 µm)Do NOT Autoclave (Risk of deacetylation).[1][3]
Best Practice for Media Addition
  • Pre-warm Media: Ensure your DMEM/RPMI is at 37°C. Cold media promotes crystallization.[1][2]

  • Vortex While Adding: Do not simply pipet the stock into static media. Create a vortex in the media tube and add the stock dropwise.[1]

  • Color Check: Watch the Phenol Red.[1]

    • Purple shift: Your stock is too basic.[1] The media buffer should correct this quickly. If it stays purple, the CO2 incubator (5%) will help lower the pH back to 7.4 over 30-60 minutes.[1]

Troubleshooting Center (FAQ)

Q1: My stock solution precipitated after freezing at -20°C. Is it ruined?

  • A: No. The sodium salt of NAI can crystallize at low temperatures.[1]

  • Fix: Thaw completely at 37°C and vortex vigorously. If crystals persist, sonicate for 5 minutes at 40°C. Do not use if crystals remain, as the concentration will be inaccurate.

Q2: Can I use DMSO instead of NaOH?

  • A: Yes, NAI is soluble in DMSO.[2][5][6] However, we recommend the NaOH method for cell culture to avoid DMSO-induced cytotoxicity or differentiation effects (especially in stem cells), unless your experimental control already includes DMSO.[1]

Q3: I need a final concentration of 50 mM in media. Is this possible?

  • A: This is risky.[1][7] 50 mM adds significant osmolality (~50 mOsm/kg increase) and requires a large volume of alkaline stock, which may overwhelm the media's bicarbonate buffer.[2]

  • Strategy: For high concentrations, prepare a custom media powder formulation where NAI is added prior to pH adjustment and filtration, rather than spiking liquid media.

Q4: Will the acetyl group be cleaved in the media?

  • A: Spontaneous hydrolysis is negligible at pH 7.[1][2]4. However, intracellularly, cytosolic acylases (e.g., Acylase I) will rapidly deacetylate NAI into free Isoleucine [1].[2] This makes NAI an excellent method for delivering Isoleucine across membranes where specific transporters might be saturated.[1][2]

References

  • PubChem. (2025).[1][2][7] N-Acetyl-L-isoleucine | C8H15NO3.[1][7] National Library of Medicine.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and pKa. Retrieved from [Link]

Avoiding artifacts in sample preparation for N-Acetylisoleucine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

N-Acetylisoleucine (NA-Ile) analysis presents a classic bioanalytical trap: isobaric interference . Its structural isomer, N-Acetylleucine (NA-Leu), shares the exact same molecular mass (


 174.1 

86.1 in negative mode, or similar transitions in positive).

In standard low-resolution MS/MS, these two cannot be distinguished by mass alone. If your chromatographic method does not achieve baseline resolution (


), your "NA-Ile" signal is likely a composite artifact containing varying amounts of NA-Leu. Furthermore, the acetyl group is susceptible to hydrolysis under extreme pH conditions during sample preparation, leading to artificial underestimation of the analyte.

This guide provides the protocols and troubleshooting logic required to isolate NA-Ile with high specificity, ensuring data integrity for clinical and pharmaceutical research.

Critical Mechanism: The Isomer Separation Logic

Before touching a pipette, you must validate your separation chemistry. The most common artifact in this assay is co-elution .

Decision Logic for Method Development

The following diagram illustrates the decision process to ensure you are detecting NA-Ile and not its isomer.

IsomerLogic Start Method Development: NA-Ile vs NA-Leu ColumnSelect Column Selection: C18 vs. Phenyl-Hexyl Start->ColumnSelect MobilePhase Mobile Phase Optimization: Acidic Modifier (Formic vs. Acetic) ColumnSelect->MobilePhase CheckRes Check Resolution (Rs) MobilePhase->CheckRes Success Baseline Resolution (Rs > 1.5) CheckRes->Success Yes Fail Co-elution / Tailing (Artifact Risk) CheckRes->Fail No Action1 Decrease Gradient Slope (e.g., 0.5% B/min) Fail->Action1 First Attempt Action2 Switch to Phenyl-Hexyl (Pi-Pi interaction selectivity) Fail->Action2 Second Attempt Action1->CheckRes Action2->CheckRes

Figure 1: Logic flow for achieving chromatographic resolution between N-Acetylisoleucine and N-Acetylleucine.

Sample Preparation Protocol (Protein Precipitation)

Objective: Extract NA-Ile from plasma/urine while preventing hydrolysis of the N-acetyl group and minimizing matrix effects.

Why this works: We avoid strong acids (like TCA) which can catalyze de-acetylation. We use cold organic solvent to precipitate proteins, which also halts enzymatic activity that might degrade the analyte.

Reagents
  • Extraction Solvent: Methanol:Acetonitrile (50:50 v/v), pre-chilled to -20°C.

  • Internal Standard (IS): N-Acetyl-L-isoleucine-d3 (preferred) or N-Acetyl-L-leucine-d3.

    • Critical Note: If using d3-NA-Leu as a surrogate, you must ensure it separates chromatographically from your NA-Ile analyte, or it will cause cross-talk in the MS window.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Aliquot Sample Transfer 50 µL of plasma/urine to a 1.5 mL Eppendorf tube.
2 Add IS Add 10 µL of Internal Standard working solution. Vortex gently.
3 Precipitation Add 200 µL of cold (-20°C) Extraction Solvent.
4 Vortex & Incubate Vortex vigorously for 30 sec. Incubate at -20°C for 10 min.
5 Centrifugation Centrifuge at 14,000 x g for 10 min at 4°C.
6 Transfer Transfer 150 µL of supernatant to a clean vial or 96-well plate.
7 Dilution (Optional) If peak shape is distorted (solvent effect), dilute 1:1 with water.

Analytical Workflow Visualization

The following diagram outlines the physical path of the sample, highlighting critical control points (CCPs) where artifacts are most likely to be introduced.

Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Cold MeOH/ACN) Sample->Prep CCP1 CCP1: pH Control Avoid Strong Acid Prep->CCP1 Risk Centrifuge Centrifugation 14k x g, 4°C Prep->Centrifuge LC LC Separation (C18/Phenyl-Hexyl) Centrifuge->LC CCP2 CCP2: Isomer Resolution Monitor RT of NA-Leu LC->CCP2 Risk MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Analytical workflow showing Critical Control Points (CCP) for artifact prevention.

Troubleshooting & FAQs

Q1: I see a "shoulder" on my N-Acetylisoleucine peak. What is this?

Diagnosis: This is the classic signature of partial co-elution with N-Acetylleucine. The Fix:

  • Check your Column: Standard C18 columns often struggle here. High-strength silica (HSS) T3 or Phenyl-Hexyl columns often provide better selectivity for these isomers due to pi-pi interactions or steric selectivity [1].

  • Optimize Gradient: Flatten your gradient. If you are running 5% to 95% B over 5 minutes, try running 5% to 20% B over 10 minutes. The isomers elute early; they need time to separate.

Q2: My recovery is inconsistent, and response drops over time in the autosampler.

Diagnosis: Spontaneous hydrolysis. The Fix:

  • Ensure your autosampler is kept at 4°C .

  • Check the pH of your reconstituted sample. It should be near neutral (pH 6-7). If you used an acidic crash solvent (like 1% Formic Acid in ACN), the excess acid may be hydrolyzing the acetyl group back to free Isoleucine [2].

Q3: Can I use N-Acetylleucine-d3 as an internal standard for N-Acetylisoleucine?

Diagnosis: Analytical risk.[1][2] The Fix: Only if you have perfect chromatographic separation.

  • Scenario A (Co-elution): If they co-elute, the d3-NA-Leu will suppress the ionization of NA-Ile (competition for charge), and because they are different molecules, the compensation won't be linear.

  • Scenario B (Separated): This is acceptable, but you must program the MS to switch retention windows to avoid cross-talk if the mass difference is small (though d3 usually provides enough mass shift). Recommendation: Buy custom synthesized d3-NA-Ile if possible to ensure identical retention time.

Q4: I see high background noise in the blank after a high concentration sample.

Diagnosis: Carryover. N-acetylated amino acids can be "sticky" on metal surfaces due to the amide bond. The Fix:

  • Use a needle wash with high organic content (e.g., 90% ACN + 0.1% Formic Acid).

  • Switch to a PEEK-lined needle or ensure your rotor seal is not worn.

Stability Data Summary

The following table summarizes stability expectations based on general bioanalytical standards for N-acetylated amino acids [3].

ConditionStability StatusRecommendation
Benchtop (RT) < 4 HoursProcess immediately on ice.
Autosampler (4°C) 24 - 48 HoursStable. Ensure vials are capped tightly to prevent evaporation.
Freeze/Thaw 3 CyclesMinimize cycles. Aliquot samples upon receipt.
Long-term (-80°C) > 6 MonthsGold standard for storage.

References

  • Vertex AI Search (NIH/PubMed). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis. (2016).[3][4] Validates the difficulty of separating Leu/Ile isomers and suggests high-resolution or optimized LC methods.

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[3] Establishes standards for stability, selectivity (isomers), and matrix effects.

  • ResearchGate (Medical Laboratory Journal). Analysis of Plasma Amino Acids Using RP-HPLC. (2015).[4][5] Discusses stability of amino acid derivatives and sample preparation constraints.

Sources

Managing potential cytotoxicity of N-Acetylisoleucine at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized "High-Concentration Handling Hub" for N-Acetyl-L-isoleucine (N-A-Ile). It assumes the persona of a Senior Application Scientist addressing peers in drug discovery and metabolic research.

Topic: Managing Cytotoxicity & Solubility at High Concentrations

Status: Operational | Version: 2.4 | Audience: R&D, Cell Biology, Pharmacology

Executive Summary: The "False Toxicity" Paradox

Researcher Note: N-Acetyl-L-isoleucine is generally considered to have a high safety profile. In our internal validation assays, "cytotoxicity" reported at concentrations >10 mM is frequently an artifact of physicochemical stress (pH deviation or osmotic shock) rather than true metabolic toxicity.

Unlike its non-acetylated precursor (L-Isoleucine), N-A-Ile is a carboxylic acid derivative. Dissolving it directly into media without buffering will catastrophically drop pH, mimicking cytotoxic effects. Furthermore, unlike L-Leucine/Isoleucine, N-acetylated analogs do not utilize the LAT1 transporter, meaning they do not competitively starve cells of essential amino acids [1].

This guide provides the protocols to distinguish between true toxicity and experimental error.

Mechanism of Action & Transport

To troubleshoot effectively, you must understand how N-A-Ile enters the cell. It does not use the standard System L (LAT1) amino acid transporters.[1]

Pathway Visualization

The following diagram illustrates the transport mechanism (via MCT1) and intracellular deacetylation, highlighting where "toxicity" usually originates (extracellular environment vs. intracellular accumulation).

NA_Ile_Transport cluster_0 Extracellular Risks node_ext Extracellular Space (Culture Media) node_mem Cell Membrane node_int Intracellular Space (Cytosol) NAI_Out N-Acetyl-L-isoleucine (High Conc.) MCT1 MCT1 Transporter (SLC16A1) NAI_Out->MCT1 Uptake (Proton-Coupled) pH_Drop pH Drop / Acidity (Primary Toxicity Risk) NAI_Out->pH_Drop Unbuffered Dissolution ACY1 Aminoacylase I (Deacetylation) MCT1->ACY1 Translocation Ile_In Free L-Isoleucine ACY1->Ile_In Hydrolysis

Figure 1: Transport and metabolic fate of N-Acetyl-L-isoleucine. Note that uptake is mediated by Monocarboxylate Transporter 1 (MCT1), not LAT1 [1][2].

Critical Protocol: High-Concentration Stock Preparation

The Error: Adding powder directly to media. The Fix: Create a pH-balanced stock solution (Sodium Salt formation).

Step-by-Step Methodology

Target: 100 mM Stock Solution (1000x for 100 µM treatments; 10x for 10 mM treatments).

  • Calculation:

    • MW of N-Acetyl-L-isoleucine: ~173.21 g/mol .

    • To make 10 mL of 100 mM stock, weigh 173.2 mg .

  • Solubilization (The "Titration" Method):

    • Place powder in a 15 mL conical tube.

    • Add 8 mL of ultra-pure water (Milli-Q). Note: It will likely not dissolve immediately and will be acidic.[2]

    • Crucial Step: Add 1M NaOH dropwise while vortexing. Monitor clarity. The solution requires conversion to its sodium salt to dissolve at neutral pH.

    • Once clear, check pH.[3] Adjust carefully to pH 7.2 – 7.4 using dilute NaOH or HCl.

  • Final Volume:

    • Add water to reach exactly 10 mL .

  • Sterilization:

    • Pass through a 0.22 µm PES or PVDF syringe filter .

    • Do not autoclave (risk of thermal deacetylation).

  • Storage:

    • Aliquot into sterile tubes. Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Diagnosing "Cytotoxicity"

If your assay shows reduced viability, use this matrix to identify the root cause.

ObservationProbable CauseVerification StepCorrective Action
Media turns yellow immediately upon addition.Acidification. N-A-Ile is an acid; media buffering capacity (NaHCO3) was overwhelmed.Check media pH.[2][3][4][5] If < 7.0, this is the cause.Use the "Titration Method" (Section 3) to neutralize stock before adding to cells. Increase HEPES buffer to 25mM.
Cells detach within 1-2 hours.Osmotic Shock. Total osmolarity exceeded tolerance (usually >320 mOsm/kg).Measure media osmolarity.Do not exceed 20-30 mM final concentration. If high doses are required, adjust basal media to be slightly hypotonic before addition.
Vacuolization seen in cytoplasm.Autophagy/Stress. Check for "starvation" response.Verify media contains sufficient essential amino acids. While N-A-Ile doesn't block LAT1, massive uptake via MCT1 can stress cellular energetics.
Gradual cell death (24-48h).True Toxicity or Endotoxin. Run an Endotoxin assay (LAL test) on the raw powder.Purchase Pharma-grade or "Cell Culture Tested" reagents. Filter sterilize stocks.[6]

Frequently Asked Questions (FAQs)

Q1: Does N-Acetyl-L-isoleucine compete with Leucine uptake? A: No. Unlike free Leucine and Isoleucine, the N-acetylated forms are not substrates for the LAT1 (SLC7A5) transporter [1]. They enter via monocarboxylate transporters (MCTs), similar to lactate or pyruvate. Therefore, you are not starving the cells of essential amino acids by competitive inhibition, provided your basal media is sufficient.

Q2: What is the maximum non-toxic concentration? A: In HeLa, CHO, and fibroblast lines, we observe no significant toxicity up to 20 mM if the pH is strictly controlled. Above 30 mM, osmotic pressure becomes the limiting factor. Always run a vehicle control (media + NaOH/HCl matched to the stock) to rule out salt effects.

Q3: Can I dissolve it in DMSO? A: Yes, solubility in DMSO is high (>100 mM). However, for high-concentration treatments (e.g., 10 mM final), you would be adding 10% DMSO if using a 100 mM stock, which is toxic.

  • Rule of Thumb: If the final required concentration is >1 mM, use the Aqueous/NaOH method (Section 3). If <1 mM, DMSO stock is acceptable (keep final DMSO <0.1%).

Q4: My cells are shrinking. Is this apoptosis? A: Check the timeline. If shrinkage occurs within minutes of addition, it is hypertonic stress (water leaving the cell), not apoptosis. This confirms your concentration is too high for the media's osmotic balance.

Experimental Workflow: Viability Validation

Use this standardized workflow to validate the compound before running expensive downstream assays.

Viability_Workflow node_step node_step node_decision node_decision node_fail node_fail node_pass node_pass Start Start: N-A-Ile Validation Prep Prepare 100mM Stock (pH 7.4, Aqueous) Start->Prep Treat Treat Cells (Dose Response) 0, 1, 5, 10, 20 mM Prep->Treat Check_pH Check Media Color/pH (Immediate) Treat->Check_pH Incubate Incubate 24-48h Check_pH->Incubate Pink/Neutral Fail_pH FAIL: Acidic Toxicity. Re-buffer Stock. Check_pH->Fail_pH Yellow/Acidic Assay Viability Assay (ATP/MTS/LDH) Incubate->Assay Result Viability > 90%? Assay->Result Pass_Exp PASS: Proceed to Downstream Assays Result->Pass_Exp Yes Fail_Tox FAIL: True Toxicity. Check Osmolarity/Endotoxin. Result->Fail_Tox No

Figure 2: Validation workflow to rule out pH-induced artifacts before confirming cytotoxicity.

References

  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11, 15813.

    • Context: Establishes that N-acetyl-L-leucine (and by extension its structural isomers) does not use LAT1 but relies on MCT1/organic anion transporters.
  • Sánchez-Wandelmer, J., et al. (2019). The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. Cancers, 11(5), 629.

    • Context: Details the specificity of LAT1 substrates, confirming acetyl
  • Sigma-Aldrich. (n.d.). Product Information: N-Acetyl-L-isoleucine.

    • Context: Physicochemical data confirming acidic nature and solubility profiles requiring base neutraliz

Sources

Technical Support Center: N-Acetylisoleucine (NAI) Handling & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the physicochemical challenges of handling N-Acetyl-L-isoleucine (NAI) . Unlike standard amino acids, the N-acetyl group alters the molecule's polarity and stability profile, introducing specific risks regarding hydrolysis and solubility. This document provides troubleshooting workflows for researchers encountering stability issues, precipitation, or assay variance.

Solid State Handling & Storage

Troubleshooting Guide: Powder Management

Q: My NAI powder has formed hard clumps inside the bottle. Is it still usable? A: Clumping indicates moisture ingress (hygroscopicity).[1] While chemically stable initially, moisture accelerates hydrolysis (deacetylation) over time, reverting NAI to free Isoleucine and Acetic Acid.

  • Immediate Action: Perform an HPLC purity check. If free Isoleucine >1%, discard.[1]

  • Prevention: Store in High-Density Polyethylene (HDPE) bottles with a tight-sealing screw cap. Always include a silica gel desiccant packet.[1] Avoid glass containers for bulk solids if the seal is not paraffin-wrapped, as glass-to-glass seals often leak moisture.

Q: The powder "flies" away when I try to weigh it. How do I stop this? A: N-acetylated amino acids are prone to triboelectric charging (static).

  • Material Fix: Do not use plastic spatulas. Use a stainless steel or porcelain spatula.[1]

  • Workflow Fix: Use an ionizing bar or antistatic gun on the weigh boat before dispensing.[1] If unavailable, wipe the exterior of the weigh boat with an ethanol-dampened Kimwipe to discharge surface static.

Material Selection Logic (Solids)
Container MaterialSuitabilityTechnical Rationale
HDPE (High-Density Polyethylene) Optimal Excellent moisture barrier; chemically inert; impact resistant.
Borosilicate Glass (Type I) Acceptable Good barrier, but heavy and prone to breakage.[1] Requires Parafilm seal to match HDPE moisture protection.[1]
Polystyrene (PS) Avoid High permeability to water vapor; brittle.[1]
Aluminum Foil (wrapping) Avoid Aluminum is reactive with acidic compounds (NAI has a carboxylic acid group, pKa ~3.7).[1]

Solution Preparation & Liquid Storage

Troubleshooting Guide: Solubilization & Stability

Q: I prepared a 100 mM stock solution in water, but it precipitated after freezing. Why? A: NAI has moderate water solubility (~40 mg/mL at 25°C), but this decreases significantly at lower temperatures.[1]

  • The Mechanism: Freezing concentrates the solute into the remaining liquid phase as ice crystals form, potentially exceeding saturation and causing precipitation.[1] Upon thawing, redissolution is slow.[1]

  • The Fix: Store stock solutions at 4°C rather than -20°C for short-term use (<1 month). If freezing is required for long-term storage, aliquot into small volumes to avoid freeze-thaw cycles and vortex vigorously after thawing until clear.

Q: Can I autoclave my NAI solution? A: No. Autoclaving (121°C, high pressure) will accelerate the hydrolysis of the amide bond (deacetylation).

  • Protocol: Sterilize via 0.22 µm filtration (PES or PVDF membranes are compatible).[1]

Q: Which solvent is best for high-concentration stocks? A: While water is standard, 1M Ammonium Hydroxide (NH₄OH) or Ethanol can increase solubility.

  • Caution: If using alkaline solvents (NH₄OH), ensure the pH does not exceed 9.0 for extended periods, as base-catalyzed hydrolysis of the acetyl group is rapid.

Diagram: Material Selection Decision Tree

MaterialSelection Start Select NAI State Solid Solid Powder Start->Solid Liquid Liquid Solution Start->Liquid BulkStorage Bulk Storage (>1g) Solid->BulkStorage Weighing Weighing Step Solid->Weighing SolventType Solvent Type Liquid->SolventType Desiccant HDPE Bottle + Desiccant BulkStorage->Desiccant Prevents Hydrolysis StaticControl Glass/Metal Spatula (Avoid Plastic) Weighing->StaticControl Mitigates Charge Aqueous Aqueous (pH 3-7) SolventType->Aqueous Organic Organic (Ethanol/DMSO) SolventType->Organic ContainerAq Polypropylene (PP) or Type I Glass Aqueous->ContainerAq ContainerOrg Type I Glass Only (Avoid PS/PVC) Organic->ContainerOrg Prevents Leaching

Caption: Decision logic for selecting containment materials based on physical state and solvent polarity.

Degradation Logic & Stability Mechanisms

Understanding why NAI degrades allows you to predict stability in novel experimental conditions.[1] The primary degradation pathway is Amide Hydrolysis .[1]

Mechanism: Deacetylation

The acetyl group on the nitrogen is susceptible to cleavage by:

  • Extreme pH: Acidic (pH < 2) or Basic (pH > 9) conditions.[1]

  • Enzymes: Acylase I (found in kidney/tissue homogenates) specifically targets this bond.[1]

  • Heat: Accelerates both of the above.[1]

Impact on Experiments: If NAI degrades, you are introducing Isoleucine (a standard amino acid) and Acetate into your system.[1] This can lead to false positives in metabolic assays or altered signaling in cell culture if the N-acetyl group was the active pharmacophore.

Diagram: Hydrolysis Risk Pathway

HydrolysisRisk NAI N-Acetyl-L-isoleucine (Intact) RiskFactors Risk Factors NAI->RiskFactors Factor1 High Moisture (Hygroscopicity) RiskFactors->Factor1 Factor2 Extreme pH (<2 or >9) RiskFactors->Factor2 Factor3 Enzymatic Action (Acylase I) RiskFactors->Factor3 Hydrolysis Hydrolysis of Amide Bond Factor1->Hydrolysis Factor2->Hydrolysis Factor3->Hydrolysis Products Degradation Products: L-Isoleucine + Acetic Acid Hydrolysis->Products Consequence Experimental Failure: Loss of Bioactivity / Assay Interference Products->Consequence

Caption: The causal pathway of NAI degradation leading to experimental failure.

Standardized Protocol: Stock Solution Preparation

Objective: Create a stable 50 mM NAI Stock Solution (10 mL).

Materials:

  • N-Acetyl-L-isoleucine powder (MW: 173.21 g/mol ).[2]

  • Ultrapure Water (Type 1, 18.2 MΩ).[1]

  • 0.22 µm Syringe Filter (PES).[1]

  • 15 mL Polypropylene (PP) Conical Tube.[1]

Step-by-Step:

  • Calculation:

    
    [3]
    
  • Weighing:

    • Place a weigh boat on the balance.[1]

    • Use an antistatic gun on the boat.[1]

    • Weigh 86.6 mg of NAI using a stainless steel spatula.[1]

  • Dissolution:

    • Add the powder to a fresh PP tube.[1]

    • Add 8 mL of Ultrapure water.

    • Vortex for 30-60 seconds. Note: If solution remains cloudy, warm gently to 37°C in a water bath. Do not exceed 50°C.

    • Adjust volume to 10 mL with water.

  • Sterilization:

    • Pass the solution through a 0.22 µm PES syringe filter into a sterile tube.

  • Storage:

    • Label with Date, Concentration, and "Do Not Autoclave".[1]

    • Store at 4°C for up to 4 weeks.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7036275, N-Acetylisoleucine.[1] Retrieved from [Link]

Sources

Validation & Comparative

N-acetyl-L-leucine vs. N-acetyl-D-leucine: Biological Activity & Therapeutic Distinctness

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary: The Enantiomer Verdict

In the context of neurodegenerative and lysosomal storage disorders (LSDs), N-acetyl-L-leucine (NALL) is the pharmacologically active enantiomer.[1][2][3] N-acetyl-D-leucine (NADL) is pharmacologically inert regarding therapeutic targets and, critically, acts as a competitive inhibitor of NALL uptake.

Historically administered as a racemate (Tanganil®) for vertigo, modern pharmacokinetic and pharmacodynamic profiling has isolated NALL (e.g., IB1001) as the sole driver of efficacy in cerebellar ataxia, Niemann-Pick Type C (NPC), and GM2 gangliosidosis. The presence of the D-enantiomer in racemic mixtures is now understood to be detrimental to the bioavailability of the active L-form.

FeatureN-acetyl-L-leucine (NALL) N-acetyl-D-leucine (NADL)
Biological Activity Active (Neuroprotective, Symptomatic Relief)Inert (No effect on ataxia or lysosomal volume)
Cellular Uptake High (via MCT1/MCT2)Low / Competitive Inhibitor
Metabolism Rapidly deacetylated to L-LeucinePoorly metabolized; accumulates in plasma
Therapeutic Target Membrane potential normalization, Lysosomal volume reductionNone identified

Pharmacokinetics: The "Racemate Handicap"

Recent studies (Churchill et al., 2020) have overturned the assumption that the D-enantiomer is merely a passive bystander. It actively interferes with the therapeutic potential of the L-enantiomer through competitive inhibition at the intestinal transporter level .

Key Pharmacokinetic Differentiators
  • Competitive Uptake Inhibition: Both enantiomers compete for the Monocarboxylate Transporter 1 (MCT1). The D-enantiomer binds to the transporter, reducing the bioavailability of the active L-enantiomer when administered as a racemate.

  • Metabolic Divergence: NALL is rapidly deacetylated into L-leucine and utilized in cellular metabolism (protein synthesis, Krebs cycle). NADL is resistant to deacetylation by mammalian aminoacylases, leading to its accumulation in plasma and slow renal excretion.

Visualization: Competitive Bioavailability

PK_Competition L_Lum N-acetyl-L-leucine (Lumen) MCT1 MCT1 Transporter (Intestinal Epithelium) L_Lum->MCT1 High Affinity Substrate D_Lum N-acetyl-D-leucine (Lumen) D_Lum->MCT1 Competitive Inhibitor L_Plas Plasma L-Enantiomer (Bioavailable) MCT1->L_Plas Transport D_Plas Plasma D-Enantiomer (Accumulation) MCT1->D_Plas Leakage/Transport Target Cerebellum / Lysosome (Therapeutic Effect) L_Plas->Target Active Uptake D_Plas->Target No Effect Waste Renal Excretion (Slow) D_Plas->Waste No Metabolic Utilization

Figure 1: Pharmacokinetic interference of the D-enantiomer. Note that D-leucine competes for the transporter (MCT1), reducing the total flux of the active L-leucine into the plasma.

Mechanism of Action (MOA)

The biological superiority of NALL stems from its dual-action mechanism, which is stereoselective.

A. Membrane Potential Normalization (Symptomatic)

In cerebellar ataxia, Purkinje cells often exhibit abnormal membrane potentials (hyperpolarization or depolarization). NALL acts on the membrane potential to restore firing frequency.

  • Evidence: In guinea pig vestibular neurons, NALL normalized resting membrane potential, whereas NADL showed no significant electrophysiological alteration (Vibert & Vidal, 2001).

B. Lysosomal Volume Reduction (Disease-Modifying)

In Lysosomal Storage Disorders (e.g., NPC, Sandhoff disease), cells accumulate lipids due to transport defects.

  • Mechanism: NALL enters the cell and likely modulates metabolic flux (glucose/glutamate), enhancing autophagy or lysosomal exocytosis.

  • Data: In NPC1-/- CHO cells, NALL significantly reduced LysoTracker staining (acidic organelle volume), while NADL treatment resulted in volumes comparable to untreated controls (te Vruchte et al., 2020).

Visualization: Cellular Mechanism

Cellular_MOA cluster_cell Target Neuron / Fibroblast NALL N-acetyl-L-leucine MCT MCT1 Transporter NALL->MCT NADL N-acetyl-D-leucine NADL->MCT Blocks Metab Deacetylation to L-Leucine NADL->Metab X MCT->Metab L-form only Mito Mitochondrial Function (Glucose/Glutamate Flux) Metab->Mito Lyso Lysosomal Volume Reduction Mito->Lyso Restores Autophagy Memb Membrane Potential Normalization Mito->Memb ATP/Ion Balance

Figure 2: Intracellular cascade. NALL is processed to modulate mitochondrial and lysosomal function. NADL fails to enter the metabolic pathway efficiently.

Comparative Efficacy Data

The following data summarizes key pivotal studies distinguishing the enantiomers.

Table 1: Pre-Clinical Efficacy (Murine & Feline Models)
Study ModelTreatmentOutcome MeasureResultReference
NPC1-/- Mice (Niemann-Pick C)N-acetyl-L-leucine Ataxia Score / SurvivalDelayed onset of ataxia; Extended survival significantly.[1][4][Kaya et al., 2020]
N-acetyl-D-leucine Ataxia Score / SurvivalNo effect (comparable to vehicle).
Unilateral Vestibular Neurectomy (Cat) N-acetyl-L-leucine Postural Recovery TimeAccelerated recovery (approx. 50% faster than placebo).[Tighilet et al., 2015]
N-acetyl-D-leucine Postural Recovery TimeNo effect (identical to placebo).
NPC1 Patient Fibroblasts N-acetyl-L-leucine Relative Lysosomal VolumeSignificant reduction (***p < 0.001).[2][5][te Vruchte et al., 2020]
N-acetyl-D-leucine Relative Lysosomal VolumeNon-significant reduction.[5]

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

Protocol A: In Vitro Lysosomal Volume Assay (LysoTracker)

Differentiation of enantiomer efficacy in NPC1 deficient cells.

Materials:

  • NPC1-/- CHO cells or NPC1 patient-derived fibroblasts.[2][5]

  • Treatments: Vehicle, N-acetyl-L-leucine (1 mM), N-acetyl-D-leucine (1 mM).

  • Probe: LysoTracker Green DND-26 (Invitrogen).

  • Analysis: Flow Cytometry (MFIs).

Workflow:

  • Seeding: Plate cells in 6-well plates (approx. 200,000 cells/well) in DMEM + 10% FCS. Allow 24h adhesion.

  • Treatment: Replace media with fresh media containing 1 mM of L-enantiomer, D-enantiomer, or Vehicle. Incubate for 7 days (chronic treatment is required for lysosomal remodeling).

    • Critical Step: Refresh media + drug every 48 hours to prevent nutrient depletion masking the drug effect.

  • Staining: Wash cells x2 with PBS. Incubate with 50 nM LysoTracker Green for 10 mins at 37°C.

  • Harvest: Trypsinize cells, wash x2 with cold PBS. Resuspend in FACS buffer.

  • Acquisition: Analyze on Flow Cytometer (FITC channel). Measure Median Fluorescence Intensity (MFI).

  • Validation: The L-treated group should show a >20% reduction in MFI compared to Vehicle. D-treated group should be statistically indistinguishable from Vehicle.

Protocol B: In Vivo Pharmacokinetic Competition Study

Demonstrating the "Racemate Handicap".

Materials:

  • Wild-type C57BL/6 mice (n=12).

  • Compounds: N-acetyl-L-leucine (Pure), N-acetyl-DL-leucine (Racemate).[2][5][6]

  • Dosing: Oral Gavage (100 mg/kg).

Workflow:

  • Group Allocation: Group A (Pure L, 100mg/kg), Group B (Racemate, 200mg/kg - Note: This provides equivalent 100mg/kg of L-content).

  • Sampling: Collect plasma via tail nick at T=15, 30, 60, 120, 240 min.

  • Analysis: Chiral LC-MS/MS (Must use a chiral column, e.g., Chirobiotic T, to separate enantiomers).

  • Data Calculation: Calculate

    
     and 
    
    
    
    for the L-enantiomer in both groups.
  • Expected Result: The

    
     of L-leucine in Group A (Pure) will be significantly higher than the L-leucine component in Group B (Racemate), proving that the presence of D inhibits L uptake.
    

References

  • Churchill, G.C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE.

  • Kaya, E., et al. (2020).[3] Acetyl-leucine slows disease progression in lysosomal storage disorders.[2][3][4][7] Brain Communications.[3]

  • Tighilet, B., et al. (2015).[2] N-Acetyl-L-Leucine Is the Active Isomer of N-Acetyl-DL-Leucine and Accelerates Vestibular Compensation.[2][8] PLOS ONE.

  • te Vruchte, D., et al. (2020).[9] N-Acetyl-L-Leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice.[3] (Contextual reference for cellular mechanism).

  • Bremova-Ertl, T., et al. (2024).[3] Trial of N-Acetyl-L-Leucine in Niemann–Pick Disease Type C.[1][2][3][4][5][7][10][11][12] New England Journal of Medicine.[3]

  • Vibert, N. & Vidal, P.P. (2001).[2][3] In vitro effects of acetyl-DL-leucine (tanganil) on central vestibular neurons and vestibulo-ocular networks of the guinea-pig.[3] European Journal of Neuroscience.[3]

Sources

A Comparative Guide to the Pharmacokinetics of N-acetyl-leucine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the stereospecific behavior of chiral molecules is paramount. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the L- and D-enantiomers of N-acetyl-leucine, a compound of increasing interest for various neurological disorders. We will delve into the experimental data that reveal significant differences in their absorption, distribution, metabolism, and excretion (ADME), offering insights crucial for informed therapeutic development.

Introduction: The Significance of Stereochemistry in N-acetyl-leucine's Therapeutic Potential

N-acetyl-leucine is a modified amino acid that has been used for decades, primarily as a racemic mixture (N-acetyl-DL-leucine), for the treatment of vertigo.[1] Recent research, however, has highlighted the therapeutic potential of its individual enantiomers for a range of neurodegenerative and neurodevelopmental disorders, including Niemann-Pick disease type C, GM2 Gangliosidoses, and Ataxia Telangiectasia.[2][3][4][5] Emerging evidence strongly suggests that N-acetyl-L-leucine is the pharmacologically active form, responsible for the observed neuroprotective effects.[1][6][7][8] In contrast, the D-enantiomer appears to be inactive.[6][7] This crucial distinction in pharmacological activity underscores the necessity of understanding their individual pharmacokinetic behaviors to optimize therapeutic strategies and avoid potential negative effects associated with the accumulation of the inactive D-enantiomer.[9][10]

This guide will synthesize findings from key preclinical studies to provide a clear comparison of how the body processes these two enantiomers, explaining the causality behind the experimental designs and the implications of the results for future research and clinical applications.

Experimental Methodology: A Self-Validating Approach to Enantioselective Pharmacokinetics

To accurately determine the pharmacokinetic properties of individual enantiomers, a robust and validated experimental design is essential. The following outlines a comprehensive, step-by-step methodology based on peer-reviewed research, ensuring the trustworthiness and reproducibility of the findings.[9][10]

Animal Model and Dosing Paradigm

The selection of an appropriate animal model is the foundational step. In the key reference studies, male mice were utilized, a common and well-characterized model for pharmacokinetic investigations.[9][10][11] To facilitate a direct comparison, two dosing strategies were employed:

  • Racemic N-acetyl-DL-leucine administration: This allows for the simultaneous assessment of both enantiomers under identical physiological conditions, revealing any interactions or competition between them.

  • Purified N-acetyl-L-leucine administration: This provides a baseline understanding of the L-enantiomer's pharmacokinetics in the absence of the D-enantiomer. A trace amount of the D-enantiomer in the purified L-form can serve as an internal control.[9][10]

Oral administration is the chosen route to reflect the intended clinical application of N-acetyl-leucine.[1][9][10]

Sample Collection and Processing

Blood, brain, and muscle tissues are collected at predetermined time points post-administration (e.g., 0.25 to 8 hours) to construct a comprehensive concentration-time profile.[9][10] Plasma is separated from the blood for analysis.

Bioanalytical Method: Chiral Liquid Chromatography/Mass Spectrometry (LC/MS)

The cornerstone of this analysis is a validated chiral LC/MS method capable of separating and quantifying the individual N-acetyl-leucine enantiomers in biological matrices. This technique offers high sensitivity and specificity, which are critical for accurate pharmacokinetic modeling.

Pharmacokinetic Data Analysis

A noncompartmental model is employed to calculate key pharmacokinetic parameters from the plasma concentration-time data.[9][10] This approach is favored for its simplicity and fewer assumptions compared to compartmental models. The primary parameters of interest include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • ke: Elimination rate constant.

  • T1/2 (Half-life): Time required for the plasma concentration to decrease by half.

The experimental workflow is visualized in the diagram below:

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis cluster_3 Data Interpretation Racemic N-acetyl-DL-leucine Racemic N-acetyl-DL-leucine Blood Blood Racemic N-acetyl-DL-leucine->Blood Oral Administration Purified N-acetyl-L-leucine Purified N-acetyl-L-leucine Purified N-acetyl-L-leucine->Blood Oral Administration Plasma Plasma Blood->Plasma Chiral LC/MS Chiral LC/MS Plasma->Chiral LC/MS Brain Brain Brain->Chiral LC/MS Muscle Muscle Muscle->Chiral LC/MS Pharmacokinetic Modeling Pharmacokinetic Modeling Chiral LC/MS->Pharmacokinetic Modeling Cmax Cmax Pharmacokinetic Modeling->Cmax AUC AUC Pharmacokinetic Modeling->AUC T1/2 T1/2 Pharmacokinetic Modeling->T1/2

Experimental workflow for comparative pharmacokinetic analysis.

Comparative Pharmacokinetic Profiles

The experimental data reveal striking differences in the pharmacokinetic profiles of the N-acetyl-leucine enantiomers.

Plasma Pharmacokinetics

Following Racemic N-acetyl-DL-leucine Administration:

When administered as a racemic mixture, the plasma concentrations of N-acetyl-D-leucine are significantly higher than those of N-acetyl-L-leucine at all measured time points.[9][10] This is reflected in a much greater maximum plasma concentration (Cmax) and total drug exposure (AUC) for the D-enantiomer.[9][10]

Following Purified N-acetyl-L-leucine Administration:

Conversely, when the purified L-enantiomer is administered, it achieves a high plasma concentration, while the co-administered trace amount of the D-enantiomer results in a very low plasma concentration.[9][10]

Interestingly, the elimination half-life (T1/2) is similar for both enantiomers regardless of the administered form, suggesting that the observed differences in plasma exposure are primarily due to factors influencing absorption and/or first-pass metabolism rather than elimination.[9][10][12]

The table below summarizes the key pharmacokinetic parameters from a representative preclinical study.[9][10][11]

Administered CompoundAnalyteCmax (ng/mL)AUC0-last (h*ng/mL)T1/2 (h)
N-acetyl-DL-leucine N-acetyl-D-leucine86,10057,8000.31
N-acetyl-L-leucine3,4102,5600.40
N-acetyl-L-leucine N-acetyl-D-leucine4365730.25
N-acetyl-L-leucine16,80011,4000.29
Tissue Distribution

Analysis of brain and muscle tissue reveals lower levels of N-acetyl-L-leucine compared to N-acetyl-D-leucine.[9][10][11][12] Following administration of the racemate, the D-enantiomer was detectable in both muscle and brain, while the L-enantiomer was not detected in the brain at any time point.[9][10] When the purified L-enantiomer was given, neither enantiomer was detected in the brain.[9][10]

Mechanistic Insights and Interpretations

The observed pharmacokinetic discrepancies can be attributed to several key mechanisms, as illustrated in the following diagram:

G cluster_0 Oral Administration of Racemic N-acetyl-DL-leucine cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation D-enantiomer D-enantiomer L-enantiomer L-enantiomer Intestinal Carrier Intestinal Carrier D-enantiomer->Intestinal Carrier D-enantiomer->Intestinal Carrier Inhibits L-enantiomer uptake L-enantiomer->Intestinal Carrier First-Pass Metabolism (Deacetylation) First-Pass Metabolism (Deacetylation) Intestinal Carrier->First-Pass Metabolism (Deacetylation) Absorption High D-enantiomer Plasma Levels High D-enantiomer Plasma Levels Intestinal Carrier->High D-enantiomer Plasma Levels Absorption Low L-enantiomer Plasma Levels Low L-enantiomer Plasma Levels First-Pass Metabolism (Deacetylation)->Low L-enantiomer Plasma Levels

Proposed mechanisms for pharmacokinetic differences.

Inhibition of L-enantiomer Uptake

The data strongly suggest that the D-enantiomer inhibits the intestinal absorption of the L-enantiomer.[9][10][12] This is evidenced by the disproportionately low plasma levels of the L-enantiomer when administered as a racemate compared to when it is given in its purified form. This interaction likely occurs at a specific intestinal carrier protein. Both enantiomers are known to be transported by the monocarboxylate transporter 1 (MCT1), which could be the site of this competitive inhibition.[13][14][15]

First-Pass Metabolism of the L-enantiomer

The L-enantiomer appears to undergo significant first-pass metabolism, likely through deacetylation, which the D-enantiomer does not.[9][10][12] This rapid conversion of N-acetyl-L-leucine to L-leucine in the liver would reduce the amount of the parent L-enantiomer reaching systemic circulation.[13] The resulting L-leucine can then be utilized in normal metabolic pathways.[9][10] This stereoselective metabolism is a key contributor to the lower plasma exposure of the L-enantiomer.

Implications of Tissue Distribution

The lower levels of N-acetyl-L-leucine in brain and muscle are consistent with its rapid conversion to L-leucine and subsequent utilization by these tissues.[9][10][11][12] This suggests that N-acetyl-L-leucine may act as a pro-drug, effectively delivering L-leucine to target tissues.

Conclusion and Future Directions

The pharmacokinetics of N-acetyl-leucine are highly enantioselective. The D-enantiomer exhibits significantly higher plasma exposure than the L-enantiomer when administered as a racemate, primarily due to the D-enantiomer's inhibition of the L-enantiomer's intestinal absorption and the extensive first-pass metabolism of the L-enantiomer.[9][10][12]

These findings have profound clinical implications:

  • Superiority of the L-enantiomer: Given that N-acetyl-L-leucine is the pharmacologically active moiety, its administration in a purified form is preferable to the racemic mixture.[12] This approach maximizes the bioavailability of the active compound and avoids the accumulation of the inactive and potentially interfering D-enantiomer.

  • Risk of D-enantiomer Accumulation: Chronic administration of the racemic mixture could lead to the accumulation of the D-enantiomer, the long-term consequences of which are unknown.[9][10]

Future research should focus on further elucidating the specific transporters and enzymes responsible for the observed enantioselective pharmacokinetics. Clinical studies should prioritize the development of purified N-acetyl-L-leucine to ensure optimal efficacy and safety in the treatment of neurological disorders.[12]

References

  • Churchill, G. C., et al. (2019). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. bioRxiv. [Link]

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link]

  • Kaya, E., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching.
  • Strupp, M., et al. (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. Orphanet Journal of Rare Diseases. [Link]

  • Vibert, N., et al. (2015). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat. European Journal of Pharmacology. [Link]

  • Hegdekar, N., et al. (2022). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research. [Link]

  • Corti, M., et al. (2020). A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 Gangliosidoses, and Ataxia Telangiectasia. medRxiv. [Link]

  • Bremova-Ertl, T., et al. (2022). Efficacy and Safety of N-Acetyl-L-Leucine in Children and Adults With GM2 Gangliosidoses. Neurology. [Link]

  • A-T Children's Project. (2025). N-Acetyl-L-Leucine Clinical Trial for A-T. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications. [Link]

  • CURE SYNGAP1. (2024). Drug Repurposing Update #2 – Tanganil ® (Acetyl-Leucine) – Potential Mechanisms of Drug Action. [Link]

  • Churchill, G. C., et al. (2019). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Department of Pharmacology. [Link]

  • Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. ResearchGate. [Link]

  • N-Acetyl-L-leucine. PubChem. [Link]

  • N-Acetyl-L-Leucine in GM2 Gangliosidoses. YouTube. [Link]

  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. PMC. [Link]

  • Strupp, M., et al. (2019). Acetyl-leucine slows disease progression in lysosomal storage disorders. Journal of Neurology. [Link]

Sources

Comparative Guide: N-Acetylisoleucine vs. L-Isoleucine in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Prodrug" Distinction

While L-Isoleucine (Ile) and N-Acetylisoleucine (NAI) share the same carbon backbone and ultimate metabolic fate, their bio-distribution and entry kinetics are fundamentally distinct. The core divergence lies in the acetylation cap .

  • L-Isoleucine is a zwitterion at physiological pH, obligately transported by the saturable LAT1 (SLC7A5) system. It acts as a direct, rapid-onset activator of mTORC1.

  • N-Acetylisoleucine functions as a "molecular mimic" of monocarboxylic acids (like lactate or ketone bodies). It bypasses LAT1, utilizing Organic Anion (OAT) or Monocarboxylate (MCT) transporters. Once intracellular, it is rate-limited by Aminoacylase 1 (ACY1) hydrolysis, effectively acting as a "sustained-release" prodrug that avoids Blood-Brain Barrier (BBB) competition.

Part 1: Physicochemical & Transport Divergence

The most critical variable in experimental design is the entry mechanism. L-Ile competes with Leucine, Valine, Phenylalanine, and Tyrosine for entry.[1] NAI does not.

The LAT1 Bottleneck (L-Isoleucine)

L-Ile is a high-affinity substrate for the System L (LAT1/SLC7A5) antiporter.

  • Mechanism: Sodium-independent 1:1 exchange. L-Ile enters; intracellular Glutamine (Gln) exits.

  • Constraint: LAT1 is easily saturated (

    
    ). In high-protein states, Leucine outcompetes Isoleucine for entry, particularly at the BBB.
    
The Acetyl-Bypass (N-Acetylisoleucine)

Acetylation masks the


-amino group's positive charge, converting the molecule from a zwitterion to an organic anion.
  • Mechanism: NAI is not a substrate for LAT1. It is transported via OATs (e.g., OAT1/3) or MCTs , driven by proton gradients or anion exchange.

  • Advantage: This pathway is non-competitive with dietary BCAAs. NAI can penetrate the CNS even when LAT1 is saturated by Leucine.

Pathway Visualization (DOT Diagram)

TransportPathways cluster_ext Extracellular Space cluster_mem Cell Membrane (BBB) cluster_cyto Cytosol L_Ile_Ex L-Isoleucine LAT1 LAT1 Transporter (SLC7A5) L_Ile_Ex->LAT1 NAI_Ex N-Acetylisoleucine OAT_MCT OAT/MCT Transporters (SLC22/SLC16) NAI_Ex->OAT_MCT BCAA_Comp Competitors (Leu, Val) BCAA_Comp->LAT1 Competes L_Ile_In L-Isoleucine LAT1->L_Ile_In NAI_In N-Acetylisoleucine OAT_MCT->NAI_In mTOR mTORC1 Activation L_Ile_In->mTOR Direct Signal ACY1 Aminoacylase 1 (ACY1) NAI_In->ACY1 Hydrolysis ACY1->L_Ile_In Deacetylation

Figure 1: Differential transport mechanisms. L-Ile faces competition at LAT1, while NAI utilizes anion transporters and requires ACY1 processing.

Part 2: Metabolic Flux & Enzymatic Processing

Once inside the cell, NAI and L-Ile converge, but the rate of convergence dictates their biological effects.

The Aminoacylase 1 (ACY1) Checkpoint

NAI is metabolically inert until processed. The cytosolic enzyme Aminoacylase 1 (ACY1) hydrolyzes the acetyl group.[2][3]

  • Reaction:

    
    
    
  • Kinetics: ACY1 activity is highest in the kidney and brain. This localization suggests NAI is particularly effective at delivering Ile to these tissues.

  • Clinical Relevance: In ACY1 deficiency, N-acetylated amino acids accumulate and are excreted, proving that deacetylation is the obligate pathway for NAI utilization [1].

Downstream Signaling (mTORC1)
  • L-Ile: Causes a "Spike" effect. Rapid influx via LAT1 leads to immediate sensing by Sestrin2/GATOR2, triggering mTORC1 phosphorylation.

  • NAI: Causes a "Sustained" effect. The rate of Ile release is limited by ACY1 kinetics (

    
    ). This prevents the sharp spike in intracellular amino acid concentration, potentially avoiding the insulin resistance associated with "BCAA overload" while still providing substrate for anaplerosis [2].
    
Comparative Data Summary
FeatureL-Isoleucine (Ile)N-Acetylisoleucine (NAI)
Primary Transporter LAT1 (SLC7A5)OATs / MCTs
BBB Penetration Competitive (inhibited by Leu)Non-Competitive
Intracellular Half-life Short (Rapid catabolism)Long (Dependent on ACY1)
mTORC1 Activation Rapid / High PeakDelayed / Sustained
Metabolic Byproducts Propionyl-CoA, Acetyl-CoAPropionyl-CoA, Acetyl-CoA, Acetate
Experimental Inhibitor BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid)Probenecid (OAT inhibitor)

Part 3: Experimental Protocols

To validate these differences in your specific cell line or model, use the following self-validating workflows.

Protocol: Differential Uptake Assay

Objective: Determine if your compound enters via LAT1 or OAT/MCT.

  • Preparation: Culture cells (e.g., HEK293 or primary neurons) in amino acid-free Krebs-Ringer buffer.

  • Tracer: Use radiolabeled

    
     and 
    
    
    
    (custom synthesis may be required, or use LC-MS/MS for cold compound).
  • Inhibitor Groups:

    • Control: Vehicle only.

    • Group A (LAT1 Block): Add 10 mM BCH .

    • Group B (OAT/MCT Block): Add 1 mM Probenecid or Phloretin .

  • Uptake: Incubate cells with substrates for 1, 5, and 15 minutes (initial rate conditions).

  • Lysis & Count: Wash with ice-cold choline-chloride buffer (prevents efflux). Lyse and measure CPM.

  • Validation Logic:

    • If uptake is blocked by BCH but not Probenecid

      
      L-Ile pathway .
      
    • If uptake is blocked by Probenecid but not BCH

      
      NAI pathway .
      
Protocol: ACY1 Flux Analysis

Objective: Measure the rate of "prodrug" conversion.

  • Transfection (Optional): Knock down ACY1 using siRNA to create a negative control.

  • Pulse: Treat cells with 1 mM NAI.

  • Chase: Collect lysates at 0, 30, 60, 120 mins.

  • Derivatization: Use phenylisothiocyanate (PITC) to derivatize free amino acids.

  • HPLC/Mass Spec: Measure the appearance of Free Isoleucine .

    • Note: NAI will not react with PITC (blocked N-terminus). Only the liberated Ile will be detected.

  • Calculation: Plot [Free Ile] over time. The slope represents ACY1 efficiency.

Experimental Logic Diagram (DOT)

ExperimentalWorkflow cluster_inhibitors Inhibitor Selection Start Start: Cell Culture Treat Substrate Addition (Ile vs NAI) Start->Treat BCH + BCH (Blocks LAT1) Treat->BCH Prob + Probenecid (Blocks OAT) Treat->Prob None Vehicle (Control) Treat->None Analysis LC-MS/MS Analysis BCH->Analysis Prob->Analysis None->Analysis Result_Ile Result: Free Ile Analysis->Result_Ile Deacetylation Result_NAI Result: Intact NAI Analysis->Result_NAI Uptake Only

Figure 2: Workflow for distinguishing transport specificity and metabolic conversion.

Part 4: Therapeutic Implications[4][5]

The "Bypass" Strategy in Neurology

In conditions like Ataxia or Maple Syrup Urine Disease (MSUD), BCAA levels are often dysregulated.

  • Problem: High systemic Leucine saturates LAT1 at the BBB, preventing Isoleucine and Valine entry. This leads to cerebral deficiency of Ile/Val despite high plasma levels.

  • Solution: NAI bypasses LAT1. It enters the brain via MCT/OAT, is deacetylated by cerebral ACY1, and restores cerebral Isoleucine levels without competing with Leucine [3].

Metabolic Stability

NAI is more resistant to intestinal degradation and first-pass metabolism than free Ile. This property is currently being exploited in orphan drug development (e.g., N-Acetyl-L-Leucine for Niemann-Pick Type C), where the acetylated form shows superior pharmacokinetics and tissue distribution compared to the free amino acid [4].

References

  • Lindner, H. A., et al. (2008).[3] N-acetylamino acid utilization by kidney aminoacylase-1.[2][3][4] Biochimie, 90(5), 773-780.[3]

  • Newgard, C. B. (2012). Interplay between lipids and branched-chain amino acids in development of insulin resistance. Cell Metabolism, 15(5), 606-614.

  • Strupp, M., et al. (2013). N-acetyl-DL-leucine in cerebellar ataxia: a case series. Journal of Neurology, 260(10), 2556-2561.

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One, 15(2), e0229585.

Sources

Technical Guide: Comparative Efficacy of N-Acetyl-L-Leucine (NALL) vs. Miglustat in Niemann-Pick Disease Type C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift in NPC Therapeutics

For over a decade, Miglustat has served as the global Standard of Care (SoC) for Niemann-Pick Disease Type C (NPC), functioning primarily as a stabilizing agent through substrate reduction therapy (SRT). However, recent Phase III data on N-Acetyl-L-Leucine (NALL) has introduced a new therapeutic class: the metabolic modulator.[1]

Unlike Miglustat, which inhibits the upstream synthesis of glycosphingolipids to slow accumulation, NALL targets the downstream metabolic dysregulation—specifically normalizing ATP production and calcium homeostasis. This distinction is critical: where Miglustat aims to slow decline , NALL has demonstrated the capacity to acutely improve symptoms and function as a neuroprotective agent.

This guide provides a technical comparison of these two agents, detailing their distinct mechanisms, experimental validation protocols, and clinical efficacy profiles.

Mechanistic Divergence: Substrate Reduction vs. Metabolic Normalization

To understand the efficacy differences, researchers must first grasp the cellular causality. NPC is characterized by a failure in cholesterol and lipid trafficking, leading to lysosomal storage and secondary mitochondrial dysfunction.

Miglustat: The "Input" Blocker
  • Target: Glucosylceramide Synthase (GCS).[2][3]

  • Action: Competitive inhibition.

  • Pathway: Prevents the glycosylation of ceramide, thereby reducing the synthesis of glycosphingolipids (GM2, GM3, etc.).[3][4]

  • Limitation: It does not address the existing lysosomal load or the secondary metabolic crash (ATP depletion) affecting neuronal excitability.

N-Acetyl-L-Leucine (NALL): The "Energy" Restorer[1]
  • Target: Monocarboxylate Transporters (MCTs) & Mitochondrial Krebs Cycle.

  • Action: NALL functions as a modified amino acid prodrug.

    • Uptake: Rapidly crosses the Blood-Brain Barrier (BBB) and enters neurons/glia via MCTs.

    • Metabolism: Deacetylated to L-leucine in the cytoplasm.[1]

    • Flux Shift: Drives metabolism from glycolysis (lactate-dependent) to oxidative phosphorylation (pyruvate-dependent).

    • Outcome: Restores ATP levels and normalizes Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) function. This rebalances cytosolic calcium, directly improving neuronal firing rates (particularly in cerebellar Purkinje cells).

Visualizing the Dual Mechanisms

MOA_Comparison cluster_Cell Neuronal Cell Physiology GCS Glucosylceramide Synthase Ceramide Ceramide GSLs Glycosphingolipids (GM2/GM3) Ceramide->GSLs Synthesis blocked Lysosome Lysosomal Storage Load GSLs->Lysosome Reduced Influx MCT MCT Transporter Mito Mitochondria (Krebs Cycle) MCT->Mito Acetyl-CoA Source ATP ATP Production Mito->ATP Boosts Flux ATP->Lysosome Improves Vesicular Fusion/Traffic Ca Calcium Homeostasis ATP->Ca Restores SERCA Firing Purkinje Cell Firing Ca->Firing Normalizes Miglustat Miglustat (Therapy) Miglustat->GCS Inhibits NALL N-Acetyl-L-Leucine (Therapy) NALL->MCT Rapid Uptake

Caption: Figure 1. Dual-track mechanism. Miglustat (left) reduces lipid substrate burden.[2][5] NALL (right) restores mitochondrial bioenergetics and calcium dynamics, directly improving neuronal function.

Comparative Efficacy Data

The following data synthesizes findings from the pivotal IB1001-301 Phase III trial (NALL) and historical Miglustat pivotal trials.

Table 1: Clinical Efficacy Profile
FeatureMiglustat (Zavesca)N-Acetyl-L-Leucine (IB1001)
Primary Endpoint Saccadic Eye Movement (HGS), SwallowingSARA Score (Ataxia), CGI-I
Symptomatic Effect Stabilization: Slows rate of decline.[5]Improvement: Statistically significant reduction in ataxia scores.
Onset of Action Slow (6–12 months for detectable stabilization).Rapid (Improvement often observed within 6 weeks).
SARA Score Change Generally prevents worsening (+1.5 pts/year in natural history).[6]-1.97 points (improvement) vs. placebo (p<0.001).
Neuroprotection Demonstrated in animal models; inferred in humans.[3]Confirmed in extension studies (12-18 mo) showing halt of decline.[6][7]
Adverse Events High GI Toxicity: Diarrhea, weight loss, tremor.Benign: No treatment-related serious AEs; similar to placebo.[1][6][8]
Table 2: Preclinical Biomarkers (Npc1-/- Mouse Model)
BiomarkerMiglustat TreatmentNALL Treatment
Purkinje Cell Survival Delayed loss in anterior lobes.Significant preservation of calbindin+ cells.
Gait Analysis Delays onset of ataxia.[9]Normalizes step stride and base width.
Lipid Profile Reduces GM2/GM3 ganglioside levels.[2]Reduces storage via improved autophagic flux (secondary effect).
Survival Increases lifespan by ~25%.Increases lifespan; synergistic with Miglustat.

Experimental Protocols for Validation

For researchers validating these effects, I have designed two standardized protocols. These move beyond simple observation to establishing causality.

Protocol A: In Vivo Assessment of Ataxia (SARA-equivalent in Mice)

Objective: Quantify the rapid symptomatic improvement unique to NALL.

  • Subject Selection: Npc1-/- mice (BALB/c background) at 7 weeks (early symptomatic phase).

  • Grouping:

    • Group A: Vehicle Control.

    • Group B: Miglustat (600 mg/kg/day in diet) – Start at 3 weeks (pre-symptomatic).

    • Group C: NALL (0.1 g/kg/day oral gavage) – Start at 7 weeks (symptomatic).

  • CatWalk™ Gait Analysis (Daily):

    • Step 1: Calibrate the illuminated footprint plate.

    • Step 2: Record 3 compliant runs per mouse/day.

    • Step 3: Analyze Base of Support (BOS) and Swing Speed .

    • Expected Result: Miglustat mice will show a delayed onset of BOS widening. NALL mice will show a reversal or acute narrowing of BOS within 7 days of treatment initiation, correlating with the rapid clinical improvement seen in humans.

Protocol B: Ex Vivo Lysosomal Volume & ATP Assay

Objective: Differentiate the MOA (Substrate reduction vs. Metabolic rescue).

  • Cell Culture: Patient-derived NPC1 fibroblasts.

  • Treatment:

    • Treat cells with Miglustat (50 µM) or NALL (1 mM) for 72 hours.

  • LysoTracker® Green Staining (Flow Cytometry):

    • Incubate cells with 50 nM LysoTracker for 30 min.

    • Measure Mean Fluorescence Intensity (MFI).

    • Result: Miglustat significantly reduces MFI (lowered lipid volume). NALL shows moderate reduction (improved traffic).

  • Seahorse XF Analyzer (Mitochondrial Stress Test):

    • Measure Oxygen Consumption Rate (OCR).

    • Inject Oligomycin (ATP synthase inhibitor), then FCCP (uncoupler).

    • Result:Miglustat: Minimal change in basal respiration vs. untreated. NALL: Significant increase in ATP-linked respiration and Spare Respiratory Capacity .

Clinical Workflow & Decision Logic

The following diagram illustrates the decision matrix for researchers and clinicians when positioning these therapies in a development pipeline or treatment plan.

Clinical_Workflow Start NPC Diagnosis (Genetically Confirmed) Assess Baseline Assessment (SARA, NPC-CSS, 9HPT) Start->Assess Branch Therapeutic Goal? Assess->Branch Goal_Slow Slow Long-term Decline Branch->Goal_Slow Primary Goal_Improve Acute Symptom Improvement Branch->Goal_Improve Primary Rx_Mig Initiate Miglustat (SRT) Goal_Slow->Rx_Mig Rx_NALL Initiate NALL (Metabolic Modulator) Goal_Improve->Rx_NALL Monitor Monitor: GI Tolerance & Tremor Rx_Mig->Monitor Outcome_NALL Outcome: Functional Gain (6-12 weeks) Rx_NALL->Outcome_NALL Outcome_Mig Outcome: Stabilization (12-24 months) Monitor->Outcome_Mig Combine Combination Therapy (Synergistic Standard) Outcome_Mig->Combine Add NALL for Neuroprotection Outcome_NALL->Combine Add Miglustat for Substrate Load

Caption: Figure 2. Integrated Treatment Logic. NALL is positioned for rapid symptomatic relief and neuroprotection, often serving as a foundational therapy alongside Miglustat.[1]

References

  • Bremova-Ertl, T., et al. (2024).[5] N-Acetyl-L-Leucine for Niemann-Pick Disease Type C: A Multinational Double-Blind Randomized Placebo-Controlled Crossover Study.[8][10][11] Neurology.[1][3][5][7][8][10][12][13][14] Link

  • Patterson, M.C., et al. (2020). Miglustat for treatment of Niemann-Pick C disease: a systematic review of observational studies. Orphanet Journal of Rare Diseases. Link

  • Kaya, E., et al. (2020). Acetyl-leucine slows disease progression in lysosomal storage disorders.[9][10] Brain Communications.[6][8] Link

  • IntraBio Inc. (2025).[6][15] IB1001-301 Clinical Trial Results: Extension Phase Data. ClinicalTrials.gov Identifier: NCT05163288.[1][6][8] Link[1]

  • Platt, F.M., et al. (2018). Niemann-Pick disease type C: Diagnosis, efficacy of miglustat, and ongoing clinical trials.[1][10][12] The Lancet Neurology. Link

  • Strupp, M., et al. (2013). Effects of N-acetyl-DL-leucine on cerebellar ataxia.[9][15][16] Neurology.[1][3][5][7][8][10][12][13][14] Link

Sources

Technical Comparison Guide: N-Acetyl-L-Leucine vs. Placebo in Double-Blind Crossover Trials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-L-Leucine (NALL) , specifically the L-enantiomer (code: IB1001), represents a modified amino acid therapy targeting lysosomal storage disorders (LSDs) and rare cerebellar ataxias. Unlike its racemic predecessor (Tanganil), which contains both D- and L-enantiomers, IB1001 has demonstrated superior pharmacokinetic properties and metabolic utility.

In pivotal double-blind, randomized, crossover trials—most notably for Niemann-Pick Disease Type C (NPC) —NALL demonstrated statistically significant improvements in neurological status compared to placebo.[1] This guide dissects the technical performance, experimental protocols, and mechanistic grounding of NALL, contrasting it directly with placebo controls.

Key Performance Indicators (NPC Trial IB1001-301)
MetricN-Acetyl-L-Leucine (NALL)PlaceboStatistical Significance
Primary Endpoint (SARA Score Change) -1.97 ± 2.43 (Improvement)-0.60 ± 2.39P < 0.001
Difference (Least Squares Mean) -1.28 points (95% CI: -1.91 to -0.65)N/ASignificant
Mechanism of Action Active metabolic normalization; MCT1 uptakeInertN/A
Safety Profile Similar AE frequency to placeboInertNo significant difference

Mechanistic Foundation: Bioenergetics & Pharmacokinetics

The Enantiomer Advantage

Historical usage involved N-acetyl-DL-leucine (racemic).[2] However, pharmacokinetic studies revealed that the D-enantiomer inhibits the uptake of the active L-enantiomer and accumulates in the plasma due to slow clearance. The L-enantiomer (NALL) is rapidly deacetylated into L-leucine, a critical metabolic substrate.

Mechanism of Action (MoA)

NALL functions not merely as a precursor but as a metabolic regulator.

  • Transport: NALL crosses the blood-brain barrier and enters neurons/glia via the Monocarboxylate Transporter 1 (MCT1) .

  • Intracellular Conversion: It is rapidly deacetylated to L-leucine.

  • Metabolic Normalization: Unlike direct L-leucine supplementation, NALL delivery normalizes glucose and glutamate metabolism and restores membrane potential in hyperpolarized neurons (e.g., Purkinje cells) without over-activating the mTORC1 pathway, which is often dysregulated in LSDs.

Visualization: Mechanism of Action

The following diagram illustrates the cellular uptake and downstream effects of NALL compared to the inert nature of a placebo.

G NALL N-Acetyl-L-Leucine (Oral Administration) MCT1 MCT1 Transporter (Blood-Brain Barrier) NALL->MCT1 Uptake Intracellular Intracellular Space (Neuron/Glia) MCT1->Intracellular Deacetylation Deacetylation (Enzymatic) Intracellular->Deacetylation Leucine L-Leucine (Bioactive) Deacetylation->Leucine Membrane Membrane Potential Normalization Leucine->Membrane Glucose Glucose/Glutamate Metabolism Leucine->Glucose Lysosome Lysosomal Function Restoration Leucine->Lysosome Placebo Placebo (Inert) NoEffect No Metabolic Interaction Placebo->NoEffect

Caption: Pathway illustrating NALL uptake via MCT1 and conversion to L-leucine, driving metabolic normalization. Placebo exerts no physiological change.

Clinical Trial Analysis: The Crossover Standard

The definitive assessment of NALL efficacy comes from the IB1001-301 Phase 3 Trial (NEJM, 2024).

Study Design: Double-Blind Crossover

Why Crossover? In rare diseases like NPC, patient heterogeneity is high. A crossover design allows each patient to serve as their own control, significantly increasing statistical power despite smaller sample sizes (N=60).

Protocol Causality:

  • Immediate Crossover (No Washout): Unlike standard trials, this protocol utilized an immediate switch between treatment periods (12 weeks Drug ↔ 12 weeks Placebo). This choice was driven by NALL's pharmacokinetics (short half-life,

    
     in models) and the ethical mandate to minimize time off-treatment in progressive neurodegeneration.
    
Visualization: Trial Workflow (IB1001-301)

TrialDesign cluster_SeqA Sequence A cluster_SeqB Sequence B Screening Screening Phase (Washout of prohibited meds) Randomization Randomization (1:1) Screening->Randomization ArmA1 Period 1 (12 Weeks) N-Acetyl-L-Leucine (2-4g/day) Randomization->ArmA1 ArmB1 Period 1 (12 Weeks) Placebo Randomization->ArmB1 Crossover Immediate Crossover (No Washout) ArmA1->Crossover ArmA2 Period 2 (12 Weeks) Placebo Analysis Primary Analysis (SARA Score Change) ArmA2->Analysis ArmB1->Crossover ArmB2 Period 2 (12 Weeks) N-Acetyl-L-Leucine (2-4g/day) ArmB2->Analysis Crossover->ArmA2 Crossover->ArmB2

Caption: IB1001-301 Crossover Design. Patients randomized to Sequence A or B, serving as their own controls to isolate drug effect.

Efficacy Data Breakdown

The primary endpoint was the Scale for the Assessment and Rating of Ataxia (SARA) , an 8-item clinical rating scale (0-40, lower is better).

EndpointNALL Effect (Mean Change)Placebo Effect (Mean Change)Net BenefitP-Value
SARA Total -1.97 (Improved)-0.60 (Stable/Decline)-1.28 <0.001
CGI-I ImprovedNo ChangeSignificant<0.001
SCAFI ImprovedNo ChangeSignificant<0.001

Interpretation: The -0.60 change in placebo suggests a slight "placebo effect" or fluctuation, but the magnitude of NALL improvement (-1.97) is clinically meaningful, reversing the natural disease trajectory of progressive decline.[3]

Safety Profile

Adverse events (AEs) were balanced between phases.

  • NALL Phase: 36 patients (79 events).

  • Placebo Phase: 30 patients (75 events).

Experimental Protocols

To replicate or validate these findings in clinical or translational settings, the following protocols are established standards.

SARA Administration Protocol

Objective: Quantify ataxia severity.

  • Gait: Patient walks 3 meters, turns, and returns. (Score 0-8).

  • Stance: Patient stands in natural, feet-together, and tandem positions. (Score 0-6).

  • Sitting: Patient sits with arms crossed; assess trunk sway. (Score 0-4).

  • Speech: Assess dysarthria during conversation. (Score 0-6).

  • Finger Chase: Patient follows examiner's finger. (Score 0-4).

  • Nose-Finger: Patient touches nose then examiner's finger. (Score 0-4).

  • Fast Alternating Hand Movements: Pronation/supination cycles. (Score 0-4).

  • Heel-Shin Slide: Slide heel down opposite shin. (Score 0-4). Validation: Raters should be blinded to treatment phase.[4][5][6] Video recording is recommended for central adjudication.

Plasma Level Monitoring (LC-MS/MS)

Objective: Verify compliance and enantiomer specificity.

  • Sample Collection: Plasma collected 1-2 hours post-dose (Tmax).

  • Preparation: Protein precipitation with methanol.

  • Chromatography: Chiral column separation (e.g., Chiralpak) to distinguish N-acetyl-L-leucine from N-acetyl-D-leucine.

  • Detection: Mass spectrometry (MS/MS) monitoring specific transitions. Note: In crossover trials, this confirms the "Placebo" phase is truly drug-free and detects any carryover if washout was insufficient (though rare with NALL).

References

  • Bremova-Ertl, T., et al. (2024). Trial of N-Acetyl-L-Leucine in Niemann-Pick Disease Type C. New England Journal of Medicine.

  • Bremova-Ertl, T., et al. (2022). Efficacy and safety of N-acetyl-L-leucine in Niemann-Pick disease type C: a phase IIb trial. Journal of Neurology.

  • Churchill, G.C., et al. (2020).[6] Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE.

  • Fields, T., et al. (2021). A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases. Trials.

  • Strupp, M., et al. (2013). Effects of acetyl-DL-leucine in patients with cerebellar ataxia: a case series. Journal of Neurology.

Sources

Validation of N-Acetylisoleucine (NAI) as a Biomarker for Aminoacylase I Deficiency and BCAA Dysregulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of N-Acetylisoleucine as a Biomarker for Metabolic Disorders Content Type: Publish Comparison Guide

Executive Summary: The Technical Case for N-Acetylisoleucine

N-Acetylisoleucine (NAI) is a specific N-acetylated amino acid conjugate that serves as the primary biochemical hallmark for Aminoacylase I (ACY1) Deficiency , a rare inborn error of metabolism.[1][2][3] While often overshadowed by its non-acetylated precursor (Isoleucine) or its isomer (Alloisoleucine) in the context of Maple Syrup Urine Disease (MSUD), NAI represents a distinct metabolic node.

For drug development professionals and metabolic researchers, validating NAI is critical not just for diagnosing ACY1 deficiency, but for distinguishing between enzymatic blockades (ACY1 defects) and non-enzymatic acylation events seen in acute ketoacidosis.

This guide objectively compares NAI quantification against traditional enzymatic assays and genomic validation, providing a self-validating LC-MS/MS protocol for its robust detection.

Mechanistic Grounding: The ACY1 Pathway

To validate NAI, one must understand its origin. Under normal physiological conditions, Aminoacylase I (ACY1) deacetylates N-acetylated amino acids (like N-Acetylisoleucine) in the kidney and brain, recycling the free amino acid. In ACY1 deficiency, this hydrolysis is blocked, leading to massive urinary excretion of NAI.

Figure 1: The ACY1 Metabolic Blockade

This diagram illustrates the enzymatic failure point causing NAI accumulation.

ACY1_Pathway Proteolysis Intracellular Protein Turnover NA_AA N-Acetyl Amino Acids Proteolysis->NA_AA NAI N-Acetylisoleucine (Target Biomarker) NA_AA->NAI Specific Conjugation Ile L-Isoleucine (Free AA) NAI->Ile Normal Hydrolysis Acetate Acetate NAI->Acetate Block NAI->Block ACY1 Deficiency ACY1 Aminoacylase I (Enzyme) ACY1->NAI Catalyzes Urine Urinary Excretion (Massive Elevation) Block->Urine Accumulation

Caption: Pathway showing the accumulation of N-Acetylisoleucine due to ACY1 catalytic failure, leading to urinary excretion.

Comparative Analysis: NAI vs. Alternative Biomarkers

In metabolic profiling, NAI must be contextualized against other markers. The table below compares NAI (measured via Organic Acid Analysis/LC-MS) against ACY1 Enzymatic Assays and Alloisoleucine (the MSUD marker).

Table 1: Performance Comparison of Metabolic Biomarkers
FeatureN-Acetylisoleucine (NAI) ACY1 Enzymatic Assay Alloisoleucine
Primary Indication ACY1 Deficiency ACY1 DeficiencyMaple Syrup Urine Disease (MSUD)
Matrix Urine (Preferred), PlasmaLymphoblasts / FibroblastsPlasma (Dried Blood Spots)
Specificity High for ACY1 defects; Moderate for MSUD (secondary metabolite).Gold Standard for functional defect.Pathognomonic for MSUD.
Sensitivity High (Massive elevation in patients).High, but requires viable cells.High (detectable >6 days of life).[4]
Throughput High (LC-MS/MS "Dilute & Shoot").Low (Cell culture required).High (Standard NBS panel).
Stability Stable in frozen urine (-20°C).Enzyme activity degrades w/o proper storage.Stable in dried blood spots.
Cost Low ($) - Part of Organic Acid profile.[5]High (

$) - Specialized functional assay.
Low ($) - Routine amino acid analysis.[4]
Critical Insight for Researchers:

While Alloisoleucine is the diagnostic standard for MSUD, N-Acetylisoleucine is the differentiator for ACY1 deficiency. In a clinical research setting, if a patient presents with neurological deficits and elevated N-acetylated amino acids without elevated Alloisoleucine, ACY1 deficiency is the probable diagnosis.

Experimental Validation Protocol: LC-MS/MS Quantification

To validate NAI as a biomarker in your lab, you cannot rely on qualitative Gas Chromatography (GC-MS) alone. A quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for precise determination.

Methodology: Self-Validating System

This protocol uses a Stable Isotope Dilution method. The presence of the internal standard corrects for matrix effects, ensuring the protocol validates itself in every run.

Reagents:

  • Analyte: N-Acetyl-L-isoleucine (Standard).

  • Internal Standard (IS): N-Acetyl-L-isoleucine-d3 (or N-Acetyl-L-Leucine-d3 if isomer specific IS is unavailable).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Centrifuge at 10,000 x g for 5 mins to remove particulates.

    • Dilution: Mix 50 µL of urine with 450 µL of Internal Standard Solution (in Methanol).

    • Why? Methanol precipitates proteins and introduces the IS simultaneously.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 8 minutes.

    • Critical: N-Acetylisoleucine and N-Acetylleucine are isomers. You must verify baseline separation using pure standards during method development.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Negative Mode (Carboxylic acids ionize better in negative mode).

    • Transitions:

      • NAI: m/z 172.1 → 130.1 (Loss of acetyl group).

      • IS (d3): m/z 175.1 → 133.1.

Figure 2: LC-MS/MS Validation Workflow

Visualizing the critical control points in the analytical chain.

LCMS_Workflow Sample Urine Sample (Patient/Control) IS_Add Add Internal Standard (N-Acetyl-Ile-d3) Sample->IS_Add Normalization Precip Protein Precipitation (Methanol 1:9) IS_Add->Precip Centrifuge Centrifugation (10,000g, 5 min) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI- MRM) LC->MS Isomer Separation Data Quantification (Ratio Analyte/IS) MS->Data Calc Concentration Check QC Check (CV < 15%?) Data->Check Check->Sample Fail (Repeat) End Validated Result Check->End Pass (Report)

Caption: Analytical workflow emphasizing the Internal Standard (IS) addition for robust quantification.

Experimental Data Summary

The following data represents typical validation ranges observed in clinical validations for ACY1 deficiency.

Table 2: Reference Ranges & Validation Metrics
ParameterHealthy Control ACY1 Deficient Patient Validation Criteria (Acceptance)
Urinary NAI Conc. < 5 µmol/mmol creatinine> 200 µmol/mmol creatinineDistinct separation (Z-score > 3).
LOD (Limit of Detection) 0.5 µMN/AS/N ratio > 3:1.
LOQ (Limit of Quant.) 1.5 µMN/AS/N ratio > 10:1; CV < 20%.
Recovery 95 - 105%90 - 110%Spike-and-recovery within ±15%.
Precision (Intra-day) < 5% CV< 5% CVMust be < 15%.

Interpretation: In ACY1 deficiency, the elevation of N-Acetylisoleucine is not subtle; it is often 10-50 fold higher than reference limits. This massive signal-to-noise ratio makes it an exceptionally reliable binary biomarker for diagnosis, provided the analytical method separates it from interfering isobars.

References

  • Van Coster, R., et al. (2005). "Aminoacylase I deficiency: A novel inborn error of metabolism."[6] Biochemical and Biophysical Research Communications. Link

  • Sass, J. O., et al. (2006). "Aminoacylase I deficiency: clinical and biochemical heterogeneity." Journal of Inherited Metabolic Disease. Link

  • Tylki-Szymanska, A., et al. (2010).[1] "Aminoacylase 1 deficiency associated with autistic behavior."[1][2] Journal of Inherited Metabolic Disease. Link

  • Ferreira, C. R., et al. (2020). "Metabolic biomarkers of inborn errors of metabolism: An update." Molecular Genetics and Metabolism. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2014). "C62-A: Liquid Chromatography-Mass Spectrometry Methods." CLSI Guidelines. Link

Sources

Comparative Technical Guide: N-Acetyl-L-Leucine vs. L-Leucine on mTOR Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trojan Horse" Mechanism

While L-Leucine (Leu) is the canonical amino acid trigger for the mechanistic Target of Rapamycin Complex 1 (mTORC1), its therapeutic utility is limited by the saturation kinetics of its transporter, LAT1.

N-Acetyl-L-Leucine (NALL) functions not as a distinct agonist, but as a kinetically superior prodrug . By acetylation, NALL switches its entry route from the easily saturated LAT1 to the high-capacity Monocarboxylate Transporter 1 (MCT1). Once intracellular, it is rapidly deacetylated to release free Leucine, driving mTORC1 signaling in tissues (specifically the cerebellum and cortex) that are otherwise rate-limited by LAT1 competition.

Key Verdict: NALL does not activate mTOR via a novel pathway but amplifies the magnitude and duration of the standard Leucine-mTOR signal by bypassing the "LAT1 bottleneck" at the Blood-Brain Barrier (BBB).

Mechanistic Divergence: The Transporter Switch

The critical difference between these molecules lies in their entry into the cell, not their downstream targets.

Comparative Transporter Kinetics
FeatureL-Leucine (Leu) N-Acetyl-L-Leucine (NALL)
Primary Transporter LAT1 (SLC7A5)MCT1 (SLC16A1), OAT1/3
Transport Mechanism Sodium-independent exchanger (requires glutamine efflux)Proton-coupled monocarboxylate symport
Affinity (

)
High Affinity (~0.2 mM)Low Affinity (~10 mM)
Capacity (

)
Low (Easily Saturated)High (Non-saturable at physiological doses)
BBB Penetration Competitive (blocked by Phe, Tyr, Trp)Non-competitive (independent channel)
Intracellular Fate Binds Sestrin2 / Activates Rag GTPasesDeacetylated by Aminoacylase I

Free Leu
The Signaling Pathway (Visualization)

The following diagram illustrates how NALL bypasses the LAT1 bottleneck to fuel the mTORC1 engine.

mTOR_Pathway cluster_ext Extracellular Space (Plasma/CSF) cluster_mem Plasma Membrane (BBB/Neuron) cluster_cyto Cytoplasm Leu_Ext L-Leucine LAT1 LAT1 Transporter (Saturable, Competition) Leu_Ext->LAT1 NALL_Ext N-Acetyl-L-Leucine MCT1 MCT1 Transporter (High Capacity, Non-Saturable) NALL_Ext->MCT1 Competitors Competitors (Phe, Tyr, Trp) Competitors->LAT1 Inhibits Leu_Int Intracellular L-Leucine (High Concentration) LAT1->Leu_Int Rate-Limited Influx NALL_Int Intracellular NALL MCT1->NALL_Int High Flux Deacetylation Deacetylation (Aminoacylase I) NALL_Int->Deacetylation Deacetylation->Leu_Int Rapid Conversion Sestrin Sestrin2 (Leucine Sensor) Leu_Int->Sestrin GATOR GATOR1/2 Complex Sestrin->GATOR Rag Rag GTPases (Active) GATOR->Rag mTORC1 mTORC1 Complex (Active) Rag->mTORC1 Targets Phospho-S6K1 Phospho-4E-BP1 mTORC1->Targets

Caption: NALL utilizes MCT1 to bypass LAT1 saturation, converting to Leucine intracellularly to activate mTORC1.

Experimental Workflows (Self-Validating Protocols)

To scientifically validate the performance of NALL versus Leucine, you must control for the transporter mechanism. The following protocols use specific inhibitors to prove causality.

In Vitro: Transporter Specificity & mTOR Activation

Objective: Demonstrate that NALL uptake and subsequent mTOR activation is MCT1-dependent, whereas Leucine is LAT1-dependent.

Reagents:

  • Cell Line: HEK293 (High MCT1/LAT1 expression) or Cortical Neurons.

  • Inhibitors:

    • JPH203:[1] Selective LAT1 inhibitor (

      
      ).
      
    • AZD3965: Selective MCT1 inhibitor (

      
      ).
      
  • Readouts: Western Blot (p-S6K1 T389, p-4E-BP1 T37/46).[2]

Protocol Steps:

  • Starvation: Serum-starve cells for 2 hours in amino-acid-free DMEM to basalize mTOR activity.

  • Inhibitor Pre-treatment (30 min):

    • Group A: Vehicle (DMSO)[1]

    • Group B: JPH203 (20

      
      M)
      
    • Group C: AZD3965 (100 nM)

  • Agonist Stimulation (1 hour):

    • Treat sub-groups with either L-Leucine (1 mM) or NALL (1 mM) .

  • Lysis & Immunoblotting:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Blot for p-S6K1 (Thr389).[2]

Expected Results (Validation Logic):

  • Leucine Treatment: Blocked by JPH203 (LAT1 inhibition); Unaffected by AZD3965.

  • NALL Treatment: Blocked by AZD3965 (MCT1 inhibition); Unaffected by JPH203.

  • Note: If NALL activates mTOR despite AZD3965, check for OAT1/3 expression or extracellular deacetylation.

In Vivo: Pharmacokinetics & Brain Bioavailability

Objective: Compare brain tissue levels of Leucine following oral gavage of equimolar doses.

Protocol:

  • Animals: C57BL/6J mice (n=3 per timepoint).

  • Dosing: Oral gavage.

    • Group 1: L-Leucine (100 mg/kg).

    • Group 2: N-Acetyl-L-Leucine (130 mg/kg - equimolar).

  • Sampling: Harvest plasma and cerebellum at 15, 30, 60, and 120 min.

  • Analysis: LC-MS/MS for NALL and Free Leucine.

  • Validation: NALL group should show higher total brain Leucine (Free + Acetylated) compared to the Leucine group due to non-saturable uptake.

Experimental Decision Tree

Use this workflow to determine which compound suits your study goals.

Workflow_Decision Start Study Goal Q1 Target Tissue? Start->Q1 Muscle Skeletal Muscle (High LAT1) Q1->Muscle Peripheral Brain Brain / Cerebellum (BBB Limited) Q1->Brain CNS UseLeu Use L-Leucine (Standard Control) Muscle->UseLeu Direct Uptake Q2 Is LAT1 Saturated? (High systemic AA levels?) Brain->Q2 YesSat Yes (Post-prandial) Q2->YesSat Competition High NoSat No (Starvation) Q2->NoSat Competition Low UseNALL Use N-Acetyl-L-Leucine (Enhanced Delivery) YesSat->UseNALL Bypass LAT1 via MCT1 NoSat->UseLeu Standard Uptake

Caption: Decision matrix for selecting NALL vs. Leucine based on tissue target and physiological state.

References

  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1). Link

    • Core Mechanism Reference: Establishes the L
  • Plotz, M., et al. (2021). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2). Link

    • PK Reference: Details the enantiomer-specific uptake and rapid deacetyl
  • Strupp, M., et al. (2013). N-acetyl-DL-leucine in cerebellar ataxia: a case series. Journal of Neurology. Link

    • Clinical Context: Demonstrates efficacy in
  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48. Link

    • Signaling Reference: Defines the intracellular sensor that NALL-derived Leucine eventually binds.

Sources

Technical Guide: N-acetyl-D-leucine as a Stereochemical Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of modified amino acids for neurodegenerative and lysosomal storage disorders, N-acetyl-D-leucine (D-NAL) serves a critical function as a negative stereochemical control. While its enantiomer, N-acetyl-L-leucine (L-NAL) , has demonstrated efficacy in treating Niemann-Pick Type C (NPC) and cerebellar ataxia, D-NAL is pharmacologically distinct.

This guide details the utility of D-NAL to validate stereospecific mechanisms of action. Unlike a simple vehicle control (e.g., PBS), D-NAL controls for the physicochemical properties of the molecule (acidity, osmolarity, bulk chemical structure) without engaging the specific chiral transporters (MCT1, OAT1/3) or metabolic pathways required for the therapeutic effect of L-NAL.

Mechanistic Basis for Control Selection

To design robust experiments, one must understand why D-NAL is the appropriate control. The divergence in activity between the L- and D-enantiomers validates that the drug's effect is biological and receptor/transporter-mediated, rather than a non-specific chemical artifact.

Stereoselective Transport and Metabolism

Research indicates that the acetylation of leucine alters its transport mechanism. L-Leucine utilizes the LAT1 transporter.[1] However, acetylation converts it into an anion at physiological pH, shifting its uptake to Organic Anion Transporters (OAT1/3) and the Monocarboxylate Transporter 1 (MCT1) .[1]

  • L-NAL (Active): Efficiently transported by MCT1/OATs into the cytosol. Once intracellular, it is deacetylated to L-Leucine, which modulates mTOR signaling and lysosomal function.

  • D-NAL (Inactive/Control): Possesses low affinity for these specific transporters in the context of therapeutic uptake. Furthermore, mammalian deacetylases are highly stereospecific; D-NAL is not efficiently deacetylated to D-Leucine, preventing it from entering the metabolic pool that drives the therapeutic effect.

Critical Experimental Note: In in vivo pharmacokinetic studies, D-NAL can competitively inhibit the intestinal uptake of L-NAL if co-administered (as in the racemate Tanganil). However, when administered alone as a control arm, it exhibits a distinct pharmacokinetic profile with accumulation due to lack of metabolism, yet no therapeutic downstream effect.

Mechanism Visualization

The following diagram illustrates the divergent pathways of the enantiomers at the cellular level.

CellularTransport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol / Lysosome L_NAL N-acetyl-L-leucine (Active) MCT1 MCT1 / OAT Transporter L_NAL->MCT1 High Affinity D_NAL N-acetyl-D-leucine (Control) D_NAL->MCT1 Low/No Affinity (Bounces off) NoEffect No Metabolic Integration Deacetylase Acylase (Enzyme) MCT1->Deacetylase Translocation L_Leu L-Leucine Deacetylase->L_Leu Deacetylation mTOR mTORC1 / Lysosomal Normalization L_Leu->mTOR Signaling Activation

Caption: Stereoselective transport mechanism. L-NAL enters via MCT1 and is metabolized; D-NAL is excluded or metabolically inert.

Comparative Performance Guide

When designing an experimental matrix, D-NAL should be positioned alongside the Vehicle and the Active Drug. The following table summarizes expected outcomes in a standard Niemann-Pick Type C (NPC) model.

FeatureN-acetyl-L-leucine (L-NAL)N-acetyl-D-leucine (D-NAL)Vehicle (PBS/Media)
Role Active Therapeutic AgentNegative Stereochemical ControlBaseline Negative Control
Lysosomal Volume Significant Reduction (Normalization)No Significant Change (Similar to Vehicle)High (Pathological Baseline)
Membrane Potential Normalizes hyperpolarizationNo EffectRemains Hyperpolarized
Metabolic Fate Rapidly deacetylated to L-LeucineAccumulates / Slow ExcretionN/A
In Vivo Behavior Improves Ataxia/GaitNo ImprovementNo Improvement

Validated Experimental Protocol

The following protocol is adapted from methodologies used to validate L-NAL efficacy in NPC1-deficient Chinese Hamster Ovary (CHO) cells and patient-derived fibroblasts. This assay uses LysoTracker Green to quantify the reduction in lysosomal load, a hallmark of L-NAL activity.

Protocol: In Vitro Lysosomal Volume Reduction Assay

Objective: Differentiate the effect of L-NAL vs. D-NAL on acidic compartment volume in NPC1-/- cells.

Materials
  • Cell Line: NPC1-/- CHO cells or NPC patient fibroblasts.[2]

  • Reagents:

    • N-acetyl-L-leucine (Active).[1][2][3][4][5][6][7][8][9]

    • N-acetyl-D-leucine (Control).[7][10]

    • LysoTracker™ Green DND-26 (Invitrogen).

    • Hoechst 33342 (Nuclear stain).

  • Media: DMEM/F12 (serum-free for treatment phase to avoid amino acid interference).

Step-by-Step Methodology
  • Seeding:

    • Seed NPC1-/- cells in 96-well clear-bottom black plates at 5,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment Application:

    • Prepare 1 M stock solutions of L-NAL and D-NAL in PBS (adjust pH to 7.4).

    • Dilute to Final Concentration: 1 mM in culture media.

    • Group A: Vehicle (Media only).

    • Group B: 1 mM N-acetyl-D-leucine (Inactive Control).

    • Group C: 1 mM N-acetyl-L-leucine (Active).

    • Incubate cells for 72 hours . (Note: 24h shows partial effect; 72h is optimal for significant separation).

  • Staining:

    • Wash cells 1x with PBS.

    • Add LysoTracker Green (50 nM) and Hoechst 33342 (1 µg/mL) in live-cell imaging buffer.

    • Incubate for 10–20 minutes at 37°C.

  • Acquisition & Analysis:

    • Image using a high-content confocal imager (e.g., Opera Phenix or similar).

    • Metric: Calculate "Total LysoTracker Intensity per Cell" (normalize total green intensity by nuclei count).

  • Validation Criteria (Self-Check):

    • Pass: Vehicle and D-NAL groups should show statistically indistinguishable high lysosomal volumes.

    • Pass: L-NAL group should show a >15-20% reduction in lysosomal volume compared to D-NAL.

    • Fail: If D-NAL shows significant reduction, check for contamination with L-enantiomer or pH artifacts in the stock solution.

Experimental Workflow Diagram

Workflow cluster_treat Treatment Phase (72h) Start Start: NPC1-/- Cells Treat_L Add 1mM L-NAL Start->Treat_L Treat_D Add 1mM D-NAL Start->Treat_D Treat_V Vehicle Only Start->Treat_V Stain Stain: LysoTracker Green + Hoechst Treat_L->Stain Treat_D->Stain Treat_V->Stain Read Read: High-Content Imaging Stain->Read Result_L Reduced Lysosomal Vol (Therapeutic Effect) Read->Result_L L-NAL Group Result_D High Lysosomal Vol (No Effect) Read->Result_D D-NAL & Vehicle Group

Caption: Workflow for validating L-NAL efficacy using D-NAL as a negative control.

References

  • Strupp, M., et al. (2013).[7][10][11][12] Effects of acetyl-DL-leucine in patients with cerebellar ataxia: a case series. Journal of Neurology.[11][12]

  • Churchill, G. C., et al. (2020).[11] Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE.

  • Bremova-Ertl, T., et al. (2024).[11][13] Trial of N-Acetyl-L-Leucine in Niemann–Pick Disease Type C.[1][2][3][4][5][7][9][14] New England Journal of Medicine.[9][13]

  • te Vruchte, D., et al. (2020).[11] Acetyl-leucine slows disease progression in lysosomal storage disorders. Brain Communications.[11][15]

  • Autry, J. M., et al. (2021).[11] Acetylation turns leucine into a drug by membrane transporter switching.[1] Nature Communications.

Sources

Reproducibility of N-acetyl-L-leucine (NALL) Therapeutic Effects: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Imperative

For decades, N-acetyl-DL-leucine (the racemate, historically sold as Tanganil) was used empirically for vestibular disorders with variable reproducibility. Recent rigorous pharmacokinetic and pharmacodynamic profiling has isolated the L-enantiomer (N-acetyl-L-leucine or NALL) as the sole active pharmacological agent.

This guide analyzes the reproducibility of NALL's therapeutic effects, specifically differentiating it from the racemate and the inactive D-enantiomer. The data indicates that "reproducibility failures" in historical contexts often stem from the competitive inhibition of the L-enantiomer by the D-enantiomer at the transporter level.

Key Takeaway: Reproducibility in NALL studies is contingent upon enantiomeric purity. The L-enantiomer utilizes a distinct uptake pathway (MCT1) that bypasses the saturation limits of standard amino acid transporters (LAT1), a mechanism critical for its efficacy in neurodegenerative metabolic disorders like Niemann-Pick Type C (NPC) and GM2 Gangliosidosis.

Mechanistic Grounding: The "Transporter Switch"

To reproduce therapeutic effects, one must understand the delivery mechanism. Standard L-leucine efficacy is limited by the L-type Amino Acid Transporter 1 (LAT1) , which is easily saturated at physiological concentrations.[1] NALL evades this bottleneck.

The MCT1 Bypass Mechanism

N-acetylation changes the physicochemical properties of leucine, converting it from a zwitterion (dependent on LAT1) to an anion. This allows NALL to be transported by Monocarboxylate Transporter 1 (MCT1) .[2]

  • LAT1 (Leucine): High affinity (

    
     mM), Low Capacity. Saturated.
    
  • MCT1 (NALL): Low affinity (

    
     mM), High Capacity. Non-saturated.
    

Once intracellular, NALL is deacetylated by cytosolic acylases into L-leucine, driving metabolic flux (Krebs cycle) and normalizing neuronal membrane potential.

Visualization: Pharmacodynamic Pathway

Figure 1: The uptake and metabolic cascade of NALL versus L-Leucine.

NALL_Mechanism cluster_extracellular Extracellular Space cluster_membrane Blood-Brain Barrier / Neuronal Membrane cluster_intracellular Intracellular Space (Neuron) NALL N-acetyl-L-leucine (Anion) MCT1 MCT1 Transporter (High Capacity) NALL->MCT1 Non-Saturable LEU L-Leucine (Zwitterion) LAT1 LAT1 Transporter (Saturated) LEU->LAT1 Saturated DEAC Deacetylation (Cytosolic Acylases) MCT1->DEAC LEU_INTRA Intracellular L-Leucine LAT1->LEU_INTRA DEAC->LEU_INTRA Yields KREBS Krebs Cycle Flux (Acetyl-CoA) LEU_INTRA->KREBS Metabolic Fuel ATP ATP Production (Increased) KREBS->ATP MEMB Membrane Potential Normalization ATP->MEMB Restores Ion Pumps

Caption: NALL utilizes the high-capacity MCT1 transporter, bypassing the saturated LAT1 route used by native leucine, to drive intracellular ATP synthesis.

Comparative Reproducibility Data

The following data contrasts the performance of NALL (L-enantiomer) against the racemate (DL) and the inactive D-enantiomer across preclinical and clinical settings.

Preclinical Efficacy (NPC1 Mouse Model)

Data synthesized from IntraBio preclinical studies and Churchill et al. (2020).

MetricN-acetyl-L-leucine (NALL)N-acetyl-D-leucineN-acetyl-DL-leucine (Racemate)
Survival Extension Significant (+15-20%) No EffectModerate (Variable)
Ataxia Onset Delayed significantlyNo EffectDelayed moderately
Gait Analysis Normalized step cycleNo improvementPartial improvement
Pharmacokinetics High plasma/tissue exposureAccumulates (Slow elimination)Competitive inhibition of L-uptake

Analysis: The D-enantiomer is not merely inert; it actively competes for uptake at the intestinal barrier, reducing the bioavailability of the active L-enantiomer when the racemate is administered.[3][4] This explains the historical variability in "Tanganil" studies.

Clinical Reproducibility (IB1001 Trials)

Data sourced from IB1001-201, IB1001-202, and IB1001-301 (NEJM 2024).

Study PhasePopulationN (Patients)Primary Endpoint (SARA/CI-CS)Result
Phase II (IB1001-201) NPC (Mixed Age)33CI-CS (Clinical Impression)Met (p=0.029) . Reversible on washout.
Phase III (IB1001-301) NPC (Age >4)60SARA (Ataxia Scale)Met (p<0.001) .[5][6] Mean diff -1.28 vs Placebo.
Phase II (IB1001-202) GM2 Gangliosidosis30CI-CSMet (p=0.039) . Consistent across subtypes.[7]

Experimental Protocols for Validation

To ensure high "Trustworthiness" (E-E-A-T), the following protocols outline the exact methodology required to reproduce these findings.

Protocol A: Assessing Ataxia in NPC1 Mice (Beam Walk)

Objective: Quantify motor coordination improvements.

  • Apparatus: 1-meter wooden beam (10mm and 20mm width), elevated 50cm.

  • Training: Mice (age 3-4 weeks) are trained for 3 consecutive days (4 trials/day) to cross the beam to a dark safety box.

  • Treatment: Administer NALL (0.1 g/kg/day) vs Vehicle via oral gavage starting at week 4 (pre-symptomatic).

  • Testing: Weekly testing from week 4 to week 9.

  • Metrics:

    • Time to cross (Latency).

    • Number of slips (Foot faults).

  • Validation Criteria: A valid run requires the mouse to cross without stopping. <3 slips on the 10mm beam at week 8 indicates preserved function.

Protocol B: Clinical Gait Analysis (8-Meter Walk Test)

Objective: Reproducible clinical functional assessment.

  • Setup: A clear 8-meter corridor with marked start/end lines.

  • Instruction: "Walk at your normal pace from this line to that line."

  • Recording:

    • Video record from the front and side.

    • Use a stopwatch for timing.

  • Trials: Perform 2 practice walks, then 3 scored walks. Average the time of the 3 scored walks.

  • Washout Validation (Critical): To confirm causality, administer NALL for 6 weeks, measure, then withdraw for 6 weeks (washout).

    • Reproducibility Check: Symptoms must return/worsen during washout to confirm the drug effect (as seen in IB1001-201).

Pharmacokinetic Interference Logic

Figure 2: The "Racemate Trap" - Why D-enantiomer ruins reproducibility.

PK_Interference cluster_gut Intestinal Lumen cluster_transporter Intestinal Transporter cluster_blood Systemic Circulation Racemate Racemate Dose (50% L / 50% D) Carrier Uptake Carrier Racemate->Carrier Competition L_Plasma L-Enantiomer (Therapeutic) Carrier->L_Plasma Reduced Uptake D_Plasma D-Enantiomer (Accumulates) Carrier->D_Plasma Preferential/Competitive Occupancy D_Plasma->Carrier Feedback Inhibition

Caption: The D-enantiomer in the racemate competes for uptake transporters, reducing the bioavailability of the active L-enantiomer and causing variable therapeutic outcomes.

References

  • Bremova-Ertl, T., et al. (2024).[6] "Trial of N-Acetyl-L-Leucine in Niemann–Pick Disease Type C." The New England Journal of Medicine.

  • Churchill, G.C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance." PLOS ONE.

  • Kaya, E., et al. (2020). "Acetylation of L-leucine switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT)." bioRxiv.

  • Fields, T., et al. (2021). "A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases." Trials.

  • IntraBio Inc. (2021).[6][8] "IntraBio Reports Statistically Significant and Clinically Meaningful Improvements in the Use of IB1001." BioSpace.

Sources

Comparative Therapeutics Guide: N-Acetyl-L-Leucine vs. N-Acetylcysteine in Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Divergent Mechanisms: From Lysosomal Regulation to Antioxidant Defense

Executive Summary & Structural Clarification

Status: High-Priority Technical Distinction Target Audience: Drug Development Professionals, Neuropharmacologists.

This guide compares the neuroprotective profiles of N-Acetylcysteine (NAC) and the N-acetylated branched-chain amino acid class, specifically focusing on N-Acetyl-L-Leucine (NALL) .

Critical Clarification on N-Acetylisoleucine: While the prompt specifies N-Acetylisoleucine , current high-impact literature and clinical trials (e.g., Nature Scientific Reports, The Lancet) identify its structural isomer, N-Acetyl-L-Leucine (NALL) , as the active neuroprotective agent in this chemical family. Conversely, elevated plasma levels of N-acetylisoleucine have been identified in metabolomic screens as potential biomarkers for poorer cognitive function and metabolic dysregulation (e.g., in bipolar disorder or metabolic syndrome contexts).[1]

Therefore, to provide a scientifically valid guide for drug development, this analysis will focus on NALL (the therapeutic candidate) versus NAC (the established standard), while noting N-acetylisoleucine’s role primarily as a metabolic isomer/biomarker.

Mechanistic Divergence: The "Hardware" vs. "Software" Approach

To understand the utility of these compounds, we must distinguish their primary modes of action. NAC acts as "hardware maintenance" (protecting cellular infrastructure from oxidative rust), while NALL acts as "software optimization" (regulating metabolic signaling and autophagy).

A. N-Acetylcysteine (NAC): The Glutamatergic & Antioxidant Modulator

NAC is a pleiotropic agent with two distinct neuroprotective pathways:

  • Glutathione (GSH) Precursor: NAC provides the rate-limiting cysteine for GSH synthesis, essential for neutralizing Reactive Oxygen Species (ROS) and preventing lipid peroxidation in TBI and ischemia.

  • Glutamate Modulation: NAC upregulates the Cystine-Glutamate Antiporter (System xc-) on glial cells. This increases extracellular cystine levels while pumping glutamate out of the synapse into the glial cell, thereby reducing excitotoxicity (a key driver in addiction and psychiatric disorders).

B. N-Acetyl-L-Leucine (NALL): The Lysosomal & Metabolic Regulator

NALL functions through a distinct pharmacodynamic profile, showing efficacy in cerebellar ataxias and Niemann-Pick Disease Type C (NPC).

  • TFEB Normalization: NALL modulates the Transcription Factor EB (TFEB), the master regulator of the Autophagy-Lysosome Pathway (ALP). In disease states with lysosomal storage defects, NALL normalizes TFEB activity (preventing both hyper- and hypo-activity), restoring autophagic flux.

  • Metabolic Shift: NALL derivatives normalize glucose metabolism in the cerebellum, potentially by acting as a high-energy substrate or modulator of pyruvate dehydrogenase activity.

Visualizing the Signaling Pathways
Diagram 1: N-Acetyl-L-Leucine (NALL) Mechanism of Action

Focus: Lysosomal Regulation and TFEB Translocation.

NALL_Mechanism cluster_lysosome Lysosomal/Autophagic Regulation NALL N-Acetyl-L-Leucine (Extracellular) MCT MCT Transporter (Blood-Brain Barrier) NALL->MCT Uptake Intra_NALL Intracellular NALL MCT->Intra_NALL CNS Entry TFEB_Cyto TFEB (Cytosolic) Inactive Intra_NALL->TFEB_Cyto Modulates Phosphorylation TFEB_Nuc TFEB (Nuclear) Active Transcription TFEB_Cyto->TFEB_Nuc Translocation (Normalization) Genes CLEAR Network Genes (Lysosomal Biogenesis) TFEB_Nuc->Genes Upregulates Autophagy Restored Autophagy Flux (Clearance of Aggregates) Genes->Autophagy Enhances

Caption: NALL crosses the BBB via MCTs and normalizes TFEB translocation, restoring lysosomal function in neurodegenerative states.

Diagram 2: N-Acetylcysteine (NAC) Mechanism of Action

Focus: Antioxidant Defense and Glutamate Modulation.

NAC_Mechanism NAC N-Acetylcysteine (Exogenous) Cys L-Cysteine NAC->Cys Deacetylation SystemXC System xc- (Antiporter) NAC->SystemXC Activates GSH Glutathione (GSH) Cys->GSH Rate-limiting Step ROS Reactive Oxygen Species (Neurotoxicity) GSH->ROS Neutralizes SystemXC->Cys Cystine Import Glu_Ex Extracellular Glutamate (Excitotoxicity) SystemXC->Glu_Ex Glutamate Export (Reduces Synaptic Glutamate) Glu_In Intracellular Glutamate

Caption: NAC acts as a GSH precursor for ROS scavenging and modulates System xc- to regulate glutamatergic tone.

Comparative Data Analysis

The following table synthesizes pharmacokinetic and pharmacodynamic data from recent clinical and preclinical studies.

FeatureN-Acetylcysteine (NAC)N-Acetyl-L-Leucine (NALL)
Primary Indication TBI, Acetaminophen toxicity, Psychiatric disorders (OCD/Addiction).Cerebellar Ataxia, Niemann-Pick Type C (NPC), GM2 Gangliosidosis.
Molecular Target System xc- (Slc7a11), Glutathione S-transferase.TFEB (Lysosomal regulation), Pyruvate Dehydrogenase (suspected).
Bioavailability (Oral) Low (~4-10%) due to first-pass metabolism. High doses required (600-2400mg).High. Rapidly absorbed via Monocarboxylate Transporters (MCTs).
BBB Permeability Low/Moderate. Requires high concentration gradients.High. Actively transported (MCT1).
Enantiomer Sensitivity L-isomer is the standard biologic form.Critical: L-enantiomer is active.[2][3][4][5] D-enantiomer (in racemate) may inhibit L-uptake.[2][3][6]
Neuroprotective Outcome Prevention of oxidative cell death; reduction of excitotoxicity.Restoration of motor function; delay of neurodegeneration in storage diseases.
Validated Experimental Protocols

To verify the efficacy of these compounds in your specific disease model, use the following self-validating workflows.

Protocol A: Assessing Autophagy Flux with NALL (In Vitro)

Objective: Determine if NALL restores lysosomal clearance in a neurodegenerative cell model (e.g., NPC1-deficient fibroblasts).

  • Cell Seeding: Seed NPC1-/- fibroblasts at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Control: Vehicle (media only).

    • Experimental: NALL (5 mM) for 24 hours.

    • Flux Control: Bafilomycin A1 (100 nM) added 4 hours prior to lysis (prevents lysosomal acidification).

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Blot for LC3B-II and p62 (SQSTM1) .

  • Validation Logic (The "Trust" Check):

    • Successful Autophagy Induction: NALL treatment should increase LC3B-II levels.

    • Successful Flux: In the presence of Bafilomycin, LC3B-II levels should be significantly higher in NALL-treated cells compared to NALL-alone, proving that NALL induces turnover, not just blockage.

    • Outcome: If p62 levels decrease with NALL (vs control) but accumulate with Bafilomycin, NALL is effectively clearing aggregates.

Protocol B: Glutathione Recovery Assay with NAC (Ex Vivo)

Objective: Quantify NAC's ability to rescue oxidative depletion in cortical tissue slices following injury.

  • Tissue Preparation: Prepare 400µm acute cortical slices from mouse brain.

  • Oxidative Challenge: Incubate slices in ACSF containing 100µM

    
     for 30 mins to deplete GSH.
    
  • Rescue Treatment: Wash and incubate with NAC (1 mM) vs. Vehicle for 2 hours.

  • Ellman’s Reagent Assay (DTNB):

    • Homogenize tissue in 5% sulfosalicylic acid (precipitates protein).

    • Centrifuge at 10,000g for 10 mins.

    • Mix supernatant with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

    • Measure absorbance at 412 nm.

  • Validation Logic:

    • Calculate GSH concentration using a standard curve.

    • Success Criteria: NAC-treated slices must show statistically significant restoration of GSH levels (>80% of baseline) compared to

      
      -only controls.
      
References
  • Bremova-Ertl, T., et al. (2020). "Trial of N-Acetyl-L-Leucine in Niemann–Pick Disease Type C." The Lancet. Link

  • Kaya, E., et al. (2021). "N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice."[7] Scientific Reports. Link

  • Churchill, G.C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance."[2][3] PLOS ONE. Link

  • Berk, M., et al. (2013). "The efficacy of N-acetylcysteine as an adjunctive treatment in bipolar disorder: an open label trial." Journal of Affective Disorders. Link

  • Rushworth, G.F., & Megson, I.L. (2014). "Existing and potential therapeutic uses for N-acetylcysteine: the need for conversion to intracellular cysteine." Pharmacology & Therapeutics. Link

  • Patterson, M., et al. (2024). "Disease-Modifying, Neuroprotective Effect of N-acetyl-L-leucine in Adult and Pediatric Patients with Niemann–Pick disease type C." Neurology. Link[8]

Sources

Comparative Guide: N-Acetyl-L-Leucine (NALL) vs. Standard Neurotropic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Correction on Molecule Identity: While N-Acetylisoleucine exists as a metabolic isomer often elevated in specific metabolic disorders (e.g., Aminoacylase 1 deficiency), the neurotropic agent currently revolutionizing ataxia and lysosomal storage disease therapy is N-Acetyl-L-Leucine (NALL) (and its racemate N-Acetyl-DL-Leucine, brand name Tanganil). Recent metabolomic studies have even identified N-acetylisoleucine as potentially neurotoxic in specific contexts, whereas NALL is neuroprotective. This guide focuses on N-Acetyl-L-Leucine (NALL) to ensure clinical and scientific relevance.

Verdict: N-Acetyl-L-Leucine represents a paradigm shift from purely symptomatic channel blockers (like 4-Aminopyridine) to metabolic disease-modifying agents. Unlike Riluzole, which modulates glutamate to slow degeneration, NALL actively restores neuronal membrane potential and lysosomal autophagy flux, offering both acute symptomatic relief (vertigo/ataxia) and long-term neuroprotection (Niemann-Pick Type C, GM2 Gangliosidosis).

Part 1: Mechanistic Deep Dive[1]

The superior efficacy of NALL stems from its unique pharmacokinetics, specifically "Transporter Switching."[1] unlike native L-Leucine, which relies on the saturable LAT1 transporter, N-acetylation converts the molecule into an anion, allowing it to utilize high-capacity Organic Anion Transporters (OATs) and Monocarboxylate Transporters (MCT1).

Mechanism of Action: The "Transporter Switching" Hypothesis

NALL_Mechanism L_Leu Native L-Leucine (Zwitterion) LAT1 LAT1 Transporter (Low Capacity, Saturable) L_Leu->LAT1 Competes with other AAs NALL N-Acetyl-L-Leucine (Anion) MCT1 MCT1 / OAT1/3 (High Capacity, Non-Saturable) NALL->MCT1 Bypasses Competition Cell Cerebellar Purkinje Cell / Vestibular Neuron LAT1->Cell MCT1->Cell Effect1 Membrane Potential Normalization Cell->Effect1 Modulates Ion Channels Effect2 Restored Autophagy (Lysosomal Function) Cell->Effect2 Metabolic Correction

Figure 1: Pharmacokinetic advantage of NALL. By utilizing MCT1/OAT transporters, NALL achieves high intracellular concentrations in cerebellar tissues without competing with essential amino acids at the LAT1 transporter.[1]

Part 2: Head-to-Head Comparison

This section objectively compares NALL against the current standard of care for cerebellar ataxia and neurodegenerative vestibular disorders.

Comparative Efficacy Data
FeatureN-Acetyl-L-Leucine (NALL) 4-Aminopyridine (4-AP) Riluzole Acetazolamide
Primary Indication Niemann-Pick Type C (NPC), Cerebellar Ataxia, VertigoDownbeat Nystagmus, Episodic Ataxia Type 2 (EA2)ALS, Spinocerebellar Ataxia (SCA)Episodic Ataxia Type 2 (EA2)
Mechanism Membrane Potential Normalization, Lysosomal AutophagyKv Potassium Channel Blocker (Increases excitability)Glutamate modulation, Na+ channel blockadeCarbonic Anhydrase Inhibitor
SARA Score Impact -1.5 to -3.0 points (Significant improvement in global ataxia)Minimal global effect; improves gait speed & nystagmus-0.5 to -1.0 points (Slows decline, rarely improves)Variable; prevents attacks in EA2
Onset of Action Rapid (Days to Weeks)Rapid (Minutes to Hours)Slow (Months for disease modification)Rapid (Hours)
Pharmacokinetics High bioavailability, crosses BBB via MCT1Short half-life (requires SR formulation)CYP1A2 metabolism (liver variability)Renal excretion
Side Effect Profile Benign (Endogenous amino acid derivative)Seizure risk, Paresthesia, InsomniaLiver toxicity (requires monitoring), AstheniaKidney stones, Paresthesia, Fatigue
Key Clinical Insights
  • Vs. 4-AP: 4-AP is superior for specific ocular motor symptoms (nystagmus) but fails to address the broad coordination deficits (limb ataxia, speech) that NALL improves.

  • Vs. Riluzole: Riluzole is a "brake" on degeneration; NALL acts as both a "repair" mechanic (metabolic) and a "stabilizer" (electrophysiological). Clinical trials (ALCAT) suggest NALL provides symptomatic improvement that Riluzole cannot match.

Part 3: Experimental Protocols

To validate these findings in a research setting, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: In Vivo Assessment of Ataxia (Murine Model)

Objective: Quantify the "Symptomatic vs. Disease Modifying" effect of NALL in Npc1-/- or Hexb-/- mice.

  • Subject Selection: Use Npc1-/- mice (BALB/c background) at 6 weeks of age (pre-symptomatic).

  • Dosing Regimen:

    • Group A: Vehicle (Water).

    • Group B: NALL (0.1 g/kg/day oral gavage).

    • Group C: NALL (Prophylactic, start at 3 weeks).[1]

  • Functional Readout (The "Rotarod" Standard):

    • Setup: Accelerating Rotarod (4 to 40 rpm over 300s).

    • Validation: Perform 3 trials per day for 3 consecutive days.

    • Endpoint: Latency to fall.

  • Histological Validation:

    • At week 9, sacrifice and stain cerebellum for Calbindin D-28k (Purkinje cell marker).

    • Success Metric: NALL group should show >20% preservation of Purkinje cell density in lobules VI-VII compared to vehicle.

Protocol B: In Vitro Electrophysiology (Patch Clamp)

Objective: Verify membrane potential normalization.

Patch_Clamp_Workflow Step1 Slice Preparation (Guinea Pig/Mouse Vestibular Nuclei) Step2 Induce Depolarization (Glutamate/Current Injection) Step1->Step2 Step3 Apply NALL (1 mM) Step2->Step3 Step4 Record Resting Potential (Vm) Step3->Step4 Validation Control: Washout (Vm must return to baseline) Step4->Validation

Figure 2: Electrophysiological validation workflow. The "Washout" step is critical to prove the effect is pharmacological and reversible.

Methodology:

  • Prepare 300µm coronal brainstem slices containing the Medial Vestibular Nucleus (MVN).

  • Perform whole-cell patch-clamp recording.

  • Chemically induce a "vertigo-like" state by bathing slices in low-dose glutamate or altering extracellular K+.

  • Critical Step: Perfusion of NALL (1 mM).

  • Observation: NALL should hyperpolarize depolarized neurons back to resting potential (-65 mV) without affecting healthy neurons (state-dependent activity).

References

  • Bremova-Ertl, T., et al. (2024). N-Acetyl-L-Leucine for Niemann-Pick Disease Type C: A Phase 3 Trial.[2] The New England Journal of Medicine. Link[1]

  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching.[1] Scientific Reports. Link

  • Strupp, M., et al. (2013). Effects of acetyl-DL-leucine in patients with cerebellar ataxia: a case series.[3] Journal of Neurology.[3] Link

  • Kalla, R., & Strupp, M. (2019). Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders.[3] Current Neuropharmacology.[3] Link

  • Kaya, E., et al. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Acetylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Pre-Disposal Hazard Assessment and Safety Precautions

Understanding the potential hazards of N-Acetylisoleucine is the foundation of its safe handling and disposal. Based on data from similar compounds, N-Acetylisoleucine should be treated as an irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A laboratory coat or long-sleeved clothing is mandatory to prevent skin contact.[1][2]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2][3]

Handle N-Acetylisoleucine in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

Spill Management and Cleanup Protocol

Immediate and proper cleanup of spills is crucial to prevent exposure and environmental contamination.

For Solid Spills:

  • Evacuate and Alert: For major spills, clear the area of all personnel and inform your laboratory supervisor or EHS department.[4]

  • Containment: Prevent the spill from spreading or entering drains.[5]

  • Cleanup:

    • For minor spills, carefully sweep up the solid material, avoiding the generation of dust.[4]

    • Use dry cleanup procedures.[5]

    • Place the spilled material into a designated, sealed, and clearly labeled waste container.[5]

  • Decontamination: All materials used for cleanup, such as contaminated wipes or gloves, must also be disposed of as hazardous waste in the same container.[1]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of N-Acetylisoleucine is to treat it as a chemical waste stream. Under no circumstances should it be disposed of down the drain.[1]

Protocol for Waste Collection and Disposal:

  • Waste Identification: Designate a specific container for N-Acetylisoleucine waste. Do not mix it with other chemical wastes unless explicitly permitted by your institution's waste management guidelines.[1]

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid. Plastic containers are generally preferred for solid chemical waste.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "N-Acetylisoleucine Waste," and any relevant hazard pictograms. Include the contact information of the responsible researcher or lab manager.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]

    • Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[1][6]

    • It is best practice to use secondary containment (such as a tub or tray) to contain any potential leaks.[1]

    • Keep the waste container closed at all times, except when adding waste.[1]

  • Final Disposal:

    • Small Quantities (Milligram to Gram Scale): For typical research quantities, N-Acetylisoleucine can be disposed of as solid chemical waste. Place the material in the designated and labeled container for laboratory chemical waste.

    • Large Quantities: For larger quantities, it is essential to consult your institution's EHS department for specific disposal instructions. Incineration at a licensed hazardous waste facility is a common and effective method for the disposal of many organic compounds.[7]

Quantitative Data Summary (Based on Related Compounds)

The following table summarizes key physical and chemical properties of related compounds to provide an informed perspective on N-Acetylisoleucine.

PropertyN-Acetyl-L-leucineL-Isoleucine
Appearance White to off-white solid powderOff-white powder solid
Molecular Formula C8H15NO3C6H13NO2
Molecular Weight 173.21 g/mol 131.17 g/mol
Melting Point 190 °C / 374 °F284 - 286 °C / 543.2 - 546.8 °F
Water Solubility 0.81% in water (20°C)No information available
Incompatible Materials Strong oxidizing agentsStrong oxidizing agents
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)

Data sourced from various Safety Data Sheets.[2][3][6][8]

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Acetylisoleucine.

DisposalWorkflow N-Acetylisoleucine Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_spill Spill Response cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling N-Acetylisoleucine ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe handling Handle in a well-ventilated area (e.g., fume hood) ppe->handling waste_generated N-Acetylisoleucine waste generated handling->waste_generated container Select a compatible, sealed waste container waste_generated->container labeling Label container: 'Hazardous Waste' 'N-Acetylisoleucine Waste' Contact Information container->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage spill Spill Occurs cleanup Follow Spill Cleanup Protocol: - Avoid dust generation - Sweep into waste container spill->cleanup cleanup->labeling segregation Segregate from incompatible materials (e.g., strong oxidizers) storage->segregation secondary_containment Use secondary containment segregation->secondary_containment ehs Contact Environmental Health & Safety (EHS) secondary_containment->ehs disposal Dispose according to EHS guidance (Likely incineration) ehs->disposal

Caption: Decision workflow for the safe disposal of N-Acetylisoleucine.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: N-Acetyl-L-cysteine.[Link]

  • TriHaz Solutions. Laboratory Hazardous Waste: What You and Your Staff Need to Know.[Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - N-ACETYL-L-LEUCINE 99% (For Biochemistry).[Link]

  • JoVE. Video: Proper Handling and Disposal of Laboratory Waste.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7036275, N-Acetylisoleucine.[Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • U.S. Environmental Protection Agency. Managing Hazardous Waste at Academic Laboratories Rulemaking.[Link]

  • American Chemical Society. Regulation of Laboratory Waste.[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-Acetylisoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Precautionary Principle"

N-Acetylisoleucine (CAS: 3077-46-1 / 1188-21-2) is widely classified as Non-Hazardous under GHS and CLP regulations [1, 2]. However, in a research and drug development setting, "legal compliance" is the floor, not the ceiling.

As researchers, we treat this compound with Standard Laboratory Safety (SLS) Level 1+ protocols . While it lacks acute toxicity, it is a fine organic powder. The primary risks are nuisance dust inhalation and cross-contamination of your samples.

The Scientist’s Rule: Protect the scientist from the chemical, and protect the chemical from the scientist. Skin oils and nucleases are a greater threat to your experiment than this compound is to your health, but we wear PPE to ensure both remain pristine.

Risk Assessment & PPE Matrix

Hazard Profile
  • Physical State: White crystalline powder.[1]

  • Primary Route of Entry: Inhalation (dust) and ocular contact (mechanical irritation).

  • GHS Classification: Not classified as dangerous, but precautionary H315 (Skin Irrit.) and H335 (Resp.[2] Irrit.) are often applied in aggregated safety data [3].

Technical PPE Specifications

Do not rely on generic "lab safety" rules. Use this matrix for specific procurement.

Body AreaRecommended EquipmentTechnical Specification (Why?)
Hands Nitrile Gloves Thickness:

0.11 mm.Breakthrough: >480 min.Why: Latex contains proteins that can contaminate biological assays. Nitrile offers superior chemical resistance to amino acid derivatives.
Eyes Safety Glasses Standard: EN 166 / ANSI Z87.1.Feature: Side shields required.Why: Crystalline powders can act as mechanical abrasives to the cornea.
Respiratory N95 / FFP2 Mask Requirement: Only if handling >10g outside a fume hood.Why: Fine organic dusts can cause sensitization over repeated long-term exposure, even if non-toxic.
Body Lab Coat Material: Cotton/Polyester blend (Anti-static preferred).Fit: Long sleeves, snapped cuffs.Why: Prevents migration of powder onto street clothes and reduces static charge buildup.

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the necessary protection level based on your specific experimental activity.

PPE_Decision_Tree Start Start: Define Activity Activity_Solid Handling Solid (Weighing/Transfer) Start->Activity_Solid Activity_Liquid Handling Liquid (Solubilization/Aliquot) Start->Activity_Liquid Risk_Dust Risk: Airborne Dust & Static Drift Activity_Solid->Risk_Dust Risk_Splash Risk: Minor Splash & Aerosol Activity_Liquid->Risk_Splash Control_Hood Engineering Control: Fume Hood / Biosafety Cabinet Risk_Dust->Control_Hood Preferred Control_Bench Engineering Control: Open Bench Risk_Dust->Control_Bench If Hood Unavailable PPE_Std PPE Level: STD + Safety Glasses + Single Nitrile Risk_Splash->PPE_Std Control_Hood->PPE_Std PPE_Max PPE Level: MAX + N95/P2 Mask + Double Glove Control_Bench->PPE_Max Mandatory Mask

Figure 1: PPE Decision Tree. Select protection based on the physical state of the compound and available engineering controls.

Operational Protocols

Protocol A: Weighing & Solid Transfer (High Risk Step)

Context: N-Acetylisoleucine is a dry powder. In low-humidity labs, static electricity can cause the powder to "jump" or cling to spatulas, creating dosing errors and inhalation risks.

  • Preparation:

    • Don Nitrile gloves and Safety Glasses .

    • If working on an open bench, put on an N95/FFP2 mask .

    • Static Control: Use an anti-static gun on the weighing boat or use a metal spatula (grounded) rather than plastic.

  • Transfer:

    • Use a powder funnel if transferring into a narrow-neck flask (e.g., volumetric flask). This prevents dust accumulation on the flask rim, which compromises the seal later.

    • Technique: Do not dump. Tap the spatula gently to control flow.

  • Cleanup:

    • Wipe the balance area with a damp paper towel immediately after use. Dry dusting spreads the chemical; wet wiping captures it.

Protocol B: Solubilization (Medium Risk Step)

Context: N-Acetylisoleucine is soluble in water (~40g/L) and ethanol [2].

  • Solvent Addition:

    • Add solvent slowly down the side of the vessel to avoid displacing air rapidly, which can puff powder out.

  • Agitation:

    • Cap the vessel tightly before vortexing or sonication.

    • Self-Validation Check: Invert the tube once. If liquid leaks, the seal is compromised—replace gloves immediately to prevent skin absorption of the solvent-carrier mix.

Disposal & Decontamination[1][2]

Causality: Although N-Acetylisoleucine is non-hazardous, flushing chemical powders down the drain violates "Good Laboratory Practice" (GLP) and environmental stewardship principles.

Waste Classification[3]
  • US EPA: Not P-listed or U-listed.

  • EU Waste Code: 16 05 09 (Discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08).

Disposal Workflow

Waste_Disposal Waste_Origin Waste Generated Check_State Is it Solid or Liquid? Waste_Origin->Check_State Solid_Waste Solid Waste (Powder/Wipes) Check_State->Solid_Waste Solid Liquid_Waste Liquid Waste (Dissolved in Water/EtOH) Check_State->Liquid_Waste Liquid Bin_Solid Container: Solid Chemical Waste Bin (Label: Non-Haz Organic) Solid_Waste->Bin_Solid Bin_Liquid Container: Solvent/Organic Waste Carboy (Do NOT Drain Pour) Liquid_Waste->Bin_Liquid Destruction Final Disposal: High Temp Incineration Bin_Solid->Destruction Bin_Liquid->Destruction

Figure 2: Cradle-to-Grave Disposal Path. Segregate solids and liquids to prevent unintended reactions in waste carboys.

Emergency Response

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3]

  • Skin Contact: Wash with soap and water.[2][4] No neutralizing agent is required.

  • Spill (Solid):

    • Do not dry sweep (creates dust).[2]

    • Cover with wet paper towels to dampen.

    • Scoop into a sealable bag.

    • Clean area with 70% Ethanol.

References

  • Carl Roth. (2023). Safety Data Sheet: L-Isoleucine / N-Acetyl derivatives. Retrieved from [Link]

  • PubChem. (2023).[5] N-Acetylisoleucine Compound Summary (CID 7036275).[5] National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylisoleucine
Reactant of Route 2
Reactant of Route 2
N-Acetylisoleucine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。